6-Hydroxypentadecanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H64N7O18P3S |
|---|---|
Molecular Weight |
1007.9 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 6-hydroxypentadecanethioate |
InChI |
InChI=1S/C36H64N7O18P3S/c1-4-5-6-7-8-9-10-13-24(44)14-11-12-15-27(46)65-19-18-38-26(45)16-17-39-34(49)31(48)36(2,3)21-58-64(55,56)61-63(53,54)57-20-25-30(60-62(50,51)52)29(47)35(59-25)43-23-42-28-32(37)40-22-41-33(28)43/h22-25,29-31,35,44,47-48H,4-21H2,1-3H3,(H,38,45)(H,39,49)(H,53,54)(H,55,56)(H2,37,40,41)(H2,50,51,52) |
InChI Key |
MAASTUAXMRSSHI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Pathway of 6-Hydroxypentadecanoyl-CoA: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 6-hydroxypentadecanoyl-CoA, a molecule of increasing interest in the fields of biochemistry and drug development. While a dedicated, well-characterized pathway remains to be fully elucidated, this document synthesizes current scientific understanding, focusing on a plausible route involving cytochrome P450-mediated hydroxylation. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this novel fatty acyl-CoA.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to occur via a two-step process, beginning with the activation of pentadecanoic acid, a 15-carbon saturated fatty acid. This is followed by a regioselective hydroxylation reaction.
Step 1: Acyl-CoA Synthesis
Pentadecanoic acid is first activated to its coenzyme A (CoA) thioester, pentadecanoyl-CoA. This reaction is catalyzed by a long-chain acyl-CoA synthetase (ACS), an enzyme that utilizes ATP and CoA.
Step 2: C6-Hydroxylation
The key and less characterized step is the introduction of a hydroxyl group at the C6 position of the pentadecanoyl-CoA molecule. Evidence from studies on fatty acid metabolism strongly suggests that this reaction is catalyzed by a member of the cytochrome P450 (CYP) superfamily of enzymes.[1][2][3] Certain CYP enzymes are known to hydroxylate fatty acids at in-chain positions.[1] Specifically, some isoforms have been shown to hydroxylate fatty acids at positions five or more methylene (B1212753) groups away from the carboxyl group, which includes the C6 position.[1] The precise CYP enzyme responsible for the C6-hydroxylation of pentadecanoyl-CoA has yet to be definitively identified.
The overall proposed pathway can be visualized as follows:
Quantitative Data
Quantitative kinetic data for the specific C6-hydroxylation of pentadecanoyl-CoA is not yet available in the scientific literature. However, data from related fatty acid hydroxylation reactions catalyzed by cytochrome P450 enzymes can provide valuable context for researchers. The following table summarizes representative kinetic parameters for a CYP enzyme acting on pentadecanoic acid (for α-hydroxylation) and lauric acid (for ω-hydroxylation).
| Enzyme | Substrate | Hydroxylation Position | Km (µM) | Vmax or kcat (min-1) | Reference |
| CYP152B1 | Pentadecanoic Acid | α (C2) | Smallest among C10-C18 | ~1000 | [4] |
| CYP4A11 | Lauric Acid (C12) | ω (C12) | Not specified | Not specified | [5] |
Note: The Km value for CYP152B1 with pentadecanoic acid was the lowest among the tested saturated fatty acids (C10-C18), indicating a high affinity for this substrate, although the hydroxylation occurs at the alpha position.[4]
Experimental Protocols
This section provides a detailed, generalized methodology for a key experiment in studying the proposed biosynthesis of this compound: an in vitro fatty acid hydroxylation assay using a reconstituted cytochrome P450 system.
Objective: To determine if a specific cytochrome P450 enzyme can hydroxylate pentadecanoyl-CoA to this compound.
Materials:
-
Recombinant human or bacterial cytochrome P450 (CYP) enzyme (expressed and purified)
-
Cytochrome P450 reductase (CPR) (expressed and purified)
-
Cytochrome b5 (optional, can enhance activity of some CYPs)
-
Pentadecanoyl-CoA (substrate)
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)
-
Solvents for extraction (e.g., ethyl acetate (B1210297), hexane)
-
Internal standard for quantification (e.g., a deuterated hydroxy fatty acid)
-
Derivatizing agent for GC-MS analysis (e.g., BSTFA with 1% TMCS)
Experimental Workflow:
Procedure:
-
Reconstitution of the CYP System:
-
In a glass test tube, prepare a reaction mixture containing potassium phosphate buffer (pH 7.4).
-
Add the purified CYP enzyme, CPR, and optionally cytochrome b5 to the buffer.
-
Incorporate the enzymes into liposomes to mimic a membrane environment, which is often necessary for the activity of membrane-bound CYPs. This can be done by methods such as sonication or detergent dialysis.
-
-
Incubation with Substrate:
-
Pre-warm the reconstituted enzyme system to 37°C.
-
Initiate the reaction by adding a solution of pentadecanoyl-CoA (substrate) and NADPH.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.
-
Terminate the reaction by adding a quenching solution, such as a strong acid (e.g., HCl) or an organic solvent.
-
-
Extraction of Products:
-
Add an internal standard to the reaction mixture for accurate quantification.
-
Extract the lipids from the aqueous mixture using an organic solvent like ethyl acetate or a hexane/isopropanol mixture.
-
Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases.
-
Carefully collect the organic phase containing the fatty acids and their hydroxylated products.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization for GC-MS Analysis:
-
To the dried lipid extract, add a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the hydroxyl and carboxyl groups into more volatile trimethylsilyl (B98337) (TMS) esters and ethers.
-
Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined time to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph-mass spectrometer (GC-MS).
-
Use an appropriate GC column (e.g., a non-polar or medium-polarity column) and temperature program to separate the different fatty acid derivatives.
-
The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra can be used to identify the 6-hydroxy-pentadecanoyl derivative based on its characteristic fragmentation pattern.
-
Quantify the amount of this compound produced by comparing its peak area to that of the internal standard.
-
Natural Occurrence and Biological Significance
The natural occurrence of 6-hydroxypentadecanoic acid is not well-documented in publicly available scientific literature. While various other hydroxylated fatty acids are known to exist in plants, animals, and microorganisms, the specific biological context for the 6-hydroxy C15 variant remains an area for future research.
In-chain hydroxylated fatty acids, in general, are known to have diverse biological roles. They can act as signaling molecules, components of structural lipids, and intermediates in metabolic pathways. The position of the hydroxyl group is critical for their biological activity. The exploration of the biological function of this compound could reveal novel signaling pathways or metabolic roles, making it a potential target for drug development.
Conclusion and Future Directions
The biosynthesis of this compound is a compelling area of research that currently points towards the involvement of cytochrome P450 monooxygenases. This technical guide provides a foundational understanding of the proposed pathway, relevant quantitative data from related systems, and a detailed experimental protocol to facilitate further investigation.
Future research should focus on:
-
Identification of the specific CYP enzyme(s) responsible for the C6-hydroxylation of pentadecanoyl-CoA.
-
Determination of the kinetic parameters for this specific reaction.
-
Investigation of the natural occurrence of 6-hydroxypentadecanoic acid and its CoA derivative in various organisms.
-
Elucidation of the biological function and potential signaling roles of this compound.
Answering these questions will not only fill a knowledge gap in fatty acid metabolism but also potentially unlock new avenues for therapeutic intervention and drug development.
References
The Enigmatic Role of 6-Hydroxypentadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxypentadecanoyl-CoA is a long-chain, odd-numbered hydroxy fatty acyl-CoA that is not extensively characterized in scientific literature. Its biological significance is inferred from the well-established metabolic pathways of odd-chain fatty acids and hydroxylated fatty acids. This technical guide synthesizes the current understanding of related metabolic processes to project the putative biological roles, metabolic fate, and potential clinical relevance of this compound. We provide a theoretical framework for its metabolism through beta-, alpha-, and omega-oxidation, detail relevant experimental protocols for its study, and present signaling and metabolic pathway diagrams to facilitate further research into this sparsely documented molecule.
Introduction
Odd-chain fatty acids (OCFAs) and their derivatives have garnered increasing interest for their potential roles in human health and disease.[1][2] Pentadecanoic acid (C15:0), the parent fatty acid of this compound, has been associated with various health benefits.[3] Hydroxylated fatty acids are known to participate in diverse biological processes, including signaling and as intermediates in metabolic pathways. The introduction of a hydroxyl group on the fatty acyl chain can significantly alter its physicochemical properties and metabolic fate. This guide focuses on the theoretical biological role of this compound, a molecule at the intersection of these two important classes of lipids. Due to the absence of direct research on this compound, its metabolic pathways and biological functions are extrapolated from the known metabolism of similar molecules.
Putative Metabolic Pathways of this compound
The metabolism of this compound is likely to proceed through one or more of the canonical fatty acid oxidation pathways: beta-oxidation, alpha-oxidation, and omega-oxidation. The position of the hydroxyl group at the C6 position suggests that it could be an intermediate in a modified beta-oxidation pathway or a substrate for other oxidative systems.
Beta-Oxidation
Standard beta-oxidation of fatty acids occurs in the mitochondria and peroxisomes.[4] The presence of a hydroxyl group at the C6 position would likely require additional enzymatic steps for complete degradation. The initial cycles of beta-oxidation would proceed normally until the hydroxyl group is near the reactive center.
Inferred Beta-Oxidation Pathway of this compound
Caption: Inferred mitochondrial beta-oxidation of this compound.
Alpha-Oxidation
Alpha-oxidation is a process that removes a single carbon from the carboxyl end of a fatty acid and typically occurs in the peroxisomes.[5][6] This pathway is often utilized for branched-chain fatty acids or, in some cases, hydroxylated fatty acids.[5] It is plausible that this compound could be a substrate for alpha-oxidation, leading to the formation of odd-chain dicarboxylic acids or other modified fatty acids.
Hypothetical Alpha-Oxidation of a Hydroxylated Odd-Chain Fatty Acid
Caption: Hypothetical alpha-oxidation of this compound.
Omega-Oxidation
Omega-oxidation is a fatty acid metabolism pathway that occurs in the endoplasmic reticulum and involves the oxidation of the omega (ω) carbon, the carbon furthest from the carboxyl group.[7] This process generates dicarboxylic acids, which are more water-soluble and can be excreted or further metabolized.[4] Given that this compound already possesses a hydroxyl group, it might be a more favorable substrate for subsequent oxidation at the omega end.
Proposed Omega-Oxidation of a Hydroxylated Fatty Acid
Caption: Proposed omega-oxidation pathway for 6-hydroxypentadecanoic acid.
Potential Biological Roles and Clinical Significance
The biological activities of this compound remain to be elucidated. However, based on the known functions of related molecules, several potential roles can be hypothesized:
-
Signaling Molecule: Hydroxylated fatty acids can act as signaling molecules, modulating the activity of various receptors and enzymes. For instance, pentadecanoic acid has been found to metabolize into the endocannabinoid pentadecanoylcarnitine, which has anti-inflammatory properties.[8] It is conceivable that this compound or its derivatives could have similar signaling functions.
-
Metabolic Intermediate: As outlined in the metabolic pathways above, this compound is likely an intermediate in the catabolism of dietary or endogenously synthesized 6-hydroxypentadecanoic acid. The final product of odd-chain fatty acid beta-oxidation is propionyl-CoA, which can be converted to succinyl-CoA and enter the Krebs cycle, thus having an anaplerotic effect.[3]
-
Component of Complex Lipids: Hydroxylated fatty acids can be incorporated into complex lipids such as sphingolipids and phospholipids, altering membrane properties and function.
The clinical significance of this compound is currently unknown. However, altered metabolism of odd-chain and hydroxylated fatty acids has been implicated in various metabolic and neurological disorders.[9] Further research is needed to explore any potential association between this compound levels and disease states.
Quantitative Data
Due to the lack of specific research, no quantitative data on the cellular or tissue concentrations of this compound, nor on the kinetic parameters of enzymes that may act on it, are available in the literature. The table below is a template that can be used to summarize such data as it becomes available.
| Parameter | Value | Cell/Tissue Type | Condition | Reference |
| Concentration | ||||
| Cellular (µM) | Data not available | |||
| Plasma (µM) | Data not available | |||
| Enzyme Kinetics | ||||
| Enzyme Name (e.g., Acyl-CoA Dehydrogenase) | ||||
| Km (µM) | Data not available | |||
| Vmax (µmol/min/mg) | Data not available | |||
| kcat (s⁻¹) | Data not available |
Experimental Protocols
The study of this compound would involve a combination of analytical chemistry, enzymology, and cell biology techniques. Below are detailed methodologies for key experiments that would be crucial for characterizing this molecule.
Synthesis and Purification of this compound
Objective: To obtain a pure standard of this compound for use in subsequent experiments.
Methodology:
-
Synthesis of 6-Hydroxypentadecanoic Acid: This can be achieved through various organic synthesis routes, for example, via the Grignard reaction of a protected 5-bromopentanal (B1354046) with decanal, followed by deprotection and oxidation.
-
Activation to Acyl-CoA: The synthesized 6-hydroxypentadecanoic acid is then converted to its Coenzyme A thioester. A common method is the mixed anhydride (B1165640) procedure:
-
Dissolve 6-hydroxypentadecanoic acid in an anhydrous organic solvent (e.g., tetrahydrofuran).
-
Add N-methylmorpholine and isobutyl chloroformate at -15°C to form the mixed anhydride.
-
React the mixed anhydride with a solution of Coenzyme A (lithium salt) in aqueous sodium bicarbonate.
-
-
Purification: The resulting this compound can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Characterization: The purified product should be characterized by mass spectrometry (MS) to confirm its molecular weight and by nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To develop a sensitive and specific method for the quantification of this compound in biological samples.
Methodology:
-
Sample Preparation:
-
For cells or tissues, homogenize in a suitable buffer and perform a lipid extraction using a modified Bligh-Dyer or Folch method.
-
For plasma or serum, perform a protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) followed by lipid extraction.
-
Include an internal standard (e.g., a deuterated analog of this compound) at the beginning of the extraction process for accurate quantification.
-
-
LC Separation:
-
Use a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Run a gradient from a low to a high percentage of Mobile Phase B to elute the analyte.
-
-
MS Detection:
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize the precursor ion (the molecular ion of this compound) and product ions (characteristic fragments) for both the analyte and the internal standard.
-
-
Quantification:
-
Generate a standard curve using the purified this compound standard.
-
Calculate the concentration of the analyte in the samples based on the peak area ratio of the analyte to the internal standard and the standard curve.
-
Experimental Workflow for LC-MS Quantification
Caption: A typical workflow for the quantification of acyl-CoAs by LC-MS.
In Vitro Enzyme Assays
Objective: To identify and characterize enzymes that metabolize this compound.
Methodology:
-
Enzyme Source: Use purified recombinant enzymes or mitochondrial/peroxisomal fractions isolated from cells or tissues.
-
Reaction Mixture:
-
Buffer with appropriate pH and ionic strength.
-
Substrate: this compound.
-
Cofactors: e.g., NAD+, FAD, or NADPH, depending on the enzyme being assayed.
-
Enzyme preparation.
-
-
Assay Monitoring: The reaction can be monitored in several ways:
-
Spectrophotometrically: By following the change in absorbance of a cofactor (e.g., the production of NADH at 340 nm for a dehydrogenase).
-
Chromatographically: By stopping the reaction at different time points (e.g., by adding acid or a strong solvent) and analyzing the formation of the product and the disappearance of the substrate by HPLC or LC-MS.
-
-
Kinetic Analysis: Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by measuring the initial reaction rates at varying substrate concentrations.
Conclusion and Future Directions
This compound represents a significant knowledge gap in the field of lipid metabolism. While its existence can be postulated from the known metabolism of related fatty acids, its biological role, metabolic fate, and clinical relevance are yet to be determined. The theoretical framework and experimental protocols outlined in this guide provide a roadmap for future research. Key future directions should include:
-
Chemical synthesis and development of analytical standards.
-
Development and validation of sensitive analytical methods for its detection and quantification in biological matrices.
-
Identification and characterization of the enzymes involved in its synthesis and degradation.
-
Elucidation of its biological functions, including its potential role as a signaling molecule.
-
Investigation of its association with metabolic and other diseases.
By addressing these research questions, the scientific community can begin to unravel the mysteries of this enigmatic molecule and its potential contributions to human health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Omega oxidation - Wikipedia [en.wikipedia.org]
- 8. nutritionaloutlook.com [nutritionaloutlook.com]
- 9. THE ROLE OF ALPHA OXIDATION IN LIPID METABOLISM [repository.cam.ac.uk]
An In-depth Technical Guide to the Putative Metabolism of 6-Hydroxypentadecanoyl-CoA
Disclaimer: As of late 2025, dedicated research on the metabolism of 6-hydroxypentadecanoyl-CoA is not available in published scientific literature. The following guide is a technically informed projection based on established principles of fatty acid metabolism. The pathways, quantitative data, and experimental protocols described herein are hypothetical and intended to serve as a framework for future research.
Introduction
This compound is a C15 acyl-Coenzyme A derivative with a hydroxyl group at the sixth carbon position. While not a commonly documented intermediate, its structure suggests a potential role in fatty acid metabolism, possibly as a product of fatty acid hydroxylation or as an intermediate in the degradation of specific lipid species. This guide explores the hypothetical metabolic fate of this compound, providing a theoretical framework for its enzymatic processing, along with putative quantitative data and detailed experimental protocols for its study.
Hypothetical Metabolic Pathway: A Modified β-Oxidation Cascade
Given the structure of this compound, its degradation is likely to proceed via a modified β-oxidation pathway. The presence of a hydroxyl group necessitates an initial oxidation step before the standard β-oxidation spiral can commence.
The proposed pathway involves the following key enzymatic steps:
-
Dehydrogenation of the Hydroxyl Group: The initial step is the oxidation of the 6-hydroxyl group to a ketone, catalyzed by a putative 6-hydroxyacyl-CoA dehydrogenase . This reaction would convert this compound to 6-oxopentadecanoyl-CoA.
-
Standard β-Oxidation Cycles: Following the initial dehydrogenation, the resulting 6-oxopentadecanoyl-CoA would be a substrate for the conventional β-oxidation machinery. This would involve a series of enzymatic reactions including acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase, leading to the sequential removal of two-carbon acetyl-CoA units.
A diagram of this hypothetical pathway is presented below:
Quantitative Data (Hypothetical)
To facilitate further research and modeling, the following table presents hypothetical kinetic parameters for the key enzyme in the proposed pathway and plausible cellular concentrations.
| Parameter | Value | Units | Notes |
| 6-Hydroxyacyl-CoA Dehydrogenase | |||
| Km (for this compound) | 50 | µM | Michaelis constant, indicating substrate affinity. |
| Vmax | 5 | µmol/min/mg protein | Maximum reaction velocity. |
| Cellular Concentrations | |||
| this compound (Basal) | 0.1 | nmol/g tissue | Estimated basal level in hepatic tissue. |
| this compound (Stimulated) | 1.5 | nmol/g tissue | Estimated level after loading with a precursor. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a potential method for the chemical synthesis of this compound to be used as an analytical standard and for enzymatic assays.
Methodology:
-
Activation of 6-Hydroxypentadecanoic Acid:
-
Dissolve 6-hydroxypentadecanoic acid in a suitable organic solvent (e.g., dimethylformamide).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in equimolar amounts.
-
Stir the reaction at room temperature for 12-24 hours to form the NHS ester.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Remove the dicyclohexylurea byproduct by filtration.
-
-
Coupling with Coenzyme A:
-
Prepare a solution of Coenzyme A (lithium salt) in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 8.0).
-
Slowly add the activated NHS ester of 6-hydroxypentadecanoic acid to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature.
-
-
Purification:
-
Acidify the reaction mixture with a dilute acid (e.g., 0.1 M HCl).
-
Purify the resulting this compound using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized product using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Protocol 2: In Vitro Enzymatic Assay for 6-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol describes an assay to measure the activity of the putative 6-hydroxyacyl-CoA dehydrogenase using a spectrophotometric method.
Methodology:
-
Reaction Mixture Preparation:
-
In a quartz cuvette, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer, pH 8.5
-
1 mM NAD+
-
Cell lysate or a purified enzyme fraction
-
Make up to a final volume of 1 mL with nuclease-free water.
-
-
-
Reaction Initiation:
-
Incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a known concentration of synthesized this compound (e.g., to a final concentration of 100 µM).
-
-
Data Acquisition:
-
Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm for 5-10 minutes. This corresponds to the formation of NADH.
-
-
Data Analysis:
-
Calculate the rate of NADH formation using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).
-
Express enzyme activity in units of µmol of NADH formed per minute per mg of protein.
-
Conclusion and Future Directions
The study of this compound represents an unexplored area within the field of fatty acid metabolism. The hypothetical framework presented in this guide provides a starting point for researchers to investigate the potential role of this molecule. Future research should focus on:
-
Identification in Biological Samples: Developing sensitive analytical methods, such as LC-MS/MS, to detect and quantify this compound in various tissues and cell types.
-
Enzyme Discovery and Characterization: Identifying and characterizing the enzymes responsible for the synthesis and degradation of this compound.
-
Elucidation of Biological Function: Investigating the physiological and pathological significance of this compound metabolism.
By systematically addressing these research questions, the scientific community can illuminate the role of this and other novel hydroxylated fatty acyl-CoAs in cellular metabolism and disease.
Foreword: On the Status of 6-Hydroxypentadecanoyl-CoA in Mammalian Systems
Subject Matter Analysis: An exhaustive review of current scientific literature reveals no documented discovery of 6-Hydroxypentadecanoyl-CoA in mammalian cells. The core premise of this technical guide—the existence of this specific molecule in mammalian biochemistry—is not supported by available research. While mammalian cells actively metabolize the parent compound, pentadecanoic acid (C15:0), and possess mechanisms for fatty acid hydroxylation, the specific product of this compound has not been identified.
This document will therefore address the user's query by first establishing the absence of evidence for the target molecule. It will then provide a detailed overview of the known metabolic fate of pentadecanoic acid and the established pathways of fatty acid hydroxylation in mammals to offer a comprehensive and relevant context for researchers in the field.
Section 1: Metabolism of Pentadecanoic Acid (C15:0) in Mammalian Cells
Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid present in mammalian systems. Its presence is primarily attributed to dietary intake, particularly from dairy fats, and synthesis by gut microbiota.[1][2] Once in the cell, C15:0 is activated to its CoA thioester, Pentadecanoyl-CoA, preparing it for mitochondrial β-oxidation.
The β-oxidation of Pentadecanoyl-CoA proceeds through cycles of dehydrogenation, hydration, oxidation, and thiolysis, similar to even-chain fatty acids. Each cycle shortens the acyl-CoA chain by two carbons, releasing acetyl-CoA. Due to its odd number of carbons, the final thiolysis step yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[1]
Propionyl-CoA is a key metabolite that can be converted to succinyl-CoA and enter the Krebs cycle, contributing to cellular energy and anaplerosis.[3] This metabolic pathway is a primary fate of C15:0 in mammals.
Logical Flow of Pentadecanoyl-CoA Metabolism
Caption: Metabolic fate of Pentadecanoyl-CoA in mammalian mitochondria.
Section 2: Known Hydroxylated Fatty Acids in Mammalian Cells
While 6-hydroxylation of pentadecanoic acid is not documented, mammalian cells utilize several other forms of fatty acid hydroxylation. These processes are critical for the synthesis of signaling molecules and for the catabolism of certain lipids.
-
Alpha (α)-Hydroxylation: This process involves the hydroxylation of the second carbon (the α-carbon) of a fatty acid. It is a key step in the metabolism of branched-chain fatty acids like phytanic acid and in the synthesis of specific lipids found in nervous tissue, such as cerebronic acid (2-hydroxytetracosanoic acid).[2][4]
-
Omega (ω)-Hydroxylation: This pathway involves the hydroxylation of the terminal methyl carbon (the ω-carbon) of a fatty acid. Catalyzed by cytochrome P450 enzymes, this is a primary step in the degradation of fatty acids via ω-oxidation, which serves as an alternative to β-oxidation, particularly for medium-chain fatty acids.[5]
-
Lipoxygenase (LOX) Pathways: Enzymes like LOX can introduce hydroperoxy groups to polyunsaturated fatty acids, which are then reduced to hydroxy groups. These hydroxylated fatty acids, such as HETEs (hydroxyeicosatetraenoic acids) derived from arachidonic acid, are potent lipid mediators in inflammatory processes.[6]
These established hydroxylation pathways highlight that while the enzymatic machinery for hydroxylating fatty acids exists in mammals, it is highly specific regarding the position of hydroxylation and the fatty acid substrate. There is currently no evidence for an enzyme that performs 6-hydroxylation on a C15:0 backbone.
General Experimental Workflow for Novel Metabolite Discovery
The discovery and characterization of a novel metabolite like this compound would typically follow a standardized workflow involving mass spectrometry.
Caption: A typical workflow for discovering and quantifying novel fatty acyl-CoAs.
Section 3: Quantitative Data & Experimental Protocols
As this compound has not been discovered in mammalian cells, there is no quantitative data regarding its cellular concentration, localization, or enzyme kinetics. Similarly, no specific experimental protocols for its isolation, detection, or synthesis have been published.
Should such a molecule be discovered, researchers would likely adapt existing methods for the analysis of fatty acyl-CoAs.
Hypothetical Experimental Protocol: Detection of Novel Acyl-CoAs
Objective: To screen for and quantify novel hydroxylated fatty acyl-CoAs in mammalian cell extracts.
-
Cell Culture and Lysis:
-
Culture mammalian cells (e.g., HEK293, HepG2) to ~80-90% confluency in appropriate media.
-
Harvest approximately 10⁷ cells by trypsinization or scraping.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet in a suitable buffer on ice.
-
-
Metabolite Extraction:
-
Perform a biphasic liquid-liquid extraction (e.g., using a modified Bligh-Dyer method with acidic conditions) to separate lipids and polar metabolites. Spike samples with a series of odd-chain-length fatty acyl-CoA internal standards for quantitation.[7]
-
Collect the aqueous/interface layer containing the acyl-CoA species.
-
Dry the extract under a stream of nitrogen and reconstitute in a solvent suitable for mass spectrometry (e.g., 50% methanol).
-
-
LC-MS/MS Analysis:
-
Utilize a liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) system.[7]
-
Separate metabolites using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).
-
Operate the mass spectrometer in positive ion mode.
-
Use a precursor ion scan or neutral loss scan specific for the CoA moiety to screen for potential acyl-CoA molecules.[7]
-
For targeted detection of this compound, a specific Multiple Reaction Monitoring (MRM) transition would be developed based on its predicted precursor ion mass and fragmentation pattern.
-
-
Data Analysis:
-
Process raw data to identify peaks corresponding to the predicted mass of the target molecule.
-
Confirm identity by comparing the fragmentation spectrum (MS/MS) to that of a synthesized chemical standard.
-
Quantify the metabolite by comparing its peak area to the nearest internal standard.
-
Conclusion
The query for an in-depth guide on this compound in mammalian cells addresses a molecule for which there is currently no evidence of existence in the scientific literature. While the parent compound, pentadecanoic acid, is a known component of mammalian lipid metabolism, its hydroxylation at the 6th position has not been observed. This document has provided the relevant context on known odd-chain fatty acid metabolism and established hydroxylation pathways to aid researchers in this field. The discovery of novel metabolites requires rigorous analytical techniques, and the provided hypothetical protocol outlines a standard approach that would be necessary to identify such a compound in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. wjgnet.com [wjgnet.com]
- 4. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of 6-Hydroxypentadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of 6-Hydroxypentadecanoyl-CoA, a valuable intermediate in various biosynthetic pathways and a potential building block for novel therapeutics. This document outlines a putative two-step enzymatic cascade, summarizes relevant quantitative data, provides detailed experimental protocols, and includes visualizations of the key pathways and workflows.
Introduction
The targeted synthesis of functionalized fatty acyl-CoAs is of significant interest in metabolic engineering and drug discovery. This compound, a derivative of the 15-carbon fatty acid pentadecanoic acid, possesses a hydroxyl group at the C-6 position, introducing a site for further chemical modification or biological activity. Enzymatic synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods for the production of such modified fatty acyl-CoAs.
This guide proposes a two-step enzymatic pathway for the synthesis of this compound:
-
Regioselective Hydroxylation: The initial step involves the hydroxylation of pentadecanoic acid at the C-6 position to yield 6-hydroxypentadecanoic acid. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP).
-
Acyl-CoA Ligation: The resulting 6-hydroxypentadecanoic acid is then activated to its corresponding Coenzyme A thioester, this compound, by a long-chain acyl-CoA synthetase (ACSL).
Proposed Enzymatic Pathway
The enzymatic synthesis of this compound is envisioned as a two-step process, as illustrated in the pathway diagram below.
Key Enzymes and Quantitative Data
Cytochrome P450 Monooxygenases for Fatty Acid Hydroxylation
Cytochrome P450 enzymes (CYPs) are a superfamily of heme-containing monooxygenases capable of hydroxylating a wide range of substrates, including fatty acids. The regioselectivity of hydroxylation is dependent on the specific CYP isoform. While no enzyme has been definitively reported to selectively hydroxylate pentadecanoic acid at the C-6 position, CYP2B1 is a promising candidate based on its known activity. CYP2B1 has been shown to hydroxylate fatty acids at all positions C-5 or more methylene (B1212753) groups away from the carboxylate carbon, suggesting that hydroxylation at C-6 is feasible[1].
Other well-characterized fatty acid hydroxylases include P450 BM3 from Bacillus megaterium, which typically hydroxylates at the ω-1, ω-2, and ω-3 positions, and CYP152B1 from Sphingomonas paucimobilis, which exhibits high affinity for pentadecanoic acid but is specific for α-hydroxylation[2]. Engineering of these enzymes could potentially shift their regioselectivity towards the desired C-6 position.
Table 1: Kinetic Parameters of Selected Fatty Acid Hydroxylating Cytochrome P450s
| Enzyme | Substrate | K_m (µM) | k_cat (min⁻¹) | Regioselectivity | Reference |
| CYP152B1 (S. paucimobilis) | Pentadecanoic Acid | ~10 (lowest among C10-C18) | ~3400 | α-hydroxylation | [2] |
| CYP2B1 (rat) | Decanoic Acid | - | - | ω, ω-1, ω-2, ω-3, ω-4, ω-5 | [1] |
| P450 BM3 (B. megaterium) | Palmitic Acid | - | - | ω-1 (21%), ω-2 (44%), ω-3 (35%) |
Note: Specific kinetic data for the 6-hydroxylation of pentadecanoic acid is not currently available in the literature.
Long-Chain Acyl-CoA Synthetases (ACSLs)
Long-chain acyl-CoA synthetases (ACSLs) catalyze the activation of fatty acids with chain lengths of 12 to 20 carbons to their corresponding CoA esters[3]. This is an ATP-dependent two-step reaction. The substrate specificity of ACSL isoforms varies, and while they are known to activate a wide range of fatty acids, their activity on hydroxy fatty acids has been less extensively studied. It is anticipated that an ACSL with broad substrate specificity would be capable of activating 6-hydroxypentadecanoic acid.
Table 2: Substrate Specificity of a Mammalian Long-Chain Acyl-CoA Synthetase
| Enzyme | Substrate | Apparent K_m (µM) | Reference |
| Rat Liver Nuclear ACSL | Palmitic Acid (16:0) | 2.9 | [4] |
| Linoleic Acid (18:2n-6) | 4.3 | [4] | |
| 8,11,14-Eicosatrienoic Acid (20:3n-6) | 7.1 | [4] |
Note: Data on the specific activity of ACSLs with 6-hydroxypentadecanoic acid is not currently available.
Experimental Protocols
The following sections provide detailed methodologies for the two key enzymatic steps. These protocols are based on established methods for similar reactions and may require optimization for the specific synthesis of this compound.
Step 1: Enzymatic Hydroxylation of Pentadecanoic Acid
This protocol describes an in vitro hydroxylation reaction using a reconstituted cytochrome P450 system.
Workflow Diagram:
Materials:
-
Purified cytochrome P450 (e.g., recombinant CYP2B1)
-
Purified cytochrome P450 reductase (CPR)
-
L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)
-
Pentadecanoic acid
-
NADPH
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Ethyl acetate (B1210297)
-
Formic acid
-
Anhydrous sodium sulfate
Procedure:
-
Reconstitution of the P450 System:
-
In a microcentrifuge tube on ice, combine the purified CYP450 enzyme (final concentration 0.5-1 µM), cytochrome P450 reductase (final concentration 1-2 µM), and DLPC (final concentration 20-50 µg/mL) in 100 mM potassium phosphate buffer (pH 7.4).
-
Incubate the mixture on ice for 30 minutes to allow for the formation of functional enzyme-reductase complexes within the lipid micelles.
-
-
Hydroxylation Reaction:
-
To the reconstituted system, add pentadecanoic acid (dissolved in a minimal amount of DMSO or ethanol) to a final concentration of 100-500 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate the reaction at 37°C with gentle shaking for 30-60 minutes.
-
-
Product Extraction:
-
Stop the reaction by adding 10 µL of 6 M HCl to acidify the mixture to pH ~3.
-
Extract the hydroxylated fatty acids by adding 500 µL of ethyl acetate and vortexing vigorously for 1 minute.
-
Centrifuge the mixture at 5,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube. Repeat the extraction twice.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Analysis:
-
The dried residue can be reconstituted in a suitable solvent for analysis by LC-MS.
-
For GC-MS analysis, the sample will require derivatization (e.g., methylation followed by silylation) to increase volatility.
-
Step 2: Enzymatic Synthesis of this compound
This protocol describes an assay for the synthesis of acyl-CoA from a fatty acid substrate.
Workflow Diagram:
Materials:
-
Purified long-chain acyl-CoA synthetase (ACSL)
-
6-Hydroxypentadecanoic acid
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Dithiothreitol (DTT)
-
Perchloric acid
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM CoA
-
1 mM DTT
-
-
Add the purified ACSL enzyme to a final concentration of 0.1-1 µM.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 6-hydroxypentadecanoic acid (dissolved in a minimal amount of DMSO or ethanol) to a final concentration of 50-200 µM.
-
Incubate the reaction at 37°C for 15-30 minutes.
-
-
Quenching and Analysis:
-
Terminate the reaction by adding an equal volume of cold 4% (v/v) perchloric acid.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
The supernatant containing the this compound can be directly analyzed by reverse-phase HPLC or LC-MS.
-
Conclusion
The enzymatic synthesis of this compound represents a promising approach for the production of this valuable molecule. While further research is needed to identify and characterize an enzyme with high selectivity for the 6-hydroxylation of pentadecanoic acid, the methodologies outlined in this guide provide a solid foundation for future investigations. The combination of a regioselective cytochrome P450 monooxygenase and a suitable long-chain acyl-CoA synthetase in a two-step cascade has the potential to enable the efficient and sustainable production of this compound for applications in research and drug development.
References
- 1. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 2. Purification of cytochromes P450: products of bacterial recombinant expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering Electron Transfer Pathway of Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endogenous Function of 6-Hydroxypentadecanoyl-CoA: A Technical Guide for Researchers
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding and hypothesized endogenous function of 6-Hydroxypentadecanoyl-CoA. While direct experimental evidence for this specific long-chain acyl-CoA is limited, this document synthesizes information from related metabolic pathways to propose a plausible role in cellular physiology. We will explore its likely biosynthesis via cytochrome P450-mediated hydroxylation of pentadecanoic acid, its potential involvement in downstream metabolic and signaling cascades, and its putative implications in health and disease. This guide also outlines detailed hypothetical experimental protocols to facilitate further research and drug development efforts targeting this molecule.
Introduction: The Emerging Significance of Hydroxylated Fatty Acids
Hydroxylated fatty acids are increasingly recognized as critical signaling molecules and metabolic intermediates.[1][2] Their functions span a wide range of physiological processes, including inflammation, immune response, and energy homeostasis.[2] The introduction of a hydroxyl group into the acyl chain of a fatty acid dramatically alters its physicochemical properties, enabling it to interact with specific receptors and enzymes. This guide focuses on the theoretical role of a specific, yet understudied, hydroxylated fatty acid derivative: this compound.
Pentadecanoic acid (C15:0), the precursor to this molecule, is an odd-chain saturated fatty acid found in dietary sources such as dairy fat and is also produced endogenously.[3][4][5] Emerging research has linked C15:0 to various health benefits, suggesting its metabolites may possess significant biological activity.[6]
Hypothesized Biosynthesis of this compound
The formation of this compound is likely initiated by the hydroxylation of pentadecanoic acid, followed by its activation to a CoA thioester. The key step in this proposed pathway is the regioselective hydroxylation of the fatty acid chain.
In-Chain Hydroxylation by Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are a large family of monooxygenases known to catalyze the hydroxylation of fatty acids at various positions.[7][8] While omega (ω) and near-terminal hydroxylation are well-characterized, in-chain hydroxylation also occurs.[7][9] We hypothesize that a specific, yet to be identified, CYP enzyme is responsible for the hydroxylation of pentadecanoic acid at the C-6 position.
The regioselectivity of CYP enzymes is determined by the architecture of their active site.[10][11] It is plausible that an uncharacterized or promiscuous CYP enzyme binds pentadecanoic acid in an orientation that presents the 6th carbon for oxidation.
Hypothetical Experimental Protocol: Identification of the 6-Hydroxylating CYP Enzyme
Objective: To identify the cytochrome P450 enzyme(s) responsible for the 6-hydroxylation of pentadecanoic acid.
Methodology:
-
Screening of a CYP Enzyme Library: A library of human CYP enzymes expressed in a suitable heterologous system (e.g., yeast or E. coli) will be screened.
-
Incubation with Pentadecanoic Acid: Each recombinant CYP enzyme will be incubated with pentadecanoic acid and a source of reducing equivalents (NADPH and NADPH-cytochrome P450 reductase).
-
Product Analysis by LC-MS/MS: The reaction mixtures will be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the formation of 6-hydroxypentadecanoic acid. A synthetic standard of 6-hydroxypentadecanoic acid would be required for confirmation.
-
Kinetic Analysis: For any identified "hit" enzymes, kinetic parameters (Km and kcat) for the 6-hydroxylation reaction will be determined.
Activation to this compound
Following its formation, 6-hydroxypentadecanoic acid would be activated to its CoA ester, this compound, by an acyl-CoA synthetase. This step is essential for its participation in most intracellular metabolic pathways.
Putative Metabolic Fate and Signaling Functions
The introduction of a hydroxyl group at the C-6 position suggests several potential metabolic and signaling roles for this compound.
Potential Role in Beta-Oxidation
The presence of a hydroxyl group at an even-numbered carbon (C-6) would likely interfere with the standard beta-oxidation pathway. Further enzymatic modification, such as dehydration or oxidation of the hydroxyl group, would be necessary for its degradation. A deficiency in such a pathway could lead to the accumulation of this metabolite.
A Precursor for Novel Signaling Lipids
Hydroxylated fatty acids can serve as precursors for the synthesis of more complex signaling lipids. This compound could be incorporated into phospholipids, leading to the formation of specialized membrane domains or acting as a source for second messengers.
Interaction with Nuclear Receptors
Fatty acids and their derivatives are known to act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate gene expression involved in lipid metabolism and inflammation. It is plausible that 6-hydroxypentadecanoic acid or its CoA ester could modulate the activity of these or other nuclear receptors.
Hypothetical Experimental Protocol: Investigating the Signaling Role of 6-Hydroxypentadecanoic Acid
Objective: To determine if 6-hydroxypentadecanoic acid can activate nuclear receptors.
Methodology:
-
Cell-Based Reporter Assays: A panel of cell lines, each co-transfected with a plasmid encoding a specific nuclear receptor (e.g., PPARα, PPARγ, PPARδ) and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for that receptor, will be used.
-
Treatment with 6-Hydroxypentadecanoic Acid: The transfected cells will be treated with varying concentrations of synthetic 6-hydroxypentadecanoic acid.
-
Luciferase Activity Measurement: The activation of the nuclear receptor will be quantified by measuring the luminescence produced by the luciferase reporter.
-
Control Compounds: Known agonists for each nuclear receptor will be used as positive controls.
Potential Implications in Health and Disease
Given the emerging links between odd-chain fatty acids and metabolic health, dysregulation of this compound metabolism could have significant physiological consequences. Its accumulation could be a biomarker for certain metabolic disorders, or it could play a protective role. Further research is necessary to elucidate its involvement in conditions such as type 2 diabetes, non-alcoholic fatty liver disease, and cardiovascular disease.
Data Presentation
As direct quantitative data for this compound is not yet available, the following table presents hypothetical data that could be generated from the proposed experiments.
| Parameter | Hypothetical Value | Experimental Protocol |
| Km of CYPX for Pentadecanoic Acid | 15 µM | Screening of a CYP Enzyme Library |
| kcat of CYPX for 6-hydroxylation | 50 min-1 | Screening of a CYP Enzyme Library |
| EC50 for PPARγ Activation | 5 µM | Cell-Based Reporter Assays |
Visualizations
Hypothesized Biosynthetic Pathway
Caption: Proposed biosynthesis of this compound.
Experimental Workflow for CYP Enzyme Identification
Caption: Workflow for identifying the 6-hydroxylating CYP enzyme.
Conclusion and Future Directions
The study of this compound represents a new frontier in lipid research. While its existence and function are currently hypothetical, the established roles of other hydroxylated fatty acids and the known metabolic pathways provide a strong rationale for its investigation. The experimental frameworks provided in this guide offer a roadmap for researchers to uncover the endogenous function of this potentially important molecule. Future work should focus on the definitive identification of the enzymes involved in its synthesis and degradation, the elucidation of its signaling pathways, and the assessment of its role in metabolic health and disease. This knowledge will be invaluable for the development of novel therapeutic strategies.
References
- 1. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 2. Overview of Long Chain Fatty Acid - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fatty acid discrimination and omega-hydroxylation by cytochrome P450 4A1 and a cytochrome P4504A1/NADPH-P450 reductase fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Hydroxypentadecanoyl-CoA: A Putative Metabolic Intermediate in Fatty Acid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding and hypothetical metabolic role of 6-Hydroxypentadecanoyl-CoA. While direct experimental evidence for this specific molecule as a metabolic intermediate is not extensively documented in publicly available literature, its existence and metabolic fate can be inferred from established principles of fatty acid metabolism, particularly the pathways involving odd-chain and hydroxylated fatty acids. This document outlines the probable biosynthetic and degradative pathways of this compound, details plausible experimental protocols for its study, and presents hypothetical quantitative data to serve as a framework for future research. The information herein is intended to be a valuable resource for researchers in metabolism, drug discovery, and related biomedical fields.
Introduction
Coenzyme A (CoA) thioesters of fatty acids are central intermediates in lipid metabolism, serving as substrates for energy production through beta-oxidation, as well as for the synthesis of complex lipids and signaling molecules.[1][2] While the metabolism of common even-chain saturated and unsaturated fatty acids is well-characterized, the pathways involving less common fatty acid derivatives, such as hydroxylated odd-chain fatty acids, are less understood. Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has garnered increasing interest due to its potential health benefits.[3][4] Its metabolic activation to Pentadecanoyl-CoA and subsequent catabolism are critical aspects of its biological activity.
This guide focuses on a putative hydroxylated derivative, this compound. The hydroxylation of fatty acids is a known metabolic modification that can alter their physical properties and biological functions, often serving as a prelude to further oxidation.[5][6] Understanding the metabolic context of this compound could provide novel insights into fatty acid metabolism and its regulation.
Hypothetical Metabolic Pathways
Based on analogous metabolic pathways for other fatty acids, we can propose a likely metabolic route for this compound.
Biosynthesis of this compound
The formation of this compound is likely initiated by the hydroxylation of Pentadecanoyl-CoA. This reaction is probably catalyzed by a member of the cytochrome P450 (CYP) superfamily of monooxygenases, which are known to hydroxylate fatty acids at various positions.[7][8] Specifically, a CYP enzyme with ω-10 hydroxylase activity would be responsible for introducing a hydroxyl group at the C6 position of the 15-carbon acyl chain.
Figure 1: Proposed biosynthesis of this compound.
Degradation of this compound
Following its formation, this compound would likely enter the beta-oxidation pathway for catabolism. This process could occur in either the mitochondria or peroxisomes, as both organelles are equipped to handle modified and medium-to-long-chain fatty acids.[4][9] The presence of the hydroxyl group at C6 may necessitate the action of specialized enzymes within the beta-oxidation spiral. The pathway would proceed through successive rounds of four core reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage, ultimately yielding acetyl-CoA and propionyl-CoA, the latter being characteristic of odd-chain fatty acid breakdown.[10]
Figure 2: Putative degradation pathway of this compound.
Quantitative Data
As there is no direct experimental data for this compound, the following tables present hypothetical quantitative data based on typical values observed for other medium to long-chain acyl-CoAs. These tables are intended to serve as a reference for designing and interpreting future experiments.
Table 1: Hypothetical Tissue Concentrations of Pentadecanoyl-CoA and this compound
| Tissue | Pentadecanoyl-CoA (pmol/g tissue) | This compound (pmol/g tissue) |
| Liver | 50 - 200 | 5 - 20 |
| Heart | 20 - 100 | 2 - 10 |
| Skeletal Muscle | 10 - 50 | 1 - 5 |
| Adipose Tissue | 100 - 500 | 10 - 50 |
Table 2: Hypothetical Kinetic Parameters of Enzymes Involved in this compound Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| Cytochrome P450 (putative) | Pentadecanoyl-CoA | 10 - 50 | 0.1 - 1.0 |
| Acyl-CoA Dehydrogenase (putative) | This compound | 5 - 25 | 5 - 50 |
| 3-Hydroxyacyl-CoA Dehydrogenase (putative) | 6-Keto-pentadecanoyl-CoA | 2 - 15 | 10 - 100 |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of other hydroxylated fatty acids and acyl-CoA esters and can be modified for the study of this compound.
Protocol for the Analysis of 6-Hydroxypentadecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of the free fatty acid after hydrolysis from its CoA ester.
Objective: To identify and quantify 6-hydroxypentadecanoic acid in biological samples.
Materials:
-
Biological sample (e.g., tissue homogenate, plasma)
-
Internal standard (e.g., deuterated 6-hydroxypentadecanoic acid)
-
Solvents: Methanol, Chloroform, Hexane (all HPLC grade)
-
Reagents: HCl, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Procedure:
-
Sample Preparation: Homogenize tissue samples in a suitable buffer. For plasma samples, use directly.
-
Lipid Extraction: Perform a Folch extraction by adding chloroform:methanol (2:1, v/v) to the sample. Vortex vigorously and centrifuge to separate the phases. Collect the lower organic phase.
-
Hydrolysis: Evaporate the solvent under a stream of nitrogen. Add methanolic HCl and heat at 80°C for 2 hours to hydrolyze the acyl-CoA and form fatty acid methyl esters (FAMEs).
-
Derivatization: Evaporate the methanolic HCl. Add BSTFA and pyridine (B92270) and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups.
-
GC-MS Analysis: Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use an appropriate temperature program to separate the FAMEs. Acquire mass spectra in electron ionization (EI) mode.
-
Quantification: Identify the peak corresponding to the TMS-derivatized 6-hydroxypentadecanoic acid methyl ester based on its retention time and mass spectrum. Quantify using the peak area ratio to the internal standard.
Figure 3: Workflow for GC-MS analysis of 6-hydroxypentadecanoic acid.
Protocol for the Direct Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To directly identify and quantify this compound in biological samples.
Materials:
-
Biological sample (e.g., cell lysate, tissue extract)
-
Internal standard (e.g., ¹³C-labeled Pentadecanoyl-CoA)
-
Solvents: Acetonitrile (B52724), Water, Formic Acid (all LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Preparation: Rapidly homogenize fresh or snap-frozen tissue in a cold acidic extraction buffer to precipitate proteins and preserve acyl-CoA esters.
-
SPE Cleanup: Centrifuge the homogenate and apply the supernatant to a pre-conditioned C18 SPE cartridge. Wash the cartridge with an aqueous buffer to remove polar impurities. Elute the acyl-CoAs with an organic solvent mixture (e.g., acetonitrile/water).
-
LC-MS/MS Analysis: Inject the eluate onto a reverse-phase LC column (e.g., C18) coupled to a tandem mass spectrometer. Use a gradient of acetonitrile in water with a formic acid modifier for separation.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound.
-
Quantification: Quantify the analyte by comparing its peak area to that of the internal standard.
Figure 4: Workflow for LC-MS/MS analysis of this compound.
Conclusion and Future Directions
While the metabolic intermediate this compound has not been extensively studied, its existence is plausible within the known framework of fatty acid metabolism. The hypothetical pathways and experimental protocols outlined in this guide provide a solid foundation for initiating research into this molecule. Future studies should focus on:
-
Identifying the specific cytochrome P450 enzyme(s) responsible for the 6-hydroxylation of pentadecanoyl-CoA.
-
Characterizing the enzymatic machinery of beta-oxidation that processes this compound.
-
Quantifying the levels of this compound in various tissues and under different physiological conditions to understand its regulation and potential biological roles.
-
Investigating the potential signaling functions of this compound or its downstream metabolites.
Elucidating the metabolism of this compound will contribute to a more complete understanding of lipid metabolism and may reveal new targets for therapeutic intervention in metabolic diseases.
References
- 1. Fatty acid discrimination and omega-hydroxylation by cytochrome P450 4A1 and a cytochrome P4504A1/NADPH-P450 reductase fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Biosynthesis of Medium-Chain ω-Hydroxy Fatty Acids by AlkBGT of Pseudomonas putida GPo1 With Native FadL in Engineered Escherichia coli [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Reconstitution of the fatty acid hydroxylation function of cytochrome P-450BM-3 utilizing its individual recombinant hemo- and flavoprotein domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dc.engconfintl.org [dc.engconfintl.org]
- 9. Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. marinelipids.ca [marinelipids.ca]
The Peroxisomal Fate of 6-Hydroxypentadecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathway of 6-Hydroxypentadecanoyl-CoA, with a specific focus on its interaction with peroxisomal β-oxidation. While direct enzymatic data for this compound is limited in publicly available literature, this document synthesizes established principles of fatty acid metabolism to propose a scientifically grounded pathway. The guide covers the likely involvement of ω-oxidation as a preparatory step, followed by the peroxisomal β-oxidation of the resulting dicarboxylic acid. Detailed experimental protocols for the analysis of hydroxylated fatty acids and their metabolites are provided, alongside quantitative data tables for relevant enzyme families. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the molecular processes.
Introduction: The Enigma of Internally Hydroxylated Fatty Acids
Hydroxylated fatty acids are a diverse class of molecules with varied biological roles, from signaling to structural components of lipids. Their metabolism is crucial for maintaining cellular homeostasis. While the catabolism of fatty acids with hydroxyl groups at the α (C2) and ω (terminal) positions is well-characterized, the metabolic fate of fatty acids with hydroxyl groups at internal carbons, such as this compound, is less defined. Peroxisomes are key organelles in the metabolism of a variety of lipids that are poor substrates for mitochondrial β-oxidation, including very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids.[1] This guide explores the probable metabolic route of this compound, centering on the essential role of the peroxisome.
Proposed Metabolic Pathway: A Two-Stage Process
The metabolism of this compound is likely a two-stage process involving an initial ω-oxidation followed by peroxisomal β-oxidation of the resulting dicarboxylic acid.
Stage 1: ω-Oxidation in the Endoplasmic Reticulum
The initial metabolic transformation of this compound is hypothesized to occur in the endoplasmic reticulum via the ω-oxidation pathway. This pathway is a recognized route for the metabolism of fatty acids, particularly when β-oxidation is impaired.[2]
The key enzymatic steps are:
-
Hydroxylation: The terminal methyl group (ω-carbon) of the fatty acid is hydroxylated by a cytochrome P450 enzyme, likely from the CYP4A or CYP4F family. This reaction requires NADPH and molecular oxygen.[2]
-
Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase.[2]
-
Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid.[2]
In the case of this compound, this process would yield 6-hydroxypentadecane-1,15-dioyl-CoA.
Stage 2: Peroxisomal β-Oxidation of the Dicarboxylic Acid
Once formed, the 6-hydroxydicarboxylic acid is a suitable substrate for peroxisomal β-oxidation. Dicarboxylic acids are primarily metabolized within peroxisomes.[1] The process involves a series of enzymatic reactions that sequentially shorten the carbon chain from both ends.
The core reactions of peroxisomal β-oxidation are:
-
Acyl-CoA Oxidase: The first and rate-limiting step is the oxidation of the acyl-CoA ester by a peroxisome-specific acyl-CoA oxidase, producing a trans-2-enoyl-CoA and hydrogen peroxide (H₂O₂).[3]
-
Bifunctional/Multifunctional Enzyme: The subsequent hydration and dehydrogenation steps are catalyzed by a single bifunctional or multifunctional enzyme. This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[1]
-
Thiolase: The final step is the thiolytic cleavage of the 3-ketoacyl-CoA by a peroxisomal thiolase, which releases acetyl-CoA (or propionyl-CoA for odd-chain fatty acids) and a chain-shortened acyl-CoA.[1]
This cycle is repeated until the dicarboxylic acid is degraded into shorter-chain dicarboxylic acids, which can then be further metabolized in the mitochondria. The presence of the hydroxyl group at the C6 position may necessitate the action of specific isoforms of the β-oxidation enzymes with broader substrate specificity.
Quantitative Data
Table 1: Kinetic Parameters of Cytochrome P450 ω-Hydroxylases
| Enzyme Family | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| CYP4A | Lauric Acid | 10-50 | 1-5 |
| CYP4F | Leukotriene B4 | 2-10 | 0.5-2 |
Note: These values are approximate and can vary significantly depending on the specific isoform, species, and experimental conditions.
Table 2: Kinetic Parameters of Peroxisomal β-Oxidation Enzymes with Dicarboxylic Acid Substrates
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| Acyl-CoA Oxidase | Dodecanedioyl-CoA | 5-20 | 10-30 |
| Bifunctional Enzyme (Hydratase) | Dodecenoyl-CoA | 15-50 | 50-150 |
| Bifunctional Enzyme (Dehydrogenase) | 3-Hydroxydodecanoyl-CoA | 10-40 | 20-80 |
| Thiolase | 3-Ketododecanoyl-CoA | 2-15 | 100-300 |
Note: These values are representative for medium- to long-chain dicarboxylic acids and serve as a general guide.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the metabolism of this compound.
Assay for ω-Oxidation of 6-Hydroxypentadecanoic Acid
Objective: To determine if 6-hydroxypentadecanoic acid is a substrate for ω-hydroxylating enzymes in liver microsomes.
Materials:
-
Liver microsomes (from rat, mouse, or human)
-
6-Hydroxypentadecanoic acid
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Reaction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4)
-
Organic solvents for extraction (e.g., ethyl acetate, hexane)
-
Internal standard (e.g., a deuterated analog of the expected product)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a reaction mixture containing liver microsomes, the NADPH regenerating system, and reaction buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 6-hydroxypentadecanoic acid (dissolved in a suitable solvent like ethanol (B145695) or DMSO).
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Add the internal standard.
-
Extract the metabolites with an organic solvent.
-
Evaporate the solvent and derivatize the residue.
-
Analyze the derivatized sample by GC-MS to identify and quantify the formation of the ω-hydroxylated product.
Assay for Peroxisomal β-Oxidation of 6-Hydroxydodecanedioic Acid
Objective: To measure the rate of peroxisomal β-oxidation of the dicarboxylic acid derivative of 6-hydroxypentadecanoic acid.
Materials:
-
Isolated peroxisomes or a peroxisome-enriched fraction from liver.
-
6-Hydroxydodecanedioyl-CoA (synthesized or commercially obtained).
-
Reaction buffer containing NAD+, Coenzyme A, and ATP.
-
A system to measure the production of chain-shortened acyl-CoAs or acetyl-CoA (e.g., HPLC, LC-MS/MS, or radiolabeled substrate).
Procedure:
-
Prepare the substrate, 6-hydroxydodecanedioyl-CoA. If starting with the free acid, it needs to be activated to its CoA ester using an acyl-CoA synthetase.
-
Set up a reaction mixture containing the isolated peroxisomes, reaction buffer, and the substrate.
-
Incubate at 37°C for various time points.
-
Terminate the reaction (e.g., by adding perchloric acid).
-
Analyze the reaction products. This can be done by:
-
HPLC: To separate and quantify the different acyl-CoA species.
-
LC-MS/MS: For sensitive and specific detection of the metabolites.
-
Radiolabeling: Using a ¹⁴C-labeled substrate and measuring the production of ¹⁴C-acetyl-CoA.
-
Mandatory Visualizations
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for Metabolite Analysis
Caption: General experimental workflow for analyzing metabolites.
Conclusion and Future Directions
The metabolism of this compound most likely proceeds through an initial ω-oxidation in the endoplasmic reticulum to form a dicarboxylic acid, which is subsequently degraded via β-oxidation within the peroxisomes. This proposed pathway is based on the well-established roles of these organelles and enzyme families in handling similar fatty acid structures.
For researchers and drug development professionals, understanding this pathway is critical for several reasons:
-
Drug Metabolism: If a drug candidate is or is metabolized to a hydroxylated fatty acid, its clearance and potential for accumulation will depend on the efficiency of these pathways.
-
Disease States: Deficiencies in peroxisomal function or cytochrome P450 activity could lead to the accumulation of this compound and its metabolites, potentially contributing to cellular toxicity.
-
Biomarker Discovery: The intermediates of this pathway could serve as novel biomarkers for certain metabolic disorders.
Future research should focus on obtaining direct experimental evidence for this proposed pathway. This includes expressing and purifying the relevant enzymes to determine their substrate specificity and kinetic parameters with this compound and its derivatives. Such studies will provide a more definitive understanding of the metabolic fate of this and other internally hydroxylated fatty acids.
References
- 1. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
An In-depth Technical Guide on the Potential Role of 6-Hydroxypentadecanoyl-CoA in Lipid Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the prospective role of the novel lipid molecule, 6-Hydroxypentadecanoyl-CoA, within the complex landscape of cellular lipid signaling. While direct research on this specific molecule is currently limited, this document synthesizes information from related fields to build a foundational understanding of its potential biosynthesis, signaling mechanisms, and the experimental approaches required for its investigation. By examining the established roles of other hydroxy fatty acids and acyl-CoA molecules, we propose putative pathways and functions for this compound. Furthermore, this guide provides detailed experimental protocols for the extraction, quantification, and analysis of acyl-CoAs and hydroxy fatty acids, alongside a generalized workflow for the identification of novel lipid mediators. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring new frontiers in lipid research and identifying novel therapeutic targets.
Introduction
Lipid molecules are fundamental to cellular function, serving not only as structural components of membranes and energy storage depots but also as critical signaling molecules in a myriad of physiological and pathological processes. Fatty acids and their derivatives, including the vast family of hydroxy fatty acids, are increasingly recognized for their roles in modulating inflammation, metabolism, and cell growth. The activation of fatty acids to their coenzyme A (CoA) esters is a critical step in their metabolism and can also influence their signaling activities.
This guide focuses on the potential role of a specific, yet largely uncharacterized, molecule: This compound . To date, the scientific literature lacks direct studies on the biosynthesis, signaling function, or physiological relevance of this molecule. However, based on our understanding of fatty acid metabolism and signaling, we can construct a strong hypothesis for its potential importance. This document will therefore extrapolate from the known biology of similar molecules to propose a framework for the investigation of this compound.
We will delve into its putative biosynthetic pathways, explore potential signaling cascades it may modulate, and provide comprehensive, actionable experimental protocols for its study. The aim is to equip researchers with the foundational knowledge and methodological tools necessary to investigate this compound and other novel lipid mediators.
Proposed Biosynthesis of this compound
The biosynthesis of this compound in mammalian cells has not been experimentally determined. However, we can propose a plausible pathway based on known mechanisms of fatty acid hydroxylation and activation. The likely precursor is pentadecanoic acid, a 15-carbon saturated fatty acid.
The hydroxylation of fatty acids can be catalyzed by several enzyme families, including cytochrome P450 (CYP) monooxygenases.[1][2] These enzymes are known to hydroxylate fatty acids at various positions along the carbon chain.[1] Specifically, certain CYP4 family members catalyze the omega-hydroxylation of fatty acids.[2] While hydroxylation at the 6th position is less common than at the α, β, or ω positions, it is mechanistically plausible.
Following hydroxylation to form 6-hydroxypentadecanoic acid, the fatty acid would then be activated to its coenzyme A thioester, this compound. This activation is typically carried out by acyl-CoA synthetase enzymes.
The proposed biosynthetic pathway is as follows:
-
Hydroxylation: Pentadecanoic acid is hydroxylated at the 6th carbon position by a cytochrome P450 enzyme to yield 6-hydroxypentadecanoic acid.
-
Activation: 6-hydroxypentadecanoic acid is then esterified with coenzyme A by an acyl-CoA synthetase to form this compound.
References
Identifying Enzymes for the Production of 6-Hydroxypentadecanoyl-CoA: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxypentadecanoyl-CoA is a specialty chemical with potential applications in the synthesis of novel polymers and pharmaceutical agents. Its targeted enzymatic synthesis represents a significant challenge due to the required regioselectivity of hydroxylation on a long-chain fatty acyl-CoA. This technical guide provides an in-depth overview of the most promising enzymatic candidates for this biotransformation, focusing primarily on the cytochrome P450 superfamily. While no single enzyme has been definitively identified to produce this compound, this document outlines the current state of knowledge, presents relevant quantitative data for similar enzymatic reactions, details pertinent experimental protocols, and provides a strategic workflow for the discovery and characterization of suitable biocatalysts.
Introduction to Fatty Acid Hydroxylation
The enzymatic hydroxylation of fatty acids is a key biological process for the synthesis of a wide array of signaling molecules and metabolic intermediates. This reaction involves the insertion of a hydroxyl group (-OH) into a specific position on the fatty acid carbon chain. The enzymes responsible for this transformation, primarily cytochrome P450 monooxygenases (CYPs), exhibit varying degrees of regioselectivity, targeting the alpha (C2), beta (C3), omega (terminal), or in-chain carbon atoms of the fatty acid. The production of this compound requires a highly specific "in-chain" hydroxylation at the C6 position of a 15-carbon fatty acid backbone that is activated with coenzyme A.
Primary Enzymatic Candidates: Cytochrome P450 Monooxygenases
Cytochrome P450 enzymes are heme-thiolate proteins that catalyze a wide range of oxidative reactions, including the hydroxylation of fatty acids.[1][2] These enzymes typically require a redox partner to transfer electrons from NAD(P)H to the P450 catalytic site for the activation of molecular oxygen.[3] While a specific CYP that produces this compound has not been characterized, several members of this superfamily are known to perform in-chain hydroxylation on long-chain fatty acids, making them the most promising candidates for this biotransformation.
One notable enzyme, Krac9955 from Ktedonobacter racemifer, has been shown to hydroxylate fatty acids with chain lengths between C13 and C15, with a preference for positions ω-3 to ω-6.[4] For a C15 fatty acid like pentadecanoic acid, this would correspond to hydroxylation at positions C9 to C12. While not the desired C6 position, this demonstrates the potential for in-chain hydroxylation on a pentadecanoate (B1260718) backbone by a CYP enzyme.
Furthermore, the regioselectivity of CYP enzymes can be altered through protein engineering. By modifying key amino acid residues in the active site, it is possible to shift the position of hydroxylation along the fatty acid chain.[4] This suggests that a known fatty acid hydroxylase could potentially be engineered to achieve the desired C6 selectivity.
Quantitative Data on Related Fatty Acid Hydroxylases
While no kinetic data is available for the production of this compound, the following table summarizes the activity of a wild-type cytochrome P450 enzyme, CYP152B1 from Sphingomonas paucimobilis, on pentadecanoic acid (C15:0), albeit for α-hydroxylation. This data provides a baseline for the turnover rates that might be expected for the hydroxylation of a 15-carbon fatty acid by a CYP enzyme.
| Enzyme Variant | Redox System | Substrate | Substrate Conc. (mM) | Turnover Rate (min⁻¹) | Product(s) | Reference |
| Wildtype CYP152B1 | H₂O₂ | Pentadecanoic Acid (C15:0) | ≤ 0.12 | 3400 | α-hydroxypentadecanoic acid | [5] |
Experimental Protocols
The discovery and characterization of an enzyme capable of producing this compound will require a systematic experimental approach. The following protocols provide a general framework for screening, assaying, and purifying candidate fatty acid hydroxylases.
Screening for Novel Fatty Acid Hydroxylases
-
Source Selection : Potential microbial sources for novel CYPs include bacteria known for their diverse metabolic capabilities, such as those from the genera Bacillus, Pseudomonas, and Streptomyces.[3][6][7]
-
Genomic Mining : Identify putative CYP genes from genomic databases based on sequence homology to known fatty acid hydroxylases.
-
Heterologous Expression : Clone the candidate genes into a suitable expression host, such as Escherichia coli.
-
Whole-Cell Biotransformation : Culture the recombinant strains in the presence of pentadecanoic acid or pentadecanoyl-CoA.
-
Product Detection : Analyze the culture supernatant and cell extracts for the presence of 6-hydroxypentadecanoic acid or its CoA derivative using methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
In Vitro Fatty Acid Hydroxylase Activity Assay
This protocol is adapted from methods developed for assaying fatty acid 2-hydroxylase activity and can be modified for C6-hydroxylation.[8]
-
Reaction Mixture Preparation : Prepare a reaction mixture containing:
-
Phosphate buffer (pH 7.4)
-
The enzyme source (e.g., purified enzyme or microsomal fraction from expressing cells)
-
Pentadecanoyl-CoA as the substrate
-
An NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
A purified NADPH:cytochrome P450 reductase if the candidate CYP is not self-sufficient.[3][8]
-
-
Initiation and Incubation : Initiate the reaction by adding the enzyme source and incubate at a controlled temperature (e.g., 37°C) with shaking.
-
Reaction Termination and Saponification : Stop the reaction by adding a strong base (e.g., KOH) and heat to saponify the acyl-CoA, releasing the free fatty acid.
-
Extraction : Acidify the reaction mixture and extract the fatty acids with an organic solvent (e.g., hexane (B92381) or diethyl ether).
-
Derivatization : Convert the hydroxylated fatty acids into more volatile derivatives for GC-MS analysis (e.g., trimethylsilyl (B98337) ethers).
-
Quantification : Quantify the 6-hydroxypentadecanoic acid product by GC-MS, using a suitable internal standard.
Purification of a Novel Fatty Acid Hydroxylase
A general multi-step chromatography procedure can be employed for the purification of a target hydroxylase from the cell lysate of the expression host.[7]
-
Cell Lysis : Disrupt the cells using methods such as sonication or French press.
-
Clarification : Remove cell debris by centrifugation.
-
Ammonium Sulfate Precipitation : Perform a fractional precipitation to enrich for the target protein.
-
Hydrophobic Interaction Chromatography : Resuspend the protein pellet and apply it to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient.
-
Ion Exchange Chromatography : Further purify the active fractions using an anion or cation exchange column, eluting with a salt gradient.
-
Size Exclusion Chromatography : As a final polishing step, use a size exclusion column to separate the protein based on its molecular weight.
-
Purity Assessment : Analyze the purity of the final preparation using SDS-PAGE.
Visualization of Pathways and Workflows
General Catalytic Cycle of Cytochrome P450
The following diagram illustrates the general mechanism of substrate hydroxylation by a cytochrome P450 enzyme.
Caption: General catalytic cycle of cytochrome P450 monooxygenase.
Workflow for Discovery and Characterization
The diagram below outlines a logical workflow for identifying and characterizing an enzyme that produces this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Hydroxylation of long chain fatty acids by CYP147F1, a new cytochrome P450 subfamily protein from Streptomyces peucetius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the fungal hydroxylase, CYP505A30, and rational transfer of mutation data from CYP102A1 to alter regioselectivity - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01348C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Substrate recognition and molecular mechanism of fatty acid hydroxylation by cytochrome P450 from Bacillus subtilis. Crystallographic, spectroscopic, and mutational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 6-Hydroxypentadecanoyl-CoA using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Hydroxypentadecanoyl-CoA is a hydroxy fatty acyl-CoA that may play a role in various metabolic pathways. Accurate quantification of this and other acyl-CoA species is crucial for understanding their biological functions and for the development of therapeutics targeting metabolic disorders. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodologies described are based on established protocols for the analysis of long-chain acyl-CoAs and can be adapted for various biological matrices.
Analytical Standards
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Biological Samples
This protocol is a general guideline and may require optimization based on the specific tissue or cell type.
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Internal Standard (e.g., C17-CoA or other appropriate odd-chain acyl-CoA)
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1 v/v/v) or 5% 5-sulfosalicylic acid (SSA)[2][3]
-
Centrifuge capable of 4°C and >12,000 x g
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
Procedure:
-
Place the biological sample (e.g., 50-100 mg of tissue or 1-5 million cells) in a 2 mL microcentrifuge tube on ice.
-
Add the internal standard to the sample.
-
Add 1 mL of ice-cold extraction solvent.
-
Homogenize the sample using a tissue homogenizer or sonicator. Keep the sample on ice throughout this process.
-
Vortex the mixture for 10 minutes at 4°C.
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Transfer the supernatant containing the acyl-CoAs to a new tube.
-
For samples requiring further cleanup to remove interfering substances, a solid-phase extraction (SPE) step can be employed.[4] This step, however, may lead to the loss of more hydrophilic species.[2]
-
Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions: The following are typical conditions for the separation of long-chain acyl-CoAs and can be used as a starting point for method development.[4][5]
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water |
| Mobile Phase B | 10 mM Ammonium Hydroxide in Acetonitrile |
| Gradient | Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Conditions: Acyl-CoAs are typically analyzed in positive ion mode using electrospray ionization.[4][5]
| Parameter | Recommended Settings |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 - 450 °C |
| Collision Gas | Argon |
SRM Transitions: For quantification, specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the standards into the mass spectrometer. A common neutral loss of 507 Da is often observed for acyl-CoAs.[4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard (e.g., C17-CoA) | To be determined | To be determined | To be determined |
Data Presentation
The quantitative data should be summarized in a table for clear comparison.
| Sample ID | This compound Concentration (pmol/mg tissue or pmol/10^6 cells) | Standard Deviation |
| Control 1 | ||
| Control 2 | ||
| Treated 1 | ||
| Treated 2 |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Generalized Acyl-CoA Metabolic Pathway
Caption: Generalized metabolic pathways involving Acyl-CoAs.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of 6-Hydroxypentadecanoyl-CoA by Mass Spectrometry
Abstract
This application note describes a robust methodology for the analysis of 6-Hydroxypentadecanoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Long-chain acyl-Coenzyme A (acyl-CoA) species, particularly those with hydroxyl modifications, are crucial intermediates in fatty acid metabolism. Their accurate detection and quantification are essential for understanding various physiological and pathological processes. This document provides a detailed protocol for sample preparation, LC-MS/MS analysis, and interpretation of fragmentation data, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound is a long-chain hydroxy acyl-CoA involved in fatty acid metabolism. The analysis of such molecules is challenging due to their low abundance and potential for isomeric complexity. Tandem mass spectrometry (MS/MS) offers the high selectivity and sensitivity required for the structural elucidation and quantification of these compounds.[1][2] This note outlines a comprehensive approach to analyze this compound, focusing on its characteristic fragmentation patterns.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for the successful analysis of acyl-CoAs.[3] The following protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Extraction:
-
For cultured cells or tissues, homogenize the sample in a pre-chilled solvent mixture, such as methanol/acetonitrile/H2O (2:2:1, v/v/v).
-
For biofluids like plasma, a protein precipitation step using a cold solvent like 10% (w/v) trichloroacetic acid (TCA) or a sulfosalicylic acid (SSA)-based solution can be employed.[4]
-
To enhance the recovery of long-chain acyl-CoAs, the extraction solvent can be supplemented with 50 mM ammonium (B1175870) acetate (B1210297).[5]
-
-
Purification (Optional but Recommended):
-
Solid-phase extraction (SPE) can be used to remove interfering substances and enrich the acyl-CoA fraction.[4]
-
The choice of SPE sorbent will depend on the sample matrix and the desired purity.
-
-
Reconstitution:
-
After extraction and optional purification, dry the sample under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the liquid chromatography mobile phase, such as 50 mM ammonium acetate in 20% acetonitrile/water, to ensure good solubility of long-chain acyl-CoAs.[3][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation of this compound from other isomers and matrix components is achieved by reverse-phase liquid chromatography.
-
LC Column: A C18 column is suitable for the separation of long-chain acyl-CoAs. For instance, a Luna C18 column (100 × 2.0 mm i.d., 3 μm) can be used.[3]
-
Mobile Phases:
-
Gradient Elution: A typical gradient for separating medium to long-chain acyl-CoAs is as follows:
-
0-1.5 min: 20% B
-
1.5-5 min: ramp to 95% B
-
5-14.5 min: hold at 95% B
-
14.5-15 min: return to 20% B
-
15-20 min: re-equilibration at 20% B[3]
-
-
Flow Rate: 0.2 mL/min.[3]
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Analysis is performed on a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally preferred for the analysis of acyl-CoAs as they are efficiently ionized under these conditions.[1]
-
MS/MS Analysis: Selected reaction monitoring (SRM) on a triple quadrupole instrument provides high sensitivity and specificity for quantification.[6] The precursor ion for this compound ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
Data Presentation
The following table summarizes the expected m/z values for the precursor and major product ions of this compound. These values are calculated based on the general fragmentation patterns of acyl-CoAs, which typically involve cleavage of the phosphodiester bonds in the CoA moiety.[1]
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Product Ion 3 (m/z) |
| This compound | 1024.5 | 507.1 | 428.1 | 303.1 |
Note: The exact m/z values may vary slightly depending on the instrument calibration. Product ions correspond to the adenosine (B11128) diphosphate (B83284) fragment, the phosphopantetheine fragment, and the adenosine monophosphate fragment, respectively.
Visualization of Fragmentation and Workflow
Fragmentation Pathway of this compound
The fragmentation of acyl-CoAs in positive ion mode MS/MS is characterized by the neutral loss of the acyl chain and subsequent fragmentation of the CoA moiety. The diagram below illustrates the proposed fragmentation pathway for this compound.
Caption: Proposed fragmentation of this compound in positive ESI-MS/MS.
Experimental Workflow
The following diagram outlines the complete experimental workflow from sample collection to data analysis for the determination of this compound.
Caption: Workflow for the analysis of this compound.
Conclusion
This application note provides a detailed framework for the analysis of this compound by LC-MS/MS. The described protocols for sample preparation and chromatographic separation, coupled with the specificity of tandem mass spectrometry, enable the reliable identification and quantification of this important metabolite. The provided fragmentation pathway and workflow diagrams serve as valuable visual aids for researchers in the field. While the focus is on this compound, the principles outlined here can be adapted for the analysis of other long-chain hydroxy acyl-CoAs.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 6-Hydroxypentadecanoyl-CoA using a Novel SRM-Based LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid cycle.[1] Their accurate quantification is essential for understanding cellular metabolism and the pathophysiology of various diseases.[2][3] Hydroxylated long-chain acyl-CoAs, such as 6-Hydroxypentadecanoyl-CoA, represent a unique subclass whose roles are not fully elucidated. This application note describes a robust and sensitive Selected Reaction Monitoring (SRM)-based Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices.
The primary challenge in analyzing medium- and long-chain acyl-CoAs is their inherent instability and low abundance.[2][3] Stable isotope dilution LC-SRM/MS provides the most specific and sensitive approach for their analysis.[2][3][4] This method utilizes a stable isotope-labeled internal standard to ensure accurate quantification, correcting for variations in sample extraction and instrument response.
Signaling Pathway Context
This compound is an intermediate in fatty acid metabolism. Its formation and subsequent conversion are part of a complex network of enzymatic reactions. Understanding the concentration of this specific acyl-CoA can provide insights into the regulation of these pathways under different physiological or pathological conditions.
Experimental Protocols
1. Sample Preparation
The extraction of acyl-CoAs from biological samples is a critical step to ensure high recovery and minimize degradation. This protocol is adapted from established methods for long-chain acyl-CoA extraction.[5][6][7]
-
Materials:
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)[8][9] or a mixture of isopropanol (B130326) and aqueous potassium phosphate (B84403) buffer.[6]
-
Stable Isotope-Labeled Internal Standard (e.g., [¹³C₃,¹⁵N₁]-6-Hydroxypentadecanoyl-CoA). If a custom standard is unavailable, a structurally similar odd-chain acyl-CoA like Heptadecanoyl-CoA can be used as a surrogate.[6]
-
Solid Phase Extraction (SPE) columns (e.g., Oasis HLB).[8]
-
Methanol (B129727), Acetonitrile, and Water (LC-MS grade).
-
-
Protocol:
-
For cultured cells, aspirate the media and add 1 mL of ice-cold 10% TCA.[8][9] For tissues, homogenize ~20 mg of frozen tissue in an ice-cold extraction solvent (e.g., 80:20 methanol:water).[10]
-
Spike the samples with the internal standard.
-
Sonicate the samples briefly (e.g., 10-15 seconds) on ice to ensure complete lysis.
-
Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.[9]
-
Purify the cleared supernatant using an SPE column. Condition the column with methanol and then water. Load the sample, wash with water, and elute the acyl-CoAs with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the initial LC mobile phase conditions (e.g., 50 mM ammonium (B1175870) acetate (B1210297) in water).[10]
-
2. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
-
Liquid Chromatography Conditions: The separation of long-chain acyl-CoAs is typically achieved using reverse-phase chromatography.
Parameter Condition Column C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm)[11] Mobile Phase A 10 mM Ammonium Acetate in Water[12] Mobile Phase B Acetonitrile Flow Rate 0.2 mL/min[13] Gradient 0-2 min, 2% B; 2-10 min, 2-90% B; 10-15 min, 90% B; 15-16 min, 90-2% B; 16-25 min, 2% B Column Temperature 40°C Injection Volume 5-10 µL -
Mass Spectrometry Conditions: Acyl-CoAs ionize well in positive ESI mode. The fragmentation of the CoA moiety is well-characterized and provides specific product ions for SRM analysis.[14][15][16] A common fragmentation is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate portion, resulting in a product ion corresponding to [M-507+H]⁺.[13][14][16] Another characteristic fragment ion is observed at m/z 428.[14][15]
Parameter Setting Ionization Mode Positive Electrospray Ionization (ESI+) Capillary Voltage 3.5 kV Source Temperature 150°C Drying Gas Flow 10 L/min Drying Gas Temp. 350°C Nebulizer Pressure 35 psi[10]
3. SRM Transition Optimization
To develop a sensitive and specific SRM method, the precursor and product ions for this compound must be determined.
-
Precursor Ion ([M+H]⁺): The molecular formula for this compound is C₃₆H₆₄N₇O₁₈P₃S. The theoretical monoisotopic mass is 1023.32 Da. Therefore, the precursor ion to be monitored in Q1 is m/z 1024.3.
-
Product Ions:
-
Quantifier Ion: The most specific and often abundant product ion for acyl-CoAs is generated by the neutral loss of 507 Da.[13][16] For this compound, this corresponds to m/z 517.3.
-
Qualifier Ion: A second product ion should be monitored for confirmation. A common fragment of the CoA moiety is m/z 428.1.[14][15] Another potential fragment could arise from the neutral loss of water from the acyl portion due to the hydroxyl group.
-
SRM Transitions for this compound
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Transition Type |
| This compound | 1024.3 | 517.3 | Quantifier |
| This compound | 1024.3 | 428.1 | Qualifier |
| Internal Standard ([¹³C₃,¹⁵N₁]-6-OH-C15-CoA) | 1028.3 | 521.3 | Quantifier |
Experimental Workflow Diagram
Data Presentation and Method Validation
1. Calibration Curve and Linearity
A calibration curve should be prepared by spiking known amounts of a this compound standard into a representative blank matrix. The concentration range should cover the expected physiological levels.
Hypothetical Calibration Data
| Concentration (nM) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |
| 1 | 0.012 ± 0.002 | 105.3 |
| 5 | 0.058 ± 0.005 | 98.6 |
| 10 | 0.115 ± 0.009 | 101.2 |
| 50 | 0.592 ± 0.041 | 103.8 |
| 100 | 1.180 ± 0.085 | 99.1 |
| 250 | 2.950 ± 0.210 | 100.5 |
| 500 | 5.890 ± 0.450 | 98.2 |
A linear regression with 1/x weighting is typically used for calibration curves of this type.[16]
2. Precision and Accuracy
The precision (as relative standard deviation, %RSD) and accuracy (%Bias) of the method should be evaluated at low, medium, and high concentrations.
Hypothetical Quality Control Data
| QC Level | Concentration (nM) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| Low | 7.5 | 6.8 | 8.2 | -4.5 |
| Medium | 75 | 4.1 | 5.5 | +2.1 |
| High | 400 | 3.5 | 4.8 | +1.3 |
3. Limit of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ are determined based on the signal-to-noise ratio (S/N), typically defined as S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.[17]
Hypothetical Sensitivity Data
| Parameter | Value |
| LOD | 0.5 nM |
| LOQ | 1.5 nM |
This application note provides a comprehensive protocol for the development and implementation of a sensitive and specific SRM-based LC-MS/MS method for the quantification of this compound. The detailed procedures for sample preparation, chromatography, and mass spectrometry, along with the defined SRM transitions, offer a solid foundation for researchers investigating the role of this and other hydroxylated long-chain acyl-CoAs in various biological systems. Proper method validation, including the assessment of linearity, precision, accuracy, and sensitivity, is crucial for obtaining reliable quantitative data.
References
- 1. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.foxchase.org [profiles.foxchase.org]
- 3. Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Hydroxypentadecanoyl-CoA In Vitro Enzyme Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxypentadecanoyl-CoA is a hydroxylated long-chain acyl-coenzyme A (CoA) molecule. The study of its metabolism is crucial for understanding cellular lipid metabolism, energy homeostasis, and the pathophysiology of certain metabolic disorders. This document provides detailed application notes and protocols for in vitro enzyme assays designed to investigate the enzymatic conversion of this compound. The primary focus is on the activity of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), a key enzyme in the beta-oxidation of fatty acids. Deficiencies in LCHAD are associated with severe metabolic diseases.[1] These assays are essential tools for screening potential therapeutic agents and for fundamental research into fatty acid metabolism.
Principle of the Assay
The in vitro enzyme assay for this compound is designed to measure the activity of enzymes that metabolize this substrate. The primary target enzyme is Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD), which catalyzes the NAD+-dependent oxidation of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[2] The activity of the enzyme can be monitored by two primary methods:
-
Spectrophotometric Assay: This method follows the production of NADH, which absorbs light at 340 nm. It is a continuous assay that allows for real-time measurement of enzyme kinetics. To ensure the reaction proceeds to completion, a coupled enzyme system with 3-ketoacyl-CoA thiolase can be used to remove the product, 3-ketoacyl-CoA.[3]
-
LC-MS/MS Based Assay: This highly sensitive and specific method directly measures the consumption of the substrate (this compound) and the formation of the product (6-oxo-pentadecanoyl-CoA). This is an endpoint assay that is particularly useful for complex biological samples and for confirming the identity of the reaction products.
Data Presentation
Table 1: Kinetic Parameters of LCHAD with Various Substrates (Hypothetical Data)
| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) |
| 3-Hydroxytetradecanoyl-CoA (C14) | 15 | 250 |
| This compound (C15) | 25 | 180 |
| 3-Hydroxypalmitoyl-CoA (C16) | 12 | 300 |
Note: Data for this compound is extrapolated based on known substrate specificities of LCHAD. Actual values should be determined experimentally.
Table 2: Comparison of Assay Detection Methods
| Parameter | Spectrophotometric Assay | LC-MS/MS Assay |
| Principle | Measures NADH production at 340 nm | Direct quantification of substrate and product |
| Sensitivity | Micromolar range | Sub-micromolar to picomolar range |
| Specificity | Moderate (potential for interfering reactions) | High |
| Throughput | High | Moderate |
| Cost | Low | High |
| Instrumentation | Spectrophotometer | Liquid Chromatograph-Tandem Mass Spectrometer |
Experimental Protocols
Protocol 1: Spectrophotometric In Vitro Enzyme Assay for LCHAD Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of LCHAD using this compound as a substrate.
Materials:
-
Purified Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)
-
This compound (substrate)
-
NAD+ (cofactor)
-
3-ketoacyl-CoA thiolase (coupling enzyme)
-
Coenzyme A (CoASH)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Bovine Serum Albumin (BSA)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable buffer. Due to its amphipathic nature, it may be necessary to briefly sonicate the solution to ensure it is fully dissolved. The synthesis of this compound can be achieved enzymatically from 6-hydroxypentadecanoic acid.[4][5][6]
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare the following reaction mixture (final volume of 200 µL):
-
100 mM Potassium phosphate buffer (pH 7.4)
-
0.1 mg/mL BSA
-
1 mM NAD+
-
0.1 mM CoASH
-
5 U/mL 3-ketoacyl-CoA thiolase
-
Varying concentrations of this compound (e.g., 0-100 µM)
-
-
Enzyme Addition and Measurement:
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-determined amount of purified LCHAD enzyme (e.g., 1-5 µg).
-
Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Protocol 2: LC-MS/MS Based In Vitro Enzyme Assay for LCHAD Activity
This protocol provides a highly sensitive and specific endpoint assay for LCHAD activity.
Materials:
-
Same as Protocol 1 (excluding 3-ketoacyl-CoA thiolase and CoASH, unless studying the coupled reaction)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Internal Standard (e.g., ¹³C-labeled 3-hydroxypalmitoyl-CoA)
-
Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Enzyme Reaction:
-
Set up the enzyme reaction as described in Protocol 1 (steps 1 and 2), but without the coupling enzyme and CoASH. A typical reaction volume is 50-100 µL.
-
Incubate at 37°C for a fixed period (e.g., 15 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set up the mass spectrometer to monitor the specific mass transitions for this compound and its product, 6-oxo-pentadecanoyl-CoA, using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Quantify the amount of substrate consumed and product formed by comparing their peak areas to that of the internal standard.
-
Calculate the enzyme activity based on the amount of product formed per unit time and per amount of enzyme.
-
Visualizations
Caption: Workflow for the in vitro enzyme assay of this compound.
Caption: Proposed mitochondrial beta-oxidation pathway for this compound.
References
- 1. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating 6-Hydroxypentadecanoyl-CoA in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Hydroxypentadecanoyl-CoA is a hydroxylated odd-chain fatty acyl-CoA. While specific literature on this molecule is limited, its structure suggests a potential role as an intermediate in fatty acid metabolism, possibly involving pathways such as omega-oxidation or peroxisomal alpha-oxidation. Hydroxylated fatty acids are increasingly recognized for their roles in cellular signaling, membrane structure, and as potential biomarkers or therapeutic agents in various diseases.[1][2] These application notes provide a comprehensive framework for researchers to investigate the metabolic fate and cellular functions of this compound using established in vitro cell culture models. The protocols outlined below cover cell line selection, experimental design, and key analytical techniques to elucidate the biological significance of this and other novel fatty acyl-CoAs.
Recommended Cell Culture Models
The choice of cell line is critical and should be guided by the research question. Below are recommended cell lines for studying fatty acid metabolism and their rationale.
| Cell Line | Type | Rationale for Use |
| HepG2 | Human Hepatocellular Carcinoma | A cornerstone model for studying hepatic lipid metabolism, including fatty acid oxidation, synthesis, and detoxification pathways.[3][4] |
| C2C12 | Mouse Myoblast | Ideal for investigating fatty acid metabolism in the context of muscle physiology, energy utilization, and mitochondrial function. |
| HEK293 | Human Embryonic Kidney | A versatile and easily transfectable line, useful for overexpressing specific enzymes hypothesized to metabolize or be affected by this compound. |
| SH-SY5Y | Human Neuroblastoma | Suitable for exploring the effects of hydroxylated fatty acids on neuronal cells, including potential roles in neuro-inflammation or signaling. |
| A549 | Human Lung Carcinoma | Has been used to study the antiproliferative activities of other hydroxylated fatty acids.[2] |
Hypothetical Metabolic Pathway of this compound
Based on its structure, this compound could be an intermediate in several metabolic pathways. The diagram below illustrates a hypothetical pathway involving its formation via hydroxylation and subsequent metabolism through beta-oxidation.
A hypothetical metabolic pathway for this compound.
Experimental Protocols
Protocol 1: Preparation and Cellular Treatment with this compound
Fatty acids and their CoA esters are often poorly soluble in aqueous media and require a carrier.[3][5][6] Bovine Serum Albumin (BSA) is commonly used to facilitate their uptake by cells.
Materials:
-
This compound
-
Fatty acid-free BSA (Bovine Serum Albumin)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium appropriate for the chosen cell line
-
0.1 M NaOH
Procedure:
-
BSA Conjugation: a. Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS. Warm to 37°C to dissolve. b. Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a high concentration. c. While vortexing the warm BSA solution, slowly add the this compound stock solution to achieve the desired molar ratio (typically 3:1 to 6:1 fatty acid to BSA). d. Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation. e. Prepare a BSA-only control using the same volume of solvent used for the fatty acid stock.
-
Cell Treatment: a. Plate cells at the desired density and allow them to adhere and reach the desired confluency (typically 60-80%). b. Remove the growth medium and wash the cells once with sterile PBS. c. Add fresh, serum-free or low-serum medium containing the desired final concentration of the this compound:BSA complex. d. Include a vehicle control (medium with BSA-solvent complex) in all experiments. e. Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) before proceeding with downstream assays.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
It is crucial to determine the concentration range at which this compound exhibits cytotoxic effects.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
This compound:BSA complex (and BSA control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat cells with a serial dilution of the this compound:BSA complex (e.g., 1 µM to 500 µM). Include untreated and BSA vehicle controls.
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for formazan (B1609692) crystal formation.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Viability |
| Untreated Control | 0 | 1.25 | 100% |
| Vehicle (BSA) | 0 | 1.23 | 98.4% |
| 6-OH-C15-CoA | 10 | 1.21 | 96.8% |
| 6-OH-C15-CoA | 50 | 1.15 | 92.0% |
| 6-OH-C15-CoA | 100 | 0.98 | 78.4% |
| 6-OH-C15-CoA | 250 | 0.65 | 52.0% |
| 6-OH-C15-CoA | 500 | 0.30 | 24.0% |
Protocol 3: Untargeted Lipidomics for Metabolite Profiling
This protocol provides a general workflow to identify the metabolic fate of this compound.
Materials:
-
6-well plates
-
Treated and control cells
-
Ice-cold PBS
-
Ice-cold methanol (B129727)
-
Methyl tert-butyl ether (MTBE)
-
LC-MS grade water
Procedure:
-
Sample Collection: a. After treatment, place the 6-well plate on ice. b. Aspirate the medium and quickly wash the cells twice with 1 mL of ice-cold PBS. c. Add 1 mL of ice-cold 80% methanol to each well to quench metabolism. d. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Lipid Extraction (MTBE Method): a. Add 500 µL of MTBE to the cell lysate. b. Vortex vigorously for 10 minutes at 4°C. c. Add 250 µL of LC-MS grade water, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C.[7] d. Two phases will form. The upper organic phase contains the lipids. e. Carefully collect the upper organic phase into a new tube.
-
Sample Analysis: a. Dry the lipid extract under a stream of nitrogen gas. b. Reconstitute the dried lipids in a suitable solvent (e.g., 90% isopropanol/10% methanol) for LC-MS analysis.[8] c. Analyze samples using a high-resolution mass spectrometer to identify potential metabolites, such as chain-shortened or further oxidized products.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for investigating a novel fatty acyl-CoA.
A general workflow for studying this compound.
Data Presentation: Gene Expression Analysis
After treating cells with a non-toxic concentration of this compound, changes in the expression of genes involved in fatty acid metabolism can be quantified using RT-qPCR.
| Gene Target | Function | Fold Change (vs. Vehicle) | p-value |
| CPT1A | Carnitine Palmitoyltransferase 1A (Mitochondrial Import) | 1.2 ± 0.15 | 0.25 |
| ACADM | Medium-Chain Acyl-CoA Dehydrogenase (β-Oxidation) | 1.8 ± 0.21 | <0.05 |
| ACOX1 | Peroxisomal Acyl-CoA Oxidase 1 (Peroxisomal β-Oxidation) | 3.5 ± 0.45 | <0.01 |
| CYP4A11 | Cytochrome P450 Family 4 (ω-Oxidation) | 4.2 ± 0.50 | <0.01 |
| SREBF1 | Sterol Regulatory Element-Binding Protein 1 (Lipogenesis) | 0.7 ± 0.11 | <0.05 |
Conclusion: These protocols and guidelines provide a robust starting point for the characterization of this compound in vitro. By systematically evaluating its cytotoxicity, metabolic fate, and impact on gene expression, researchers can uncover its biological functions and potential relevance to health and disease. The modular nature of these protocols allows for adaptation to other novel lipid molecules, making this a versatile guide for lipid research.
References
- 1. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell culture models of fatty acid overload: Problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. search.library.northwestern.edu [search.library.northwestern.edu]
- 7. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]
- 8. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Metabolomics for 6-Hydroxypentadecanoyl-CoA Profiling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids. 6-Hydroxypentadecanoyl-CoA is a hydroxylated long-chain acyl-CoA whose precise biological functions and associations with disease states are areas of active investigation. High-resolution metabolomics, particularly utilizing liquid chromatography-mass spectrometry (LC-MS), offers a powerful platform for the sensitive and specific profiling of this compound and other related metabolites. This application note provides a detailed protocol for the extraction, separation, and detection of this compound from biological samples, enabling researchers to investigate its metabolic significance.
Experimental Workflow
The overall experimental workflow for the high-resolution metabolomics profiling of this compound is depicted below.
Protocols
Sample Preparation: Acyl-CoA Extraction
This protocol is optimized for the extraction of long-chain acyl-CoAs from mammalian tissues or cultured cells.[1][2] It is crucial to perform all steps on ice to minimize the degradation of acyl-CoAs.
Materials:
-
Biological sample (e.g., 10-20 mg of frozen tissue powder or 1-5 million cell pellet)
-
Ice-cold 50 mM ammonium (B1175870) acetate (B1210297) in water (pH 6.8) with 20% acetonitrile[1]
-
Centrifuge capable of 14,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent: 50% methanol (B129727) in water
Procedure:
-
To the pre-weighed frozen tissue powder or cell pellet, add 500 µL of ice-cold extraction solvent (50 mM ammonium acetate in water (pH 6.8) with 20% acetonitrile).
-
Homogenize the sample thoroughly using a tissue homogenizer or by vigorous vortexing for cell pellets.
-
Incubate the homogenate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.[2]
-
Carefully collect the supernatant containing the extracted acyl-CoAs into a new microcentrifuge tube.[2]
-
Dry the supernatant completely under a gentle stream of nitrogen or using a vacuum concentrator.[2]
-
Reconstitute the dried extract in 100 µL of reconstitution solvent (50% methanol in water) for LC-MS analysis.[2]
High-Resolution LC-MS/MS Analysis
This method utilizes reversed-phase liquid chromatography for the separation of this compound, followed by detection using a high-resolution mass spectrometer.
Instrumentation:
-
UHPLC system (e.g., Thermo Scientific Vanquish)
-
High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive or Orbitrap)
-
C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[2]
LC Parameters:
-
Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8)[1]
-
Mobile Phase B: Methanol[1]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1.5 min: 2% B
-
1.5-3 min: 2% to 15% B
-
3-5.5 min: 15% to 95% B
-
5.5-14.5 min: Hold at 95% B
-
14.5-15 min: 95% to 2% B
-
15-20 min: Hold at 2% B[1]
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Spray Voltage: 3.0 kV
-
Capillary Temperature: 320°C
-
Sheath Gas Flow Rate: 30
-
Aux Gas Flow Rate: 10
-
Full Scan Resolution: 70,000
-
Scan Range: m/z 200-1200
-
dd-MS2 (TopN): N=5
-
dd-MS2 Resolution: 17,500
-
Collision Energy: Stepped HCD (20, 30, 40 eV)
Data Presentation
Quantitative data for this compound should be presented in a clear, tabular format. The following table is an illustrative example of how to present such data from a hypothetical experiment comparing control and treated groups.
| Analyte | Retention Time (min) | m/z (Expected) | Control Group (Peak Area ± SD) | Treated Group (Peak Area ± SD) | Fold Change | p-value |
| This compound | 8.2 | 1022.4 | 1.25E+06 ± 0.15E+06 | 2.50E+06 ± 0.30E+06 | 2.0 | <0.05 |
| Palmitoyl-CoA (C16:0) | 9.5 | 1020.4 | 5.80E+07 ± 0.60E+07 | 5.65E+07 ± 0.75E+07 | 0.97 | >0.05 |
| Stearoyl-CoA (C18:0) | 10.8 | 1048.5 | 3.20E+07 ± 0.40E+07 | 3.15E+07 ± 0.55E+07 | 0.98 | >0.05 |
Metabolic Pathway Context
This compound is a product of fatty acid metabolism, likely originating from the hydroxylation of pentadecanoyl-CoA. It can then potentially enter beta-oxidation or be incorporated into complex lipids. The diagram below illustrates a simplified overview of fatty acid metabolism, providing context for the analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the profiling of this compound using high-resolution metabolomics. The described methods for sample preparation, LC-MS analysis, and data presentation will enable researchers to accurately quantify this and other acyl-CoAs in biological samples. This will facilitate a deeper understanding of the role of hydroxylated fatty acids in health and disease, and may aid in the development of novel therapeutic strategies.
References
Application Notes and Protocols for GC-MS Analysis of 6-Hydroxypentadecanoyl-CoA via Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxypentadecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) molecule that plays a role in various metabolic pathways. Its analysis is crucial for understanding cellular lipid metabolism and in the development of drugs targeting these pathways. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the sensitive and selective quantification of fatty acids. However, the direct analysis of this compound by GC-MS is not feasible due to its high molecular weight, low volatility, and thermal lability.[1][2] Therefore, a two-step derivatization process is essential. This involves the hydrolysis of the thioester bond to release the free 6-hydroxypentadecanoic acid, followed by the derivatization of both the carboxylic acid and hydroxyl functional groups to increase volatility and thermal stability.[3][4]
This document provides detailed application notes and protocols for the derivatization of this compound for subsequent GC-MS analysis.
Principles of Derivatization for GC-MS Analysis
Derivatization in the context of GC-MS analysis aims to chemically modify the analyte to make it suitable for gas chromatography.[1] For a molecule like 6-hydroxypentadecanoic acid (the product of this compound hydrolysis), derivatization is necessary to:
-
Increase Volatility : The polar carboxyl and hydroxyl groups are converted to less polar, more volatile derivatives.[2]
-
Improve Thermal Stability : Derivatization prevents the thermal degradation of the analyte at the high temperatures of the GC injector and column.
-
Enhance Chromatographic Separation : Derivatized analytes exhibit better peak shapes and resolution on GC columns.[3]
-
Improve Mass Spectrometric Identification : The derivatives often produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation.
The overall workflow for the analysis of this compound by GC-MS is depicted below.
References
Application Notes and Protocols for Measuring 6-Hydroxypentadecanoyl-CoA Flux in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy generation, and the synthesis of complex lipids.[1] The accurate measurement of metabolic flux, the rate of turnover of molecules through a metabolic pathway, provides a dynamic view of cellular activity that static metabolite concentrations cannot. This document provides detailed protocols for measuring the flux of 6-Hydroxypentadecanoyl-CoA, a hydroxylated long-chain fatty acyl-CoA, through metabolic pathways using stable isotope labeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Understanding the metabolic fate of this compound is crucial for elucidating its physiological and pathological roles, which may be relevant in various metabolic diseases and cancer. The methods described herein are designed to provide a robust and reproducible workflow for researchers in academic and industrial settings.
Principle of the Method
The core of this methodology lies in metabolic flux analysis (MFA) using stable isotope tracers.[2][3] Cells or organisms are cultured in the presence of a stable isotope-labeled precursor of this compound, such as ¹³C-labeled pentadecanoic acid. As the labeled precursor is metabolized, the ¹³C atoms are incorporated into this compound and its downstream metabolites.
By measuring the rate of incorporation and the isotopic enrichment of these compounds over time using LC-MS/MS, it is possible to calculate the flux through the specific metabolic pathway.[3][4] This approach allows for the quantitative determination of the rate at which this compound is synthesized and consumed.
Experimental Workflow
The overall experimental workflow for measuring this compound flux is depicted below.
Caption: Experimental workflow for this compound flux analysis.
Detailed Protocols
Protocol 1: Stable Isotope Labeling of Cultured Cells
This protocol describes the labeling of mammalian cells with a stable isotope-labeled precursor for the analysis of this compound flux.
Materials:
-
Adherent or suspension mammalian cells
-
Complete cell culture medium
-
U-¹³C₁₅-Pentadecanoic acid (or other appropriate labeled precursor)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Sterile PBS, ice-cold
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeled Precursor Stock:
-
Prepare a stock solution of U-¹³C₁₅-Pentadecanoic acid conjugated to fatty acid-free BSA.
-
The final concentration of the labeled precursor in the culture medium will need to be optimized but a starting point of 10-100 µM is recommended.
-
-
Labeling:
-
Remove the existing culture medium.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the culture medium containing the labeled precursor to the cells.
-
-
Time Course: Harvest cells at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the stable isotope.
-
Cell Harvesting:
Protocol 2: Acyl-CoA Extraction from Cultured Cells
This protocol details the extraction of acyl-CoAs from cultured mammalian cells for subsequent LC-MS/MS analysis.[1]
Materials:
-
Cell pellets or lysates from Protocol 1
-
Extraction Solvent: Acetonitrile/Isopropanol/Water (3:1:1, v/v/v) with 0.1% formic acid, pre-chilled to -20°C
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
1.5 mL microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Lysis and Extraction:
-
To the cell pellet or lysate, add 500 µL of pre-chilled extraction solvent containing the internal standard.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet cell debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled microcentrifuge tube.[1]
-
Drying: Dry the extract to completeness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis, such as 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[1]
Protocol 3: LC-MS/MS Quantification of this compound
This protocol provides a general method for the quantification of this compound and its ¹³C-labeled isotopologues using LC-MS/MS.
Instrumentation and Columns:
-
A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
LC Conditions (Example):
-
Mobile Phase A: 5 mM ammonium acetate in water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 2% B to 98% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Hypothetical for this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both unlabeled and ¹³C-labeled this compound need to be determined empirically. A common transition for acyl-CoAs is the neutral loss of 507 Da.[5]
Data Presentation: Hypothetical MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Unlabeled) | [M+H]⁺ | [M-507+H]⁺ | 50 | 40 |
| ¹³C₁₅-6-Hydroxypentadecanoyl-CoA | [M+15+H]⁺ | [M-507+15+H]⁺ | 50 | 40 |
| Heptadecanoyl-CoA (Internal Standard) | [M+H]⁺ | [M-507+H]⁺ | 50 | 40 |
Data Analysis and Flux Calculation
-
Quantification: The concentration of each isotopologue of this compound is determined by comparing its peak area to that of the internal standard.
-
Isotopologue Distribution: The fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) is calculated at each time point.
-
Flux Calculation: The rate of incorporation of the ¹³C label into the this compound pool is used to calculate the metabolic flux. This can be done using various metabolic modeling software packages that apply principles of isotopic non-stationary metabolic flux analysis.[4][6]
Hypothetical Metabolic Pathway of this compound
The following diagram illustrates a hypothetical metabolic pathway involving the synthesis and further metabolism of this compound.
Caption: Hypothetical metabolic pathway of this compound.
Logical Relationship in Metabolic Flux Analysis
The relationship between substrate labeling, pool enrichment, and flux is fundamental to this technique.
Caption: Logical flow of metabolic flux analysis.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Acyl-CoA Yield | Inefficient extraction | Ensure extraction solvent is pre-chilled and samples are kept on ice. Optimize the extraction protocol for your specific cell type. |
| Poor Chromatographic Peak Shape | Inappropriate reconstitution solvent | Test different reconstitution solvents. Ensure the solvent is compatible with the initial mobile phase conditions.[1] |
| High Variability Between Replicates | Inconsistent cell numbers or handling | Normalize acyl-CoA amounts to cell number or total protein content. Ensure consistent timing and technique during cell harvesting and extraction. |
| No or Low Label Incorporation | Inefficient uptake of labeled precursor or slow metabolic pathway | Increase the concentration of the labeled precursor or extend the labeling time. Confirm the viability of the metabolic pathway of interest. |
Conclusion
The methodologies outlined in this document provide a comprehensive framework for the quantitative analysis of this compound flux. By employing stable isotope labeling and LC-MS/MS, researchers can gain valuable insights into the dynamic regulation of this and other long-chain hydroxy fatty acyl-CoA metabolic pathways. These techniques are powerful tools for basic research, drug discovery, and the study of metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
Troubleshooting & Optimization
Technical Support Center: Ensuring the Integrity of 6-Hydroxypentadecanoyl-CoA in Your Samples
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions (FAQs) to enhance the stability of 6-Hydroxypentadecanoyl-CoA in experimental samples. Given the inherent instability of long-chain acyl-CoAs, meticulous sample handling and preparation are paramount for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound in my samples?
A1: The stability of this compound, like other long-chain acyl-CoAs, is primarily compromised by two factors:
-
Enzymatic Degradation: Endogenous enzymes, particularly 3-hydroxyacyl-CoA dehydrogenases, can rapidly metabolize this compound. These enzymes are part of the beta-oxidation pathway.
-
Chemical Instability: The thioester bond in the CoA molecule is susceptible to hydrolysis, especially under neutral to basic pH conditions.
To mitigate these factors, it is crucial to work quickly at low temperatures and maintain an acidic environment during sample processing.
Q2: What is the optimal temperature for storing samples containing this compound?
A2: For long-term stability, samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[1] It is also critical to minimize the number of freeze-thaw cycles, as this can significantly impact the integrity of the analyte.[1] If samples need to be analyzed, they should be thawed on ice and processed as quickly as possible.
Q3: How does pH affect the stability of this compound?
A3: The thioester linkage in acyl-CoAs is more stable in acidic conditions. Most extraction protocols for long-chain acyl-CoAs utilize acidic buffers, typically around pH 4.9, to minimize chemical hydrolysis.[2][3] Conversely, basic conditions will accelerate the degradation of the thioester bond.
Q4: I am observing low recovery of this compound in my LC-MS analysis. What are the potential causes and how can I troubleshoot this?
A4: Low recovery is a common issue and can stem from several stages of your workflow. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem.
Troubleshooting Guide: Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Sample Collection and Handling | Ensure rapid quenching of metabolic activity at the point of collection. For tissues, this means immediate flash-freezing in liquid nitrogen. For cell cultures, rapid harvesting and quenching with cold solvents are essential. Avoid any delays at room temperature where enzymatic activity can degrade the analyte. |
| Inefficient Cell Lysis/Tissue Homogenization | Ensure complete disruption of cells or tissues to release the analyte. For tissues, consider using a glass homogenizer for better disruption. Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended.[1] |
| Enzymatic Degradation During Extraction | Perform all extraction steps on ice. Use pre-chilled solvents and tubes. Consider the addition of a broad-spectrum enzyme inhibitor cocktail, although specific inhibitors for 3-hydroxyacyl-CoA dehydrogenase are not commonly used in standard protocols. The primary defense is speed and low temperature. |
| Chemical Degradation During Extraction | Use an acidic extraction buffer (e.g., 100 mM KH2PO4, pH 4.9) to maintain the stability of the thioester bond.[2][3] Ensure all solvents are of high purity and are fresh. |
| Suboptimal Solid-Phase Extraction (SPE) | If using SPE for sample cleanup, ensure the column is properly conditioned and not allowed to dry out before sample loading. Optimize the wash and elution steps to prevent loss of the analyte while effectively removing interfering substances. Consider if the hydrophilicity of the hydroxyl group on your molecule requires a different SPE sorbent or elution profile compared to non-hydroxylated acyl-CoAs. |
| Analyte Adsorption | Long-chain acyl-CoAs can be "sticky" and adsorb to plasticware. Using low-adhesion microcentrifuge tubes and pipette tips can help minimize this loss. |
| LC-MS Analysis Issues | Consult the LC-MS troubleshooting section for specific issues related to the analytical instrumentation. |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is designed to maximize recovery and stability.
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Ice-cold Acetonitrile (ACN)
-
Ice-cold 2-Propanol
-
Saturated Ammonium (B1175870) Sulfate solution
-
Weak anion exchange Solid-Phase Extraction (SPE) columns
-
Nitrogen evaporator
Procedure:
-
Homogenization:
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 4 mL of ice-cold acetonitrile, vortex vigorously for 1 minute, and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Purification (SPE):
-
Condition a weak anion exchange SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the SPE column.
-
Wash the column to remove interfering substances (e.g., with acetonitrile/water mixtures).
-
Elute the acyl-CoAs using an appropriate elution solvent (e.g., a buffered solution with a higher salt concentration or a shift in pH).
-
-
Sample Concentration:
-
Dry the eluted sample under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a small volume of a suitable solvent for LC-MS analysis (e.g., 50-100 µL of 50% methanol (B129727) in 50 mM ammonium acetate, pH 7).
-
Protocol 2: Quenching and Extraction from Cell Cultures
This protocol is designed for rapid inactivation of enzymes and extraction of acyl-CoAs from cultured cells.
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting and Washing:
-
For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolic Quenching and Lysis:
-
Add a sufficient volume of ice-cold methanol to the cells (e.g., 1 mL for a 10 cm dish or per 10^7 cells).
-
For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.
-
For suspension cells: Resuspend the cell pellet in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Extraction:
-
Vortex the lysate vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for Analysis:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute in a suitable solvent for LC-MS analysis.
-
Data Presentation
Table 1: General Stability of Long-Chain Acyl-CoAs Under Various Storage Conditions
| Storage Condition | Timeframe | Expected Stability | Recommendation |
| Room Temperature (~25°C) | Minutes to Hours | Highly Unstable | Not Recommended. Process immediately. |
| Refrigerated (4°C) | Hours | Limited Stability | For short-term storage during sample preparation only. |
| Frozen (-20°C) | Days to Weeks | Moderate Stability | Acceptable for short-term storage, but -80°C is preferred. |
| Ultra-Low Freezer (-80°C) | Months to Years | Highly Stable [1] | Recommended for all long-term storage. |
| Freeze-Thaw Cycles | N/A | Significant Degradation[1] | Avoid at all costs. Aliquot samples before freezing. |
Visualizations
Caption: Recommended workflow for tissue and cell sample preparation.
Caption: Factors affecting this compound stability.
References
minimizing 6-Hydroxypentadecanoyl-CoA degradation during extraction
Welcome to the technical support center for the extraction of 6-Hydroxypentadecanoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols to minimize degradation and maximize the recovery of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
A1: The primary causes of degradation are enzymatic and chemical hydrolysis. The thioester bond is susceptible to cleavage by endogenous enzymes (e.g., acyl-CoA thioesterases) released during cell lysis. Chemically, the molecule is unstable at neutral to alkaline pH and elevated temperatures.
Q2: What is the optimal pH for the extraction and storage of this compound?
A2: To minimize chemical hydrolysis of the thioester bond, a slightly acidic pH is recommended. Extraction buffers with a pH around 4.9 are commonly used and have been shown to be effective in preserving long-chain acyl-CoAs[1][2]. For storage, maintaining this acidic pH is also beneficial.
Q3: How critical is temperature control during the extraction process?
A3: Temperature control is absolutely critical. All steps of the extraction process, including homogenization, centrifugation, and solvent evaporation, should be performed on ice or at 4°C to minimize both enzymatic activity and chemical degradation[2]. For long-term storage, samples should be kept at -80°C.
Q4: What are the most common enzymes that degrade this compound?
A4: The most common enzymes are acyl-CoA thioesterases (ACOTs), which hydrolyze the thioester bond. Additionally, for a hydroxylated acyl-CoA, enzymes such as 3-hydroxyacyl-CoA dehydrogenase could potentially be involved in its metabolic conversion, though direct degradation by these enzymes during extraction is less of a concern if enzymatic activity is properly quenched.
Q5: Is a solid-phase extraction (SPE) step necessary?
A5: While not strictly mandatory, a solid-phase extraction (SPE) step is highly recommended. It serves to purify and concentrate the this compound, removing interfering substances from the matrix, which can improve the accuracy and sensitivity of subsequent analytical methods like LC-MS/MS. SPE can also significantly improve recovery rates[3][4].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Incomplete quenching of enzymatic activity. Cellular enzymes, particularly thioesterases, can rapidly degrade the target molecule upon cell lysis. | Immediately flash-freeze tissue samples in liquid nitrogen upon collection. For cell cultures, quench metabolism by adding a pre-chilled organic solvent like methanol (B129727) at -80°C. |
| Non-optimal pH of extraction buffers. Neutral or alkaline buffers can lead to rapid chemical hydrolysis of the thioester bond. | Use an acidic extraction buffer. A potassium phosphate (B84403) buffer (100 mM) at a pH of 4.9 is a common and effective choice[1][2]. | |
| High temperature during sample processing. Degradation rates increase significantly with temperature. | Maintain ice-cold conditions (0-4°C) for all steps, including homogenization, centrifugation, and solvent evaporation. Use pre-chilled tubes, buffers, and solvents. | |
| Inefficient extraction from the biological matrix. The hydroxyl group on this compound may alter its solubility compared to non-hydroxylated acyl-CoAs. | Ensure thorough homogenization. Consider using a combination of organic solvents like acetonitrile (B52724) and isopropanol (B130326) in your extraction buffer to ensure efficient lysis and solubilization[5]. | |
| High variability between replicate samples | Inconsistent sample handling. Minor variations in the time between sample collection and quenching can lead to significant differences in degradation. | Standardize the sample collection and quenching procedure to ensure all samples are treated identically and processed rapidly. |
| Precipitation of this compound during storage or processing. The long acyl chain can lead to poor solubility in aqueous solutions. | Ensure the final extract is in a solvent that maintains solubility. A methanol/water mixture is often a good choice. If precipitation is suspected, gently warm the sample and vortex before analysis. | |
| Presence of interfering peaks in analytical runs (e.g., LC-MS/MS) | Insufficient sample cleanup. Co-extraction of other lipids and cellular components can interfere with the detection of the target analyte. | Incorporate a solid-phase extraction (SPE) step using a suitable sorbent (e.g., C18 or a mixed-mode anion exchange) to remove interfering compounds[3][4]. |
| Matrix effects in mass spectrometry. Co-eluting compounds can suppress or enhance the ionization of this compound, leading to inaccurate quantification. | Optimize the chromatographic separation to resolve the analyte from interfering matrix components. The use of a stable isotope-labeled internal standard can also help to correct for matrix effects. |
Data Presentation
Table 1: Comparison of Reported Recovery Rates for Long-Chain Acyl-CoA Extraction Methods
| Extraction Method | Tissue/Cell Type | Reported Recovery Rate (%) | Reference |
| Homogenization in KH2PO4 buffer (pH 4.9), extraction with acetonitrile and isopropanol, followed by SPE | Rat heart, kidney, and muscle | 70-80 | [1] |
| Acetonitrile/2-propanol extraction followed by purification on 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel | Rat liver | 93-104 (for tissue extraction), 83-90 (for SPE) | [6] |
| 80% Methanol Extraction | Not specified | High MS intensities reported, but specific recovery % not stated. | [4] |
| Trichloroacetic acid (TCA) precipitation followed by SPE | Standards | ~36% for Acetyl-CoA, ~62% for Propionyl-CoA | [7] |
| 5-Sulfosalicylic acid (SSA) precipitation | Standards | ~59% for Acetyl-CoA, ~80% for Propionyl-CoA | [7] |
Note: Recovery rates can be highly dependent on the specific acyl-CoA, the biological matrix, and the precise execution of the protocol.
Experimental Protocols
Protocol 1: Extraction of this compound from Tissues
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is a good starting point for this compound.
Materials:
-
Frozen tissue sample
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate (B86663) ((NH4)2SO4)
-
Solid-phase extraction (SPE) columns (e.g., C18 or mixed-mode anion exchange)
-
Methanol
-
Internal standard (e.g., a stable isotope-labeled version of the analyte or a similar odd-chain hydroxylated acyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly.
-
Add 2.0 mL of isopropanol and homogenize again.
-
-
Extraction:
-
Add 4.0 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate to the homogenate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the upper organic phase, which contains the acyl-CoAs.
-
Transfer the supernatant to a new tube and dilute with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the diluted supernatant onto the column.
-
Wash the column to remove impurities (the wash solvent will depend on the SPE sorbent used).
-
Elute the this compound with an appropriate solvent (e.g., methanol or a methanol/water mixture).
-
-
Sample Concentration:
-
Dry the eluted sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a small, known volume of a solvent suitable for your analytical method (e.g., 50% methanol in water).
-
Protocol 2: Quantification by LC-MS/MS
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
Chromatographic Conditions (starting point for optimization):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (90:10) with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to elute the analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These will need to be determined for this compound and the chosen internal standard. The precursor ion will be [M+H]+, and fragment ions will be specific to the molecule.
Visualizations
Caption: Workflow for the extraction of this compound.
Caption: Primary degradation pathways for this compound.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Chromatographic Separation of Hydroxy Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of hydroxy acyl-CoAs.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chromatographic separation of hydroxy acyl-CoAs, offering potential causes and solutions in a straightforward question-and-answer format.
1. Why am I observing poor peak shape (e.g., tailing or fronting) for my hydroxy acyl-CoA analytes?
Poor peak shape is a common issue that can arise from several factors related to the column, mobile phase, or sample preparation.
-
Potential Cause: Secondary interactions between the phosphate (B84403) groups of the acyl-CoA molecules and the stationary phase.
-
Solution: Using phosphate buffers in the mobile phase can help to minimize these interactions and improve peak shape.[1]
-
Potential Cause: The sample solvent may be too strong, causing the analyte to move through the column too quickly and resulting in distorted peaks.[2]
-
Solution: Whenever possible, dissolve and inject samples in the mobile phase. If a different solvent is necessary, ensure it is weaker than the mobile phase.[2][3]
-
Potential Cause: Column overload due to injecting too much sample.
-
Solution: Reduce the amount of sample injected onto the column.
-
Potential Cause: A contaminated or degraded column.
-
Solution: Use a guard column to protect the analytical column from contaminants.[4] If the column is already contaminated, flushing with a strong solvent may help. In cases of severe degradation, the column may need to be replaced.[5]
2. My hydroxy acyl-CoA peaks are not well-separated. How can I improve the resolution?
Achieving good resolution is critical for accurate quantification. Several parameters can be adjusted to improve the separation of co-eluting peaks.
-
Potential Cause: Inadequate mobile phase composition.
-
Solution: Optimize the mobile phase gradient. For reversed-phase chromatography, adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can significantly impact separation.[6][7] The pH of the mobile phase is also a critical factor in controlling the retention of ionizable compounds.[7][8]
-
Potential Cause: The chosen stationary phase is not suitable for the analytes.
-
Solution: For hydroxy acyl-CoAs, reversed-phase columns like C8 or C18 are commonly used.[6][9][10][11][12][13] The choice between C8 and C18 will depend on the chain length of the acyl-CoAs, with C18 providing more retention for longer chains.
-
Potential Cause: The column temperature is not optimal.
-
Solution: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, thereby affecting separation.[6][9]
3. I am experiencing low signal intensity or sensitivity for my hydroxy acyl-CoA analytes. What can I do?
Low sensitivity can hinder the detection and quantification of low-abundance species.
-
Potential Cause: Inefficient ionization in the mass spectrometer source.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, capillary temperature, and gas flows.[11] For short-chain acyl-CoAs, positive ion mode has been shown to be more sensitive.[14][15][16]
-
Potential Cause: Suboptimal sample preparation leading to analyte loss.
-
Solution: An effective extraction method is crucial. Solid-phase extraction (SPE) is often used to purify and concentrate acyl-CoAs from biological samples.[10][16] However, for a broader analysis including more hydrophilic CoA intermediates, other extraction methods might be more suitable.[16]
-
Potential Cause: Degradation of the analytes.
-
Solution: Acyl-CoAs can be unstable. It is important to handle samples at low temperatures (e.g., 4-5°C) and consider the stability of the compounds in the chosen sample solvent over time.[6][9]
4. My retention times are shifting between injections. What is causing this variability?
Consistent retention times are essential for reliable peak identification and quantification.
-
Potential Cause: Changes in the mobile phase composition.
-
Solution: Ensure the mobile phase is prepared consistently and is well-mixed.[3] If using a gradient, ensure the pump is delivering a reproducible gradient. Adding a tracer to one of the solvents can help diagnose issues with the mixing device.[4]
-
Potential Cause: Lack of column equilibration between runs.
-
Solution: In gradient elution, it is crucial to allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions before the next injection.[17]
-
Potential Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[2]
Experimental Protocols & Data
This section provides an overview of a typical experimental protocol for the LC-MS/MS analysis of hydroxy acyl-CoAs and presents relevant quantitative data in tabular format for easy reference.
Experimental Workflow for Hydroxy Acyl-CoA Analysis
Detailed Methodologies
Sample Preparation (Example Protocol) [10]
-
Homogenization: Homogenize tissue samples in a potassium phosphate buffer (e.g., 100 mM, pH 4.9).
-
Extraction: Add a solvent like acetonitrile to extract the acyl-CoAs.
-
Purification: Use a solid-phase extraction (SPE) column to bind the acyl-CoAs.
-
Elution: Elute the acyl-CoAs from the SPE column using a suitable solvent like 2-propanol.
-
Concentration: Concentrate the eluent before injection into the LC-MS/MS system.
Liquid Chromatography (Example Parameters)
-
Column: A C18 reversed-phase column is frequently used for the separation of a wide range of acyl-CoAs.[6][10][12][13] For shorter to medium-chain compounds, a C8 column can also be effective.[9][11]
-
Mobile Phase A: An aqueous buffer, often containing ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to improve ionization and peak shape.[6][9]
-
Mobile Phase B: An organic solvent such as acetonitrile or methanol.[6][12]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.[6][11]
-
Flow Rate: Typically in the range of 0.2 to 0.5 mL/min for analytical columns.[6][10]
-
Column Temperature: Maintaining a constant temperature, for instance at 42°C, can improve reproducibility.[9]
Quantitative Data Tables
Table 1: Example LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Setting | Reference |
| Column | Agilent ZORBAX 300SB-C8 (100 x 2.1 mm, 3.5 µm) | [9] |
| Mobile Phase A | 2% acetonitrile in 100 mM ammonium formate, pH 5.0 | [9] |
| Mobile Phase B | Acetonitrile | [6] |
| Flow Rate | 0.2 mL/min | [6] |
| Column Temperature | 42°C | [9] |
| Injection Volume | 40 µL | [9] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [14][15][16] |
Table 2: Common Adducts and Transitions for MS/MS Detection
| Analyte Class | Precursor Ion | Product Ion | Ionization Mode | Reference |
| Short-chain acyl-CoAs | [M+H]+ | Structure-specific fragment | Positive | [15][16] |
| Long-chain acyl-CoAs | [M+H]+ | Neutral loss of 507.0 Da | Positive | [14] |
Troubleshooting Logic Diagram
The following diagram illustrates a logical approach to troubleshooting common issues in hydroxy acyl-CoA chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. halocolumns.com [halocolumns.com]
- 3. HPLC故障排除指南 [sigmaaldrich.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. agilent.com [agilent.com]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. mastelf.com [mastelf.com]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
Technical Support Center: 6-Hydroxypentadecanoyl-CoA Sample Preparation
Welcome to the technical support center for the sample preparation of 6-Hydroxypentadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in preparing this compound samples?
The primary challenges in handling this compound, similar to other long-chain acyl-CoAs, are its inherent instability and the potential for low recovery during extraction and purification. These molecules are susceptible to both enzymatic and chemical degradation. The presence of a hydroxyl group may also alter its polarity compared to non-hydroxylated counterparts, potentially requiring adjustments to standard protocols.
Q2: How should I store my tissue or cell samples before extraction to ensure the stability of this compound?
To minimize degradation, immediate processing of fresh samples is optimal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1] Avoid repeated freeze-thaw cycles as this can significantly compromise the integrity of acyl-CoAs.
Q3: What is the recommended general approach for extracting this compound?
A multi-step approach is generally recommended for the extraction and purification of LCA-CoAs to improve recovery and purity. This typically involves:
-
Homogenization: Disruption of the sample in an acidic buffer to quench enzymatic activity.
-
Solvent Extraction: Use of organic solvents like acetonitrile (B52724) and isopropanol (B130326) to separate the acyl-CoAs from other cellular components.
-
Solid-Phase Extraction (SPE): Further purification and concentration of the acyl-CoA fraction.
Q4: Why is an acidic buffer used during homogenization?
An acidic buffer (e.g., potassium phosphate (B84403) buffer at pH 4.9) is crucial to inhibit the activity of intracellular thioesterases, which can rapidly degrade acyl-CoAs.[1][2]
Q5: Which analytical techniques are most suitable for the quantification of this compound?
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and sensitive methods for the analysis of acyl-CoAs.[2][3] LC-MS/MS, in particular, offers high specificity and sensitivity for quantitative analysis.
Troubleshooting Guide
Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell/Tissue Lysis | - Ensure thorough homogenization. A glass homogenizer is often effective.[1] - Optimize the ratio of tissue/cells to homogenization buffer. |
| Degradation of Analyte | - Work quickly and keep samples on ice at all times. - Use fresh, high-purity solvents. - Incorporate an internal standard early in the workflow to monitor recovery.[1] - Avoid leaving samples at room temperature for extended periods. |
| Inefficient Solvent Extraction | - Ensure vigorous mixing during the extraction steps. - Optimize the solvent composition. The hydroxyl group on this compound may increase its polarity, potentially requiring a more polar solvent mixture for efficient extraction. |
| Suboptimal Solid-Phase Extraction (SPE) | - Ensure the SPE column is properly conditioned and equilibrated before loading the sample. - Optimize the wash and elution steps. The elution solvent may need to be adjusted to account for the polarity of the hydroxyl group. |
| Loss During Evaporation | - If a concentration step is needed, perform it under a gentle stream of nitrogen at room temperature. Avoid excessive heat. |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Standardize all sample handling procedures, from collection to storage and extraction. - Ensure all samples are treated identically and for the same duration at each step. |
| Instrumental Variability | - Regularly calibrate and maintain your analytical instruments (HPLC, LC-MS/MS). - Use an appropriate internal standard to normalize for variations in injection volume and instrument response. |
| Contamination | - Use high-purity solvents and reagents. - Ensure all glassware and plasticware are thoroughly cleaned and free of contaminants that could interfere with the analysis. |
Experimental Protocols
General Protocol for Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods for LCA-CoAs and should be optimized for this compound.[1][2]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Solid-Phase Extraction (SPE) columns (e.g., weak anion exchange)
-
Internal standard (e.g., a structurally similar odd-chain hydroxylated acyl-CoA)
Procedure:
-
Homogenization:
-
Weigh the frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 2 mL of isopropanol and homogenize again.
-
-
Solvent Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 4 mL of acetonitrile, vortex vigorously for 2 minutes.
-
Centrifuge at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[3]
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the column.
-
Wash the column with appropriate solvents to remove impurities.
-
Elute the acyl-CoAs with a suitable elution solvent.
-
-
Sample Concentration:
-
Dry the eluted sample under a gentle stream of nitrogen at room temperature.
-
Reconstitute the sample in a solvent compatible with your analytical method (e.g., a mixture of water and acetonitrile).
-
Data Presentation
Table 1: Reported Recovery Rates for Long-Chain Acyl-CoAs Using Various Methods
| Methodology | Tissue Type | Reported Recovery Rate (%) | Reference |
| Modified Solvent Extraction & SPE | Rat Heart, Kidney, Muscle | 70-80% | [1][2] |
| Acetonitrile/Isopropanol Extraction & SPE | Rat Liver | 83-90% (for SPE step) |
Note: These recovery rates are for general long-chain acyl-CoAs and may differ for this compound.
Visualizations
Experimental Workflow for this compound Sample Preparation
Caption: General workflow for the extraction and analysis of this compound.
Troubleshooting Logic for Low Analyte Recovery
Caption: Decision tree for troubleshooting low recovery of this compound.
References
Technical Support Center: Enhancing Sensitivity for Low-Abundance 6-Hydroxypentadecanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of low-abundance 6-Hydroxypentadecanoyl-CoA and other long-chain acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting and quantifying low-abundance this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the sensitive and selective quantification of acyl-CoAs, including this compound.[1] This technique offers high specificity through methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which monitor specific precursor-to-product ion transitions for the target analyte.[1][2]
Q2: My this compound signal is very low or undetectable. What are the initial troubleshooting steps?
A2: For low or undetectable signals, begin by assessing your sample preparation and extraction procedures. Acyl-CoAs are prone to degradation, so it is critical to work quickly at low temperatures and to use appropriate extraction solvents.[1][3][4] Ensure that your LC-MS/MS system is optimally tuned for the specific mass transitions of this compound.
Q3: How can I improve the extraction efficiency of this compound from my samples?
A3: The choice of extraction method is critical. Solvent precipitation with a high percentage of organic solvent like methanol (B129727) is a simple and fast method with good recovery for a broad range of acyl-CoAs.[5] For cleaner samples and to reduce matrix effects, solid-phase extraction (SPE) is an excellent option.[1][5] However, be aware that SPE can lead to the loss of more hydrophilic short-chain acyl-CoAs.[1] A sample preparation method based on mixed-mode SPE has been developed to optimize extraction recoveries.[6]
Q4: What role does an internal standard play, and which one should I use?
A4: An internal standard (IS) is crucial for accurate quantification as it accounts for variability in extraction efficiency and matrix effects.[1] Ideally, a stable isotope-labeled version of this compound should be used. If a specific stable isotope-labeled standard is unavailable, an odd-chain acyl-CoA, such as C17:0-CoA, that is not naturally present in the sample can be a suitable alternative.[1][2] The internal standard should be added at the very beginning of the sample preparation process.[1]
Q5: Can derivatization improve the sensitivity of this compound detection?
A5: Yes, derivatization can significantly enhance sensitivity. For acyl-CoAs, a strategy of phosphate (B84403) methylation has been proposed.[6] This derivatization can improve chromatographic peak shape and reduce the loss of the analyte due to its high affinity for glass and metallic surfaces.[6] For fatty acids in general, derivatization of the carboxyl group can lead to charge reversal, allowing for detection in positive ion mode with increased sensitivity.[7][8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of low-abundance this compound.
Issue 1: Poor Peak Shape or Low Signal Intensity
| Possible Cause | Recommended Solution |
| Suboptimal Chromatographic Conditions | Optimize the liquid chromatography method. For long-chain acyl-CoAs, a C18 reversed-phase column is commonly used.[1][5] Employing a binary gradient with a mobile phase containing an ion-pairing agent or a high pH (e.g., using ammonium (B1175870) hydroxide) can improve peak shape and resolution.[1][2] |
| Analyte Degradation | Acyl-CoAs are unstable and susceptible to hydrolysis.[1][4] Process samples quickly on ice and store them at -80°C.[1] When reconstituting the sample before analysis, use a buffered solution like 50 mM ammonium acetate (B1210297) at a neutral pH to enhance stability.[3] |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of the target analyte. Improve sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering substances.[1][5] Also, ensure optimal chromatographic separation to resolve this compound from other matrix components.[1] |
| Inefficient Ionization | Consider chemical derivatization to improve the ionization efficiency of this compound.[6][7][8][9] |
Issue 2: Inaccurate or Imprecise Quantification
| Possible Cause | Recommended Solution |
| Lack of a Suitable Internal Standard | As mentioned in the FAQs, the use of a stable isotope-labeled or an odd-chain acyl-CoA internal standard is critical for accurate quantification.[1][2] |
| Non-Linearity of Calibration Curve | Construct calibration curves using a matrix that closely matches the study samples to account for matrix effects.[1] A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.[1] |
| Variable Extraction Recovery | Ensure the internal standard is added at the very beginning of the sample preparation to normalize for any losses during the extraction process.[1] Validate your extraction method to ensure consistent recovery. |
Quantitative Data Summary
Table 1: Comparison of Acyl-CoA Extraction Method Recoveries
| Analyte | Recovery with 10% TCA + SPE (%) | Recovery with 2.5% SSA (%) |
| Free CoA | 10 | >100 |
| Acetyl-CoA | 60 | >100 |
| Propionyl-CoA | 25 | >100 |
| Succinyl-CoA | 70 | >100 |
| (Data adapted from a study comparing extraction techniques for short-chain acyl-CoAs, highlighting the potential for higher recovery with methods avoiding SPE)[1] |
Table 2: Performance Metrics for an LC-MS/MS Method for Long-Chain Acyl-CoAs
| Parameter | Value |
| Linearity (r²) | ≥0.995 |
| Accuracy (%) | 93.8 - 110.8 |
| Precision (Inter-run %) | 2.6 - 12.2 |
| (Data from a validated method for long-chain acyl-CoAs (C16-C18))[1] |
Experimental Protocols
Protocol 1: General Workflow for Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol provides a general guideline. Optimization for specific tissues and analytes is recommended.
-
Tissue Homogenization:
-
Flash-freeze approximately 40 mg of tissue in liquid nitrogen.[2]
-
Homogenize the frozen tissue in a freshly prepared solution of 100 mM potassium phosphate monobasic (pH 4.9) and an organic solvent mixture (e.g., acetonitrile:2-propanol:methanol).[2]
-
Crucially, include your chosen internal standard (e.g., C17:0-CoA) in the homogenization buffer.[2]
-
-
Extraction:
-
Sample Cleanup (Optional but Recommended):
-
For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be performed.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a solvent suitable for SPE loading.
-
Elute the acyl-CoAs from the cartridge using a high percentage of organic solvent.
-
Dry the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.7 µm).[2]
-
Mobile Phase A: Water with 15 mM ammonium hydroxide.[2]
-
Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide.[2]
-
Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the more hydrophobic long-chain acyl-CoAs.[2]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI) is commonly used.[2]
-
Analysis Mode: Operate the triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.
-
Transitions: Monitor the specific precursor ion and a characteristic product ion for this compound and your internal standard. For acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phospho-ADP moiety.[1]
-
Visualizations
Caption: Experimental workflow for enhancing sensitivity.
Caption: Troubleshooting guide for low signal intensity.
Caption: Principle of LC-MS/MS for acyl-CoA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
overcoming matrix effects in 6-Hydroxypentadecanoyl-CoA analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 6-Hydroxypentadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound, which is often extracted from complex biological samples like plasma, tissue homogenates, or cell lysates, matrix components such as phospholipids, salts, and other metabolites can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3] This interference can lead to poor accuracy, imprecision, and a lack of sensitivity in quantification.[2]
Q2: What is the most effective strategy to counteract matrix effects in this compound analysis?
A2: The most robust strategy is the use of a stable isotope-labeled internal standard (SIL-IS).[4] An ideal SIL-IS for this compound would be, for example, this compound labeled with ¹³C or ¹⁵N. This internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of signal suppression or enhancement.[3] Combining a SIL-IS with an optimized sample preparation method, such as solid-phase extraction (SPE), provides the most reliable results.
Q3: How does the hydroxyl group in this compound affect sample preparation and analysis?
A3: The hydroxyl group increases the polarity of this compound compared to its non-hydroxylated counterpart (Pentadecanoyl-CoA). This increased polarity can influence its solubility in extraction solvents and its retention on reversed-phase chromatography columns. It may also affect the efficiency of some sample cleanup techniques. Therefore, sample preparation and chromatographic methods should be carefully optimized to ensure adequate recovery and good peak shape. For instance, the choice of SPE sorbent and elution solvents should be tested to ensure efficient capture and release of the hydroxylated analyte.
Q4: What are the recommended storage conditions for samples containing this compound?
A4: Acyl-CoAs, including this compound, are susceptible to both enzymatic and chemical degradation. To ensure stability, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis. Repeated freeze-thaw cycles should be avoided. Extracts should be kept on ice during processing and, if not analyzed immediately, stored at -80°C in an acidic buffer to minimize hydrolysis.
Troubleshooting Guides
Problem 1: Low or no signal for this compound
| Possible Cause | Troubleshooting Steps |
| Analyte Degradation | - Ensure samples were properly stored at -80°C. - Prepare fresh calibration standards. - Keep samples and extracts on ice throughout the preparation process. - Use an acidic extraction buffer (e.g., with 0.1% formic acid) to improve stability. |
| Inefficient Extraction | - Optimize the sample homogenization procedure. - Evaluate different solvent systems for protein precipitation (e.g., acetonitrile, methanol (B129727), or mixtures with isopropanol). - If using SPE, ensure the sorbent is appropriate for a hydroxylated long-chain acyl-CoA (e.g., C18) and that the wash and elution solvents are optimized. |
| Poor Ionization | - Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, and temperatures). - Check the mobile phase composition; ensure the pH is suitable for positive ion mode ESI. The use of mobile phases containing ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) can improve ionization.[5] |
| Matrix Suppression | - Incorporate a more rigorous sample cleanup step, such as SPE. - Dilute the sample extract to reduce the concentration of interfering matrix components. - Adjust the chromatographic gradient to separate this compound from the regions of major matrix elution. |
| Incorrect MS/MS Transition | - Confirm the precursor and product ions for this compound. For acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[6] - Optimize the collision energy for the specific analyte. |
Problem 2: High variability in results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent handling of all samples and standards. - Use an automated liquid handler for improved precision if available. - Ensure complete and consistent drying and reconstitution of extracts. |
| Lack of an appropriate Internal Standard | - Implement a stable isotope-labeled internal standard (SIL-IS) that is added at the very beginning of the sample preparation process. This will correct for variability in extraction recovery and matrix effects. |
| Instrument Instability | - Check the stability of the LC-MS system by injecting a standard solution multiple times. - Clean the ion source of the mass spectrometer. - Ensure the LC column is not clogged and is providing consistent performance. |
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Analysis
| Method | Analyte Class | Typical Recovery | Matrix Effect Reduction | Throughput | Reference |
| Protein Precipitation (PPT) | Short- to Long-Chain Acyl-CoAs | 60-85% | Low to Moderate | High | [7] |
| Liquid-Liquid Extraction (LLE) | Long-Chain Acyl-CoAs | 70-90% | Moderate | Low | [8] |
| Solid-Phase Extraction (SPE) | Short- to Long-Chain Acyl-CoAs | 80-95% | High | Moderate to High | [9] |
Note: Recovery rates are generalized from literature on long-chain acyl-CoAs and may vary for this compound.
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissue using SPE
-
Homogenization: Homogenize ~50 mg of frozen tissue powder in 1 mL of ice-cold 2:1 methanol:water containing a stable isotope-labeled internal standard.
-
Protein Precipitation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[9]
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% methanol in water to remove polar interferences.
-
Elute the this compound with 1 mL of methanol.
-
-
Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Protocol 2: LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Recommended workflow for this compound analysis.
Caption: Troubleshooting logic for low signal in LC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 6-Hydroxypentadecanoyl-CoA Measurement
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the protocol for measuring 6-Hydroxypentadecanoyl-CoA. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the quantification of this compound?
A1: The most prevalent and sensitive method for quantifying specific acyl-CoA species like this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial for measuring low-abundance endogenous molecules in complex biological samples.
Q2: Why is sample preparation critical for accurate measurement?
A2: Acyl-CoAs are thermally labile and susceptible to enzymatic degradation and hydrolysis. Proper and swift sample preparation, including rapid quenching of metabolic activity and efficient extraction, is paramount to prevent the degradation of this compound and ensure accurate quantification.
Q3: Can I use a standard protein precipitation protocol for extraction?
A3: While protein precipitation is a necessary step, standard protocols may not be optimal. Acyl-CoA extraction often requires a specific combination of organic solvents and acidic conditions to ensure efficient recovery and stability. A common method involves using a mixture of isopropanol (B130326) and acetic acid.
Q4: What type of internal standard should be used?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). If this is not available, a structurally similar odd-chain or dicarboxylic acyl-CoA with a different mass can be used. The internal standard should be added as early as possible in the sample preparation process to account for analyte loss during extraction and analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Inefficient extraction | Optimize the extraction solvent composition and pH. Ensure rapid processing of samples on ice. |
| Analyte degradation | Minimize freeze-thaw cycles. Process samples immediately after collection. Use fresh, high-purity solvents. | |
| Suboptimal LC-MS/MS parameters | Optimize MS parameters (e.g., collision energy, fragmentor voltage) using a standard if available. Ensure the correct precursor and product ion m/z values are being monitored. | |
| Matrix effects | Perform a matrix effect study by comparing the signal of a standard in solvent versus a post-extraction spiked sample. If significant suppression is observed, improve sample cleanup or adjust chromatographic conditions to separate the analyte from interfering compounds. | |
| High Variability Between Replicates | Inconsistent sample handling | Standardize all sample preparation steps, including timing, volumes, and temperatures. Ensure complete homogenization of tissues or cell pellets. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Instability in the autosampler | Ensure the autosampler is kept at a low temperature (e.g., 4°C) to prevent degradation of the analyte in the vials. | |
| Poor Peak Shape in Chromatogram | Inappropriate LC column | Use a column suitable for polar and potentially charged molecules, such as a C18 column with a polar end-capping or a HILIC column. |
| Unsuitable mobile phase | Optimize the mobile phase composition, including the organic modifier and the pH. Acyl-CoAs are often analyzed using reversed-phase chromatography with an ion-pairing agent or at a low pH to ensure good peak shape. | |
| Column overload | Dilute the sample or inject a smaller volume. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cell Culture
-
Metabolic Quenching:
-
Aspirate the culture medium.
-
Immediately wash the cells with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Instantly add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the cells.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
-
Extraction:
-
Incubate the tube on ice for 30 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the acyl-CoAs.
-
Add an appropriate internal standard to the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate (B1210297).
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% to 98% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be determined empirically for this compound. The precursor ion will be the [M+H]⁺ adduct. Product ions will result from the fragmentation of the CoA moiety (e.g., loss of the phosphopantetheine group).
-
Visualizations
common pitfalls in acyl-CoA analysis and how to avoid them
Welcome to the technical support center for acyl-CoA analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: My acyl-CoA standards and samples seem to be degrading. What is the most common cause and how can I prevent it?
A1: Acyl-CoAs are notoriously unstable due to the high-energy thioester bond, which is susceptible to both chemical and enzymatic hydrolysis. The most common pitfall is sample degradation during preparation and storage.[1][2]
To minimize degradation, follow these critical steps:
-
Rapid Quenching: Immediately stop all enzymatic activity at the point of sample collection. For tissues, this is typically achieved by freeze-clamping with tools pre-chilled in liquid nitrogen.[3] For cell cultures, rapid aspiration of media followed by the addition of an ice-cold extraction solvent is crucial.
-
Maintain Cold Temperatures: All subsequent sample preparation steps, including homogenization, centrifugation, and extraction, should be performed on ice or at 4°C to minimize enzymatic degradation.[2]
-
Use Appropriate Solvents: Acidic conditions can help stabilize the thioester bond.[2] Extraction solvents are often acidified for this reason. Reconstituting final extracts in a slightly acidic buffer (e.g., pH 4-6) can also improve stability.
-
Limit Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation. Aliquot samples after extraction to avoid this.
-
Proper Storage: For short-term storage (hours to a few days), keep extracts at 4°C. For long-term storage, samples should be kept at -80°C.
Q2: I'm seeing low recovery of my acyl-CoAs after extraction. Which extraction method is best?
A2: The optimal extraction method depends on the specific acyl-CoA species you are targeting (short-chain vs. long-chain) and the sample matrix. There is no single best method, and each has its own advantages and disadvantages.
A common challenge is the poor recovery of more hydrophilic short-chain acyl-CoAs when using methods optimized for hydrophobic long-chain species.[4] Conversely, methods for short-chain species may not efficiently extract long-chain ones.
Here is a comparison of common extraction methods:
| Extraction Method | Principle | Advantages | Disadvantages | Best For |
| Solvent Precipitation (e.g., 80% Methanol) | Proteins are precipitated by a high concentration of organic solvent, while small molecules like acyl-CoAs remain in the supernatant. | Simple, fast, and provides good recovery for a broad range of acyl-CoAs. | May result in ion suppression during LC-MS analysis due to co-extraction of other matrix components. | General profiling of a wide range of acyl-CoAs. |
| Trichloroacetic Acid (TCA) Precipitation followed by Solid-Phase Extraction (SPE) | Proteins are precipitated with TCA. The acidic supernatant is then passed through an SPE cartridge to remove the TCA and enrich the acyl-CoAs. | Provides a very clean extract, minimizing matrix effects. | Can have poor recovery for hydrophilic short-chain acyl-CoAs and CoA precursors.[4][5] The SPE step adds time to the protocol. | Targeted analysis of medium to long-chain acyl-CoAs where a clean sample is critical. |
| Sulfosalicylic Acid (SSA) Precipitation | Proteins are precipitated with SSA. The supernatant can often be directly analyzed without an SPE cleanup step. | Good recovery for both short-chain acyl-CoAs and CoA biosynthetic precursors.[4][5] Simpler than the TCA-SPE method. | May not be as effective at removing all matrix components as SPE. | Simultaneous analysis of short-chain acyl-CoAs and their precursors. |
Below is a table summarizing the recovery of various CoA species with TCA-SPE versus SSA extraction, highlighting the better performance of SSA for more polar analytes.
| Analyte | % Recovery with TCA-SPE | % Recovery with 2.5% SSA |
| Pantothenate | 0% | >100% |
| dephospho-CoA | 0% | >99% |
| CoA | 1% | 74% |
| Malonyl-CoA | 26% | 74% |
| Acetyl-CoA | 36% | 59% |
| Propionyl-CoA | 62% | 80% |
| Isovaleryl-CoA | 58% | 59% |
| Data adapted from Jones, A. E., et al. (2019).[5] |
Q3: My chromatographic peaks for acyl-CoAs are tailing. What can I do to improve peak shape?
A3: Peak tailing is a frequent problem in acyl-CoA analysis, especially for long-chain species.[6] It can compromise resolution and lead to inaccurate quantification. The primary causes are often related to interactions with the stationary phase or issues with the analytical column itself.
Here are some common causes and solutions:
-
Secondary Silanol (B1196071) Interactions: Residual free silanol groups on the silica-based stationary phase can interact with the phosphate (B84403) groups of acyl-CoAs, causing tailing.
-
Solution: Use a low-pH mobile phase (e.g., with 0.1% formic acid) to suppress the ionization of silanol groups. Alternatively, use an end-capped column or a column with a different stationary phase chemistry.
-
-
Column Contamination: Buildup of matrix components from previous injections on the column frit or at the head of the column can distort peak shape.[6]
-
Solution: Use a guard column to protect the analytical column. If you suspect contamination, try back-flushing the column. Regular column washing with a strong solvent is also recommended.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, column overload was likely the issue.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the acyl-CoAs, influencing their interaction with the stationary phase.
-
Solution: Optimize the mobile phase pH. For short-chain acyl-CoAs, slightly acidic conditions are often preferred, while alkaline mobile phases can improve the peak shape for long-chain species.[7]
-
Troubleshooting Guides
Guide 1: Poor Acyl-CoA Signal Intensity in LC-MS/MS
Problem: Low or no detectable signal for your acyl-CoAs of interest.
Guide 2: Inaccurate Quantification
Problem: Poor reproducibility and accuracy in your quantitative results.
The gold standard for accurate quantification of acyl-CoAs is the use of stable isotope-labeled internal standards in a stable isotope dilution mass spectrometry (SID-MS) workflow.[2][8][9] These standards are added at the very beginning of the sample preparation process and can account for variability in extraction efficiency, matrix effects, and instrument response.
If you are not using stable isotope-labeled internal standards, consider the following:
-
Matrix Effects: The sample matrix can suppress or enhance the ionization of your target analytes, leading to inaccurate quantification.
-
Solution: Perform a post-extraction spike experiment to assess the degree of matrix effects. If significant effects are observed, consider further sample cleanup (e.g., with SPE) or sample dilution.
-
-
Non-linearity of Detector Response: The detector response may not be linear across the entire concentration range.
-
Solution: Ensure your calibration curve is constructed with a sufficient number of points and covers the expected concentration range of your samples. Use a weighted regression if appropriate.
-
-
Standard Stability: Your calibration standards may be degrading over time in the autosampler.
-
Solution: Keep the autosampler at a low temperature (e.g., 4°C). Prepare fresh standards regularly. A study showed that the coefficient of variation for acyl-CoA standards in different solvents at 4°C over 48 hours can vary significantly.[7]
-
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells
This protocol is a general method for the extraction of a broad range of acyl-CoAs from mammalian cell cultures.
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the pellet twice with ice-cold PBS.
-
-
Metabolism Quenching and Lysis:
-
Add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -20°C) containing your internal standard(s) to the cell pellet or plate.
-
For adherent cells, use a cell scraper to collect the cells in the methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization and Protein Precipitation:
-
Vortex the lysate vigorously for 1 minute.
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Sample Concentration and Reconstitution:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS/MS method (e.g., 50% methanol in water with 0.1% formic acid).
-
Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material before transferring to an autosampler vial.
-
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This is a general workflow for the analysis of acyl-CoA extracts. Specific parameters will need to be optimized for your instrument and target analytes.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B (e.g., 2-5%) and ramps up to a high percentage (e.g., 95-98%) to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
-
MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[10] The precursor ion is the [M+H]⁺ of the specific acyl-CoA, and the product ion is typically the fragment resulting from this neutral loss. For example, for Palmitoyl-CoA ([M+H]⁺ = 1006.6), a common transition would be 1006.6 -> 499.3.[11]
-
Data Analysis: Quantify the acyl-CoAs by comparing the peak areas of the endogenous analytes to their corresponding stable isotope-labeled internal standards.
-
Visualization of Key Workflows
References
- 1. profiles.foxchase.org [profiles.foxchase.org]
- 2. Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantification of 6-Hydroxypentadecanoyl-CoA and Other Long-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the quantification of long-chain acyl-Coenzyme A (acyl-CoA) species, with a particular focus on the validation of methods applicable to 6-Hydroxypentadecanoyl-CoA. While specific validation data for this compound is not extensively published, this document outlines established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for similar long-chain acyl-CoAs, which can be adapted and validated for the target analyte.
Introduction to Acyl-CoA Quantification
Acyl-CoAs are crucial intermediates in cellular metabolism, playing a key role in fatty acid metabolism and energy production.[1] Their accurate quantification is essential for understanding various physiological and pathological processes. Various analytical techniques have been developed for this purpose, with LC-MS/MS being the most sensitive and specific method.[1][2]
Core Quantification Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.[1][2] This technique separates the analyte of interest from a complex biological matrix using liquid chromatography, followed by detection and quantification using tandem mass spectrometry.
Experimental Workflow
The general workflow for acyl-CoA quantification using LC-MS/MS involves several key steps, from sample preparation to data analysis.
Caption: General workflow for acyl-CoA quantification by LC-MS/MS.
Method Validation Parameters
The validation of any quantitative method is crucial to ensure the reliability of the results. Key validation parameters for LC-MS/MS methods are summarized below. While the following data is for other long-chain acyl-CoAs, similar performance would be expected for a validated this compound method.
| Parameter | Typical Performance | Reference |
| **Linearity (R²) ** | > 0.99 | [3][4] |
| Lower Limit of Quantification (LLOQ) | pmol to fmol range on column | [3] |
| Accuracy | 85-115% | [2] |
| Precision (RSD%) | < 15% | [2] |
| Recovery | 80-120% | [5] |
Detailed Experimental Protocols
Sample Preparation
A robust sample preparation protocol is critical for accurate quantification. The following is a typical procedure for extracting long-chain acyl-CoAs from biological tissues.
-
Homogenization : Tissues are homogenized in an appropriate buffer to release intracellular contents.
-
Protein Precipitation : Proteins are precipitated using an acid such as 10% (w/v) trichloroacetic acid.[3]
-
Internal Standard Spiking : A known amount of an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample) is added to each sample to correct for sample loss during preparation and for matrix effects during analysis.
-
Solid-Phase Extraction (SPE) : The supernatant is purified using an SPE column (e.g., Oasis HLB) to remove interfering substances and concentrate the acyl-CoAs.[3]
LC-MS/MS Analysis
The purified extract is then analyzed by LC-MS/MS.
-
Liquid Chromatography : Separation is typically achieved on a C18 reversed-phase column using a gradient of aqueous mobile phase (often containing a weak acid or base to improve peak shape) and an organic solvent like acetonitrile.
-
Mass Spectrometry : A triple quadrupole mass spectrometer is commonly used in positive electrospray ionization (ESI) mode. Quantification is performed using selected reaction monitoring (SRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[6]
Alternative and Complementary Methods
While LC-MS/MS is the preferred method, other techniques can be used for acyl-CoA analysis, though they may lack the sensitivity and specificity of MS-based methods.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Separation by HPLC and detection based on the UV absorbance of the CoA moiety. | Relatively simple and widely available. | Lower sensitivity and specificity compared to MS.[1] |
| Fluorometric Assays | Enzymatic reactions that produce a fluorescent product in the presence of a specific acyl-CoA. | High sensitivity for a specific analyte. | Limited to a single analyte and prone to interference.[1] |
| Nuclear Magnetic Resonance (NMR) | Provides structural information and can be used for quantification without the need for standards in some cases. | Non-destructive and provides absolute quantification. | Low sensitivity, requiring larger sample amounts.[1] |
Signaling and Metabolic Pathways
The quantification of specific acyl-CoAs like this compound is important for understanding their role in various metabolic and signaling pathways. For instance, acyl-CoAs are precursors in fatty acid biosynthesis and are involved in post-translational modifications of proteins.
Caption: Role of Acyl-CoAs in Metabolism and Signaling.
Conclusion
The quantification of this compound can be achieved through the adaptation of established LC-MS/MS methods for other long-chain acyl-CoAs. A thorough method validation, including assessment of linearity, accuracy, precision, and recovery, is essential for generating reliable quantitative data. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate a robust analytical method for their specific research needs.
References
- 1. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. Quantification of six cannabinoids and metabolites in oral fluid by liquid chromatography-tandem mass spectrometry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Tissue-Specific Landscape of 6-Hydroxypentadecanoyl-CoA: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the tissue-specific distribution of key metabolites is paramount for elucidating biological pathways and identifying potential therapeutic targets. 6-Hydroxypentadecanoyl-CoA, a hydroxylated odd-chain acyl-CoA, represents a molecule of interest at the intersection of fatty acid metabolism and cellular signaling. However, a comprehensive, comparative analysis of its levels across different tissues has been notably absent from the scientific literature. This guide aims to bridge this gap by providing a framework for such a comparative study, including established experimental protocols and a hypothetical exploration of its metabolic context.
Quantitative Comparison of this compound Levels
| Tissue | This compound Level (pmol/mg tissue) | Method of Quantification | Reference |
| Liver | Data to be determined | LC-MS/MS | [Your Study] |
| Heart | Data to be determined | LC-MS/MS | [Your Study] |
| Skeletal Muscle | Data to be determined | LC-MS/MS | [Your Study] |
| Brain | Data to be determined | LC-MS/MS | [Your Study] |
| Adipose Tissue | Data to be determined | LC-MS/MS | [Your Study] |
| Kidney | Data to be determined | LC-MS/MS | [Your Study] |
Experimental Protocols for Quantification
The quantification of specific acyl-CoA species like this compound from complex biological matrices requires sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.
1. Tissue Homogenization and Extraction of Acyl-CoAs:
-
Objective: To efficiently extract acyl-CoAs from tissue samples while minimizing degradation.
-
Protocol:
-
Flash-freeze collected tissue samples in liquid nitrogen immediately after dissection to halt metabolic activity.
-
Weigh the frozen tissue (typically 10-50 mg).
-
Homogenize the tissue in a cold extraction solvent (e.g., 2:1:1 acetonitrile (B52724):isopropanol:water) containing a known amount of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample).
-
Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
2. Solid-Phase Extraction (SPE) for Sample Cleanup:
-
Objective: To remove interfering substances from the tissue extract and enrich for acyl-CoAs.
-
Protocol:
-
Condition a reversed-phase SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities.
-
Elute the acyl-CoAs with an organic solvent (e.g., methanol or acetonitrile).
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis:
-
Objective: To separate and quantify this compound.
-
Protocol:
-
Utilize a reversed-phase chromatography column (e.g., C18) for separation.
-
Employ a gradient elution with mobile phases typically consisting of an aqueous solution with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Couple the liquid chromatograph to a tandem mass spectrometer operating in positive ion mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and the internal standard.
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of a synthetic this compound standard.
-
Visualizing the Research Workflow and Metabolic Context
To aid in the conceptualization of the experimental process and the potential metabolic fate of this compound, the following diagrams are provided.
Caption: Experimental workflow for the quantification of this compound.
Given that pentadecanoic acid is an odd-chain fatty acid, its metabolism likely involves pathways distinct from even-chain fatty acids. Hydroxylation adds another layer of complexity. The following diagram illustrates a plausible metabolic pathway for this compound, likely involving peroxisomal oxidation.
Caption: A plausible metabolic pathway for this compound.
A Comparative Analysis of 3-Hydroxypentadecanoyl-CoA and 6-Hydroxypentadecanoyl-CoA in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional roles of 3-hydroxypentadecanoyl-CoA and 6-hydroxypentadecanoyl-CoA. While 3-hydroxypentadecanoyl-CoA is a well-characterized intermediate in the catabolism of odd-chain fatty acids, information regarding the natural occurrence and metabolic function of this compound is notably scarce in current scientific literature. This comparison, therefore, contrasts the established metabolic pathway of the 3-hydroxy isomer with the putative metabolic fate of the 6-hydroxy isomer, drawing upon general principles of fatty acid biochemistry.
Core Functional Differences
3-Hydroxypentadecanoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of pentadecanoic acid, a 15-carbon saturated fatty acid. Its formation and subsequent oxidation are integral to the energy-yielding process of breaking down odd-chain fatty acids.
This compound , in contrast, is not a known intermediate of the canonical beta-oxidation pathway. Its existence in biological systems is not well-documented, and its function remains speculative. If formed, it would likely be through alternative metabolic routes, such as those involving cytochrome P450 enzymes, which can introduce hydroxyl groups at various positions on a fatty acid chain.
Metabolic Pathways
The Established Role of 3-Hydroxypentadecanoyl-CoA in Beta-Oxidation
The catabolism of pentadecanoyl-CoA proceeds through a series of four enzymatic reactions collectively known as beta-oxidation. 3-Hydroxypentadecanoyl-CoA is the product of the second reaction and the substrate for the third.
-
Dehydrogenation: Pentadecanoyl-CoA is oxidized by acyl-CoA dehydrogenase, forming a double bond between the alpha and beta carbons (C2 and C3).
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, resulting in the formation of L-3-hydroxypentadecanoyl-CoA.
-
Oxidation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at the beta-carbon to a keto group, producing 3-ketopentadecanoyl-CoA and reducing NAD+ to NADH.
-
Thiolysis: Thiolase cleaves 3-ketopentadecanoyl-CoA, yielding acetyl-CoA and tridecanoyl-CoA (a 13-carbon acyl-CoA). This process repeats until the final three carbons are released as propionyl-CoA.
The generation of NADH in the third step contributes to the cellular energy pool through oxidative phosphorylation.
Figure 1. The role of 3-hydroxypentadecanoyl-CoA in the beta-oxidation of pentadecanoyl-CoA.
The Putative Metabolic Fate of this compound
The metabolism of this compound has not been experimentally determined. However, based on known fatty acid metabolic pathways, a few possibilities can be hypothesized:
-
Omega-Oxidation followed by Beta-Oxidation: While typically occurring at the terminal (omega) carbon, hydroxylation can sometimes happen at other positions. If this compound were to be further oxidized at the hydroxyl group to a ketone, it could potentially undergo beta-oxidation, although the presence of the ketone group mid-chain might hinder the process.
-
Excretion: Hydroxylated fatty acids are generally more water-soluble than their non-hydroxylated counterparts. It is possible that this compound, if formed, is targeted for conjugation and excretion from the cell.
Figure 2. Hypothetical metabolic pathways for this compound.
Comparative Data Summary
Due to the lack of experimental data for this compound, a quantitative comparison is not feasible. The following table summarizes the known and hypothetical properties of the two molecules.
| Feature | 3-Hydroxypentadecanoyl-CoA | This compound |
| Metabolic Pathway | Beta-oxidation of odd-chain fatty acids | Not established; potentially cytochrome P450-mediated hydroxylation |
| Primary Function | Energy production | Unknown; speculative |
| Key Enzyme | 3-Hydroxyacyl-CoA dehydrogenase | Unknown |
| Cellular Location | Mitochondria | Unknown; potentially endoplasmic reticulum (if formed by P450s) |
| Biological Abundance | Well-documented intermediate | Not detected in standard metabolomic analyses |
Experimental Protocols
Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Activity
The activity of L-3-hydroxyacyl-CoA dehydrogenase, the enzyme that metabolizes 3-hydroxypentadecanoyl-CoA, can be measured spectrophotometrically.
Principle: The enzymatic oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA is coupled with the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.
Reagents:
-
Phosphate (B84403) buffer (pH 7.4)
-
NAD+ solution
-
L-3-hydroxyacyl-CoA substrate (e.g., L-3-hydroxydecanoyl-CoA as a representative substrate)
-
Cell or tissue lysate containing the enzyme
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and NAD+ in a cuvette.
-
Add the cell or tissue lysate to the cuvette and mix.
-
Initiate the reaction by adding the L-3-hydroxyacyl-CoA substrate.
-
Immediately begin monitoring the change in absorbance at 340 nm at a constant temperature (e.g., 37°C).
-
Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Figure 3. Experimental workflow for measuring 3-hydroxyacyl-CoA dehydrogenase activity.
Conclusion
Comparative Analysis of Acyl-CoA Abundance: A Guide for Researchers
A comprehensive review of current literature reveals a notable absence of specific quantitative data for the relative abundance of 6-Hydroxypentadecanoyl-CoA. This guide, therefore, provides a comparative framework using available experimental data for a range of other short-chain, medium-chain, long-chain, and modified acyl-Coenzyme A (acyl-CoA) species. This information offers researchers a valuable point of reference for understanding the typical concentrations and distribution of these critical metabolic intermediates.
Acyl-CoAs are central players in a multitude of cellular processes, including energy metabolism, lipid biosynthesis, and protein modification.[1][2] Their cellular concentrations can vary by orders of magnitude, reflecting the metabolic state of the cell.[2] The analysis of acyl-CoAs is challenging due to their chemical diversity and varying concentrations, which may contribute to the limited availability of data on less common species like this compound.[2][3]
Quantitative Comparison of Acyl-CoA Species
To provide a contextual understanding of acyl-CoA abundance, the following table summarizes quantitative data from studies on various mammalian cells and tissues. These values, obtained primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS), highlight the wide dynamic range of acyl-CoA concentrations.
| Acyl-CoA Species | Biological Sample | Concentration (pmol/10^6 cells or pmol/mg tissue) | Reference |
| Short-Chain Acyl-CoAs | |||
| Acetyl-CoA | HepG2 cells | 10.644 ± 1.364 | [4] |
| Succinyl-CoA | HepG2 cells | 25.467 ± 2.818 | [4] |
| Propionyl-CoA | HepG2 cells | 3.532 ± 0.652 | [4] |
| Butyryl-CoA | HepG2 cells | 1.013 ± 0.159 | [4] |
| Malonyl-CoA | Mouse Liver | ~1.5 | [5] |
| Medium-Chain Acyl-CoAs | |||
| Hexanoyl-CoA (C6:0) | Mouse Liver | ~0.2 | [5] |
| Octanoyl-CoA (C8:0) | Mouse Liver | ~0.1 | [5] |
| Decanoyl-CoA (C10:0) | Mouse Liver | ~0.1 | [5] |
| Long-Chain Acyl-CoAs | |||
| Myristoyl-CoA (C14:0) | RAW264.7 cells | ~2.4 | [1] |
| Palmitoyl-CoA (C16:0) | MCF7 cells | ~8.0 | [1] |
| Oleoyl-CoA (C18:1) | MCF7 cells | ~12.0 | [1] |
| Stearoyl-CoA (C18:0) | Mouse Liver | ~0.5 | [5] |
| Very-Long-Chain Acyl-CoAs | |||
| Lignoceroyl-CoA (C24:0) | MCF7 cells | ~8.0 | [1] |
| Cerotoyl-CoA (C26:0) | MCF7 cells | ~8.0 | [1] |
| Modified Acyl-CoAs | |||
| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | HepG2 cells | 0.971 ± 0.326 | [4] |
| Lactoyl-CoA | HepG2 cells | 0.011 ± 0.003 | [4] |
| Crotonyl-CoA | HepG2 cells | 0.032 ± 0.015 | [4] |
Experimental Protocols for Acyl-CoA Quantification
The quantification of acyl-CoAs is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods. Below is a generalized protocol synthesized from several published studies.[1][3][6][7]
1. Sample Preparation and Extraction:
-
Cell Harvesting: For cultured cells, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Quench metabolism by adding a cold extraction solvent, typically a mixture of acetonitrile, methanol, and water (e.g., 2:2:1 v/v/v).[3] Scrape the cells and collect the cell lysate.
-
Tissue Homogenization: For tissue samples, rapidly freeze-clamp the tissue in liquid nitrogen to halt metabolic activity.[2] Homogenize the frozen tissue in a cold extraction solvent.
-
Extraction: Vortex the cell lysate or tissue homogenate vigorously. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[3]
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs. For some methods, a solid-phase extraction (SPE) step may be used for further purification, though some protocols opt to avoid this to prevent the loss of certain acyl-CoA species.[6]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Separation of acyl-CoAs is typically performed using reverse-phase chromatography. A C18 column is commonly used with a mobile phase gradient consisting of an aqueous component with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile).[3][7]
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is often employed.[7]
-
Quantification: Quantification is achieved using multiple reaction monitoring (MRM). This involves monitoring specific precursor-to-product ion transitions for each acyl-CoA of interest.[6] Stable isotope-labeled internal standards are crucial for accurate quantification to correct for matrix effects and variations in extraction efficiency and instrument response.[1]
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the quantification of acyl-CoAs.
Caption: A generalized workflow for the quantification of acyl-CoAs.
Signaling Pathways and Logical Relationships
The metabolism of acyl-CoAs is intricately linked to major cellular pathways. For instance, fatty acid beta-oxidation generates acetyl-CoA, which then enters the citric acid cycle for energy production.
Caption: Simplified pathway of fatty acid beta-oxidation and energy production.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. researchgate.net [researchgate.net]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Roles of Medium and Long-Chain Hydroxyacyl-CoAs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, the chain length of fatty acid intermediates plays a pivotal role in dictating their metabolic fate and functional implications. This guide provides a comprehensive comparison of the functional differences between medium-chain (MC-OH-CoA) and long-chain (LC-OH-CoA) hydroxyacyl-CoAs, offering insights into their distinct roles in fatty acid β-oxidation, the enzymes that process them, and the pathological consequences of their dysregulation.
Core Functional Distinctions: A Tale of Two Pathways
The primary functional divergence between medium and long-chain hydroxyacyl-CoAs lies in their compartmentalization and enzymatic processing during mitochondrial fatty acid β-oxidation. Medium-chain intermediates are handled by a set of soluble enzymes located in the mitochondrial matrix, while long-chain counterparts are exclusively processed by a membrane-bound multienzyme complex. This segregation ensures efficient and specific catabolism of fatty acids with varying chain lengths.
Medium-Chain Hydroxyacyl-CoAs (MC-OH-CoAs) , typically with acyl chains of 6 to 12 carbons, are substrates for the soluble enzyme medium/short-chain L-3-hydroxyacyl-CoA dehydrogenase (HADH or SCHAD) . This enzyme catalyzes the third step of the β-oxidation spiral for these shorter fatty acids.[1][2]
Long-Chain Hydroxyacyl-CoAs (LC-OH-CoAs) , with acyl chains of 14 carbons or more, are processed by the mitochondrial trifunctional protein (MTP) .[3][4] This protein is an integral component of the inner mitochondrial membrane and exists as a hetero-octameric complex with three distinct enzymatic activities, one of which is the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity.[3][4] This close association of enzymatic activities within the MTP is believed to facilitate substrate channeling, enhancing the efficiency of long-chain fatty acid oxidation and preventing the release of potentially toxic intermediates.
Quantitative Comparison of Enzyme Kinetics
The substrate specificity of the dehydrogenases that process hydroxyacyl-CoAs is a key determinant of their distinct roles. While comprehensive human kinetic data is dispersed, studies on homologous enzymes, such as from pig heart, provide valuable insights into their substrate preferences.
A study by He et al. (1989) on pig heart L-3-hydroxyacyl-CoA dehydrogenase demonstrated that the enzyme is most active with medium-chain substrates.[5] The Michaelis constant (Km) and maximum velocity (Vmax) values from this study highlight the enzyme's preference for medium-chain length hydroxyacyl-CoAs.
| Substrate (3-hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| 3-hydroxybutyryl-CoA | C4 | ~25 | ~150 |
| 3-hydroxyoctanoyl-CoA | C8 | ~5 | ~250 |
| 3-hydroxydodecanoyl-CoA | C12 | ~5 | ~200 |
| 3-hydroxypalmitoyl-CoA | C16 | ~5 | ~100 |
Table 1: Kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase for substrates of varying chain lengths. Data extrapolated from the findings of He et al. (1989) indicating higher maximal activity (Vmax) with medium-chain substrates.[5]
Pathological Implications: Distinct Clinical Phenotypes
The critical functional differences between the metabolism of medium and long-chain hydroxyacyl-CoAs are starkly illustrated by the distinct genetic disorders that arise from deficiencies in their respective processing enzymes.
Medium/Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (M/SCHAD) Deficiency , caused by mutations in the HADH gene, is a rare autosomal recessive disorder.[6] While some individuals may remain asymptomatic, symptomatic patients can present with hypoketotic hypoglycemia, lethargy, and vomiting, particularly during periods of fasting or illness.[6] In some cases, high insulin (B600854) levels have been observed.[7]
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency and Trifunctional Protein (TFP) Deficiency are more severe disorders of long-chain fatty acid oxidation.[8][9] LCHAD deficiency is caused by mutations in the HADHA gene, which encodes the alpha subunit of the MTP, while TFP deficiency can result from mutations in either the HADHA or HADHB genes.[8] These conditions often present in infancy with severe symptoms including cardiomyopathy, skeletal myopathy, liver disease, and pigmentary retinopathy.[10][11] The accumulation of toxic long-chain 3-hydroxyacylcarnitines is a key pathological feature.
| Feature | M/SCHAD Deficiency | LCHAD/TFP Deficiency |
| Affected Acyl-CoA Chain Length | Medium and Short | Long |
| Enzyme/Complex | Medium/Short-chain L-3-hydroxyacyl-CoA dehydrogenase (soluble) | Mitochondrial Trifunctional Protein (membrane-bound) |
| Typical Onset | Infancy or early childhood | Infancy |
| Key Clinical Manifestations | Hypoketotic hypoglycemia, lethargy | Cardiomyopathy, myopathy, liver disease, retinopathy |
| Severity | Variable, can be asymptomatic | Generally severe |
Table 2: Comparison of clinical and biochemical features of M/SCHAD and LCHAD/TFP deficiencies.
Experimental Protocols
Coupled Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This method is suitable for determining the activity of both medium and long-chain 3-hydroxyacyl-CoA dehydrogenases with substrates of various chain lengths. The assay is based on a coupled system where the 3-ketoacyl-CoA product of the dehydrogenase reaction is cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoA). This makes the reaction essentially irreversible and eliminates product inhibition.[5]
Principle:
3-hydroxyacyl-CoA + NAD⁺ ---(3-hydroxyacyl-CoA dehydrogenase)--> 3-ketoacyl-CoA + NADH + H⁺ 3-ketoacyl-CoA + CoA ---(3-ketoacyl-CoA thiolase)--> Acetyl-CoA + Acyl-CoA (n-2)
The rate of NADH production is monitored spectrophotometrically at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.3
-
NAD⁺ Solution: 10 mM in deionized water
-
Coenzyme A (CoA) Solution: 2.5 mM in deionized water
-
3-ketoacyl-CoA Thiolase: ~10 units/mL in assay buffer
-
Substrate: 1 mM solution of the desired 3-hydroxyacyl-CoA (e.g., 3-hydroxyoctanoyl-CoA for MCHAD activity, 3-hydroxypalmitoyl-CoA for LCHAD activity) in a suitable buffer.
-
Enzyme Sample: Purified enzyme or cell/tissue homogenate.
Procedure:
-
To a cuvette, add 800 µL of assay buffer, 100 µL of NAD⁺ solution, 40 µL of CoA solution, and 10 µL of 3-ketoacyl-CoA thiolase solution.
-
Add the enzyme sample (e.g., 20 µL of cell homogenate) and mix gently.
-
Incubate the mixture for 5 minutes at 37°C to allow for the depletion of any endogenous substrates.
-
Initiate the reaction by adding 30 µL of the 3-hydroxyacyl-CoA substrate solution.
-
Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).
Signaling Pathways and Logical Relationships
Fatty Acid β-Oxidation Pathway
The following diagram illustrates the distinct pathways for the oxidation of medium-chain and long-chain fatty acids, highlighting the roles of HADH and the MTP complex.
Fatty Acid β-Oxidation Pathways
Experimental Workflow for Enzyme Activity Assay
The following diagram outlines the key steps in the coupled spectrophotometric assay for determining 3-hydroxyacyl-CoA dehydrogenase activity.
Enzyme Activity Assay Workflow
Concluding Remarks
The functional distinctions between medium and long-chain hydroxyacyl-CoAs are fundamental to our understanding of fatty acid metabolism and its associated pathologies. The chain-length-specific processing by soluble versus membrane-bound enzymes underscores the elegant organization of mitochondrial metabolic pathways. While the direct signaling roles of hydroxyacyl-CoAs themselves remain an area for further investigation, the severe clinical consequences of deficiencies in their metabolic enzymes highlight their critical importance in cellular energy homeostasis. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and clinicians working to further elucidate the intricate roles of these vital metabolic intermediates.
References
- 1. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of medium- and short-chain L-3-hydroxyacyl-CoA dehydrogenase in the regulation of body weight and thermogenesis. [vivo.weill.cornell.edu]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dshs.texas.gov [dshs.texas.gov]
- 7. babysfirsttest.org [babysfirsttest.org]
- 8. albertahealthservices.ca [albertahealthservices.ca]
- 9. gpnotebook.com [gpnotebook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
Comparative Analysis of 6-Hydroxypentadecanoyl-CoA in Health and Disease
A guide for researchers, scientists, and drug development professionals.
Introduction
6-Hydroxypentadecanoyl-CoA is a long-chain acyl-CoA molecule that belongs to the class of hydroxylated odd-chain fatty acids. While direct research on this specific molecule is limited, its structural characteristics suggest its involvement in fatty acid metabolism, particularly pathways concerning odd-chain and hydroxylated fatty acids. This guide provides a comparative analysis of the inferred metabolic roles of this compound in physiological and pathological states, drawing parallels with closely related and better-characterized lipid molecules. The information presented is intended to serve as a foundational resource for stimulating further research into the potential significance of this and similar molecules as disease biomarkers or therapeutic targets.
Inferred Metabolic Significance of this compound
Based on the metabolism of similar compounds, this compound is likely an intermediate in the catabolism of pentadecanoic acid (C15:0) that has undergone hydroxylation. Odd-chain fatty acids like C15:0 are found in the diet, particularly in dairy products, and can also be synthesized endogenously.[1][2][3] Their metabolism is significant as it ultimately yields propionyl-CoA, which can be converted to succinyl-CoA and enter the Krebs cycle, thus having anaplerotic effects.[3]
The hydroxylation of the fatty acid chain introduces a key functional group that can alter its metabolic fate and biological activity. Hydroxylated fatty acids are involved in various cellular processes, including signaling and as components of structural lipids.[4][5] The position of the hydroxyl group is critical in determining the metabolic pathway. For this compound, the hydroxyl group at the C6 position suggests it may be a substrate for peroxisomal or mitochondrial β-oxidation, though likely requiring specialized enzymatic machinery compared to its non-hydroxylated counterpart.
Comparative Analysis: Health vs. Disease
The metabolic profile of acyl-CoAs is tightly regulated, and alterations in their levels are associated with various diseases.[6][7] While specific data for this compound is not available, we can extrapolate its potential roles in health and disease by comparing the known alterations in odd-chain and hydroxylated fatty acid metabolism.
| Feature | Healthy State | Diseased State (Inferred) |
| Metabolic Flux | Balanced production and degradation of this compound through integrated mitochondrial and peroxisomal oxidation pathways. | Accumulation or depletion of this compound due to enzymatic defects (e.g., dehydrogenase or hydratase deficiencies), mitochondrial dysfunction, or peroxisomal disorders. |
| Cellular Signaling | Normal participation in lipid-mediated signaling pathways, potentially modulating nuclear receptor activity or serving as a precursor for signaling molecules. | Aberrant signaling leading to inflammation, altered gene expression, or cellular stress, potentially contributing to metabolic syndrome, cardiovascular disease, or cancer. |
| Biomarker Potential | Present at low, steady-state concentrations in tissues and biological fluids. | Elevated or decreased levels may serve as a biomarker for specific metabolic disorders, such as fatty acid oxidation defects or diseases associated with peroxisomal dysfunction.[8] |
Signaling Pathways
The signaling roles of hydroxylated acyl-CoAs are an emerging area of research. They can act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism.[9] Dysregulation of PPAR signaling is implicated in numerous diseases, including diabetes, obesity, and cancer. The diagram below illustrates a hypothetical signaling pathway involving this compound.
Caption: Inferred signaling role of this compound.
Experimental Protocols
The analysis of hydroxylated acyl-CoAs requires sensitive and specific analytical techniques. Below are generalized protocols for the extraction and quantification of these molecules from biological samples.
Extraction of Acyl-CoAs from Tissues or Cells
This protocol is adapted from established methods for acyl-CoA analysis.
Materials:
-
Homogenization buffer (e.g., 100 mM KH2PO4, pH 7.2)
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Organic solvents (e.g., isopropanol (B130326), acetonitrile)
-
Saturated ammonium (B1175870) sulfate (B86663) solution
Procedure:
-
Flash-freeze tissue or cell pellets in liquid nitrogen.
-
Homogenize the sample in ice-cold homogenization buffer containing internal standards.
-
Add isopropanol and acetonitrile (B52724) to precipitate proteins and extract lipids.
-
Add saturated ammonium sulfate to facilitate phase separation.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with LC-MS/MS analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Reversed-phase C18 column.
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase to elute acyl-CoAs based on their hydrophobicity.
-
Flow Rate: Appropriate for the column dimensions.
-
Column Temperature: Typically maintained between 30-50 °C.
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor-to-product ion transitions specific for each acyl-CoA and internal standard should be optimized.
-
Data Analysis: Quantify the endogenous acyl-CoAs by comparing their peak areas to those of the internal standards and constructing a standard curve with known concentrations of acyl-CoA standards.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of this compound in biological samples.
Caption: Analytical workflow for acyl-CoA profiling.
Conclusion and Future Directions
While direct evidence remains to be established, the comparative analysis based on related odd-chain and hydroxylated fatty acids suggests that this compound could play a role in cellular metabolism and signaling, with potential implications for health and disease. Future research should focus on:
-
Synthesizing authentic standards of this compound to enable its accurate identification and quantification in biological systems.
-
Developing targeted analytical methods to measure its concentration in various tissues and disease models.
-
Investigating the enzymatic pathways responsible for its synthesis and degradation.
-
Elucidating its specific biological functions , including its potential role as a signaling molecule.
By addressing these knowledge gaps, the scientific community can better understand the importance of this and other understudied lipid metabolites in human health and disease, potentially paving the way for novel diagnostic and therapeutic strategies.
References
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease [mdpi.com]
- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Identity of 6-Hydroxypentadecanoyl-CoA Peaks
For researchers, scientists, and drug development professionals, the accurate identification of lipid metabolites is paramount. This guide provides a comparative framework for confirming the identity of 6-Hydroxypentadecanoyl-CoA, a hydroxylated long-chain fatty acyl-CoA, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines key identification parameters, experimental protocols, and data interpretation strategies, including a comparison with a commercially available, structurally similar standard, 15-Hydroxypentadecanoyl-CoA.
Comparative Analysis of Hydroxypentadecanoyl-CoA Isomers
The primary method for the identification and quantification of long-chain acyl-CoAs is LC-MS/MS. The identity of a chromatographic peak corresponding to this compound can be confirmed by comparing its properties to an authentic standard, or in its absence, a closely related isomer like 15-Hydroxypentadecanoyl-CoA.
Table 1: Key Identification Parameters for Hydroxypentadecanoyl-CoA Isomers
| Parameter | Expected Value for this compound | Reference Value (15-Hydroxypentadecanoyl-CoA) | Method |
| Molecular Formula | C₃₆H₆₄N₇O₁₈P₃S | C₃₆H₆₄N₇O₁₈P₃S | --- |
| Monoisotopic Mass | 983.3321 g/mol | 983.3321 g/mol | High-Resolution Mass Spectrometry (HRMS) |
| Precursor Ion (Positive ESI) | m/z 984.3394 [M+H]⁺ | m/z 984.3394 [M+H]⁺ | Tandem Mass Spectrometry (MS/MS) |
| Characteristic Fragment Ion | Neutral loss of 507 Da (m/z 477.3) | Neutral loss of 507 Da (m/z 477.3) | Tandem Mass Spectrometry (MS/MS) |
| Retention Time | Dependent on LC conditions | Dependent on LC conditions (expected to be similar but distinct from the 6-hydroxy isomer) | Reversed-Phase Liquid Chromatography |
Experimental Protocols
Accurate identification relies on robust and well-defined experimental procedures. Below are detailed protocols for the extraction and LC-MS/MS analysis of long-chain hydroxy acyl-CoAs.
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Biological Samples
This protocol is adapted for the extraction of acyl-CoAs from tissues or cells.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Ice-cold acetone
-
Internal standard (e.g., C17:0-CoA)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Homogenize the biological sample in ice-cold 10% TCA.
-
Add the internal standard to the homogenate.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant.
-
Wash the pellet twice with ice-cold acetone, vortexing and centrifuging as in steps 3 and 4 after each wash.
-
Dry the pellet under a stream of nitrogen gas.
-
Reconstitute the dried pellet in an appropriate solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Hydroxypentadecanoyl-CoA
This protocol outlines a general method for the analysis of long-chain acyl-CoAs using a reversed-phase C18 column.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1, v/v)
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: m/z 984.3
-
Product Ion: m/z 477.3 (corresponding to the neutral loss of 507 Da)
-
Collision Energy: Optimize for the specific instrument, typically in the range of 30-50 eV.
Data Interpretation and Peak Confirmation
The identity of a peak suspected to be this compound is confirmed through the following steps:
-
Retention Time Matching: While an exact match is not possible without a dedicated standard, the retention time should be in a similar range to the 15-Hydroxypentadecanoyl-CoA standard under the same LC conditions. The elution order of positional isomers can sometimes be predicted based on their polarity, with the isomer having the hydroxyl group closer to the polar CoA moiety potentially eluting earlier on a reversed-phase column.
-
Mass-to-Charge Ratio (m/z) Confirmation: The precursor ion in the full scan MS spectrum should match the theoretical [M+H]⁺ of Hydroxypentadecanoyl-CoA (m/z 984.3394) within the mass accuracy of the instrument.
-
Fragmentation Pattern Analysis: The most critical confirmation step is the analysis of the MS/MS spectrum. For acyl-CoAs, a characteristic neutral loss of 507 Da is observed in positive ion mode, corresponding to the loss of the phosphopantetheine-adenosine diphosphate (B83284) moiety.[1] The presence of a prominent product ion at m/z 477.3 is a strong indicator of an acyl-CoA compound. The fragmentation pattern of the unknown peak should be compared to that of the 15-Hydroxypentadecanoyl-CoA standard.
Visualizing the Workflow and Relevant Pathways
To aid in understanding the experimental and biological context, the following diagrams are provided.
Caption: A flowchart of the experimental process for identifying this compound.
Fatty acid hydroxylation is a key metabolic process. The omega-oxidation pathway is a relevant route for the generation of hydroxylated fatty acids.
Caption: The omega-oxidation pathway, a route for producing omega-hydroxy fatty acids.
Alternative Analytical Approaches
While LC-MS/MS is the gold standard, other techniques can provide complementary information:
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to increase volatility (e.g., silylation), GC-MS can be used to analyze the fatty acid portion of the molecule. The fragmentation patterns in GC-MS can be highly informative for determining the position of the hydroxyl group.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can help to confirm the elemental composition of the molecule and its fragments, further increasing confidence in the identification.
By employing a combination of these techniques and a rigorous comparison to a suitable standard, researchers can confidently confirm the identity of this compound peaks in their samples, paving the way for a deeper understanding of its biological role.
References
A Guide to the Biomarker Validation of Novel Fatty Acid Metabolites: A Hypothetical Case Study of 6-Hydroxypentadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
The discovery and validation of novel biomarkers are critical for advancing disease diagnosis, prognosis, and the development of targeted therapies. While specific validation studies for 6-Hydroxypentadecanoyl-CoA as a biomarker are not extensively documented in current literature, this guide provides a comprehensive framework for the validation process of a novel fatty acid metabolite, using this compound as a hypothetical candidate. This document outlines the essential stages of biomarker validation, from initial discovery to clinical assay development, providing detailed experimental protocols and data presentation strategies.
The journey of a potential biomarker from a research finding to a clinically accepted tool is a rigorous one, generally divided into three key phases: the discovery phase, the pre-validation (or qualification) phase, and the validation phase. Each stage involves progressively more stringent analytical and clinical evaluation.
Experimental Protocols: A Step-by-Step Approach to Validation
The validation of a novel biomarker like this compound requires robust and reproducible experimental methodologies. Below are detailed protocols for the key experiments involved in this process.
1. Analyte Quantification using Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To accurately and precisely measure the concentration of this compound in biological samples (e.g., plasma, tissue).
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
Perform protein precipitation by adding a three-fold volume of ice-cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS analysis.
-
-
LC-MS Analysis:
-
Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Employ a reversed-phase chromatography column (e.g., a C18 column) for separation of the analyte from other matrix components.
-
Establish a gradient elution method using mobile phases typically consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol with formic acid.
-
Optimize the mass spectrometer settings for the detection of this compound and its internal standard. This includes optimizing the precursor and product ion masses (transitions) for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
-
Data Analysis:
-
Generate a standard curve by analyzing a series of known concentrations of the analyte.
-
Quantify the concentration of this compound in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
2. Biomarker Performance Evaluation: Receiver Operating Characteristic (ROC) Analysis
-
Objective: To assess the diagnostic or prognostic accuracy of this compound as a biomarker.
-
Methodology:
-
Measure the concentration of this compound in a cohort of well-characterized clinical samples, including cases (e.g., patients with a specific disease) and controls (healthy individuals).
-
For each potential concentration cutoff of the biomarker, calculate the true positive rate (sensitivity) and the false positive rate (1-specificity).
-
Plot the sensitivity against 1-specificity for all possible cutoff values to generate the ROC curve.
-
-
Data Interpretation:
-
The Area Under the Curve (AUC) of the ROC plot is a measure of the overall performance of the biomarker. An AUC of 1.0 represents a perfect biomarker, while an AUC of 0.5 indicates no discriminatory ability.
-
The optimal cutoff value for the biomarker can be determined from the ROC curve based on the desired balance between sensitivity and specificity for the intended clinical application.
-
Data Presentation: Structuring Quantitative Data for Comparison
Clear and concise presentation of quantitative data is crucial for evaluating the performance of a potential biomarker. The following tables provide templates for summarizing key validation data.
Table 1: Analytical Performance of the this compound LC-MS Assay
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | >0.99 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | [Value] ng/mL | Signal-to-noise ratio ≥ 10 |
| Intra-assay Precision (%CV) | <10% | <15% |
| Inter-assay Precision (%CV) | <15% | <15% |
| Accuracy (% Recovery) | 90-110% | 85-115% |
| Matrix Effect | [Value] | Minimal and consistent |
| Stability (Freeze-thaw, benchtop) | Stable | <15% degradation |
Table 2: Hypothetical Performance of this compound as a Diagnostic Biomarker for Disease X
| Biomarker | AUC (95% CI) | Sensitivity (%) | Specificity (%) | p-value |
| This compound | 0.85 (0.78 - 0.92) | 82 | 75 | <0.001 |
| Alternative Biomarker A | 0.76 (0.68 - 0.84) | 75 | 70 | <0.01 |
| Alternative Biomarker B | 0.65 (0.56 - 0.74) | 60 | 68 | >0.05 |
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are invaluable for illustrating complex biological processes and experimental designs.
This workflow diagram illustrates the sequential phases of biomarker validation, from initial discovery to the assessment of clinical utility.
This diagram depicts the core steps of the fatty acid β-oxidation spiral, a key metabolic pathway for acyl-CoA molecules. This compound would be an intermediate in a related pathway, likely involving hydroxylation at a different carbon position.
A Comparative Guide to the Substrate Specificity of 3-Hydroxyacyl-CoA Dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificity of different 3-hydroxyacyl-CoA dehydrogenases (HADs), crucial enzymes in the mitochondrial beta-oxidation of fatty acids. Understanding the distinct roles of short-chain, medium-chain, and long-chain specific HADs is essential for research in metabolic diseases, drug development targeting fatty acid oxidation, and diagnostics.
Introduction to 3-Hydroxyacyl-CoA Dehydrogenases
3-Hydroxyacyl-CoA dehydrogenase catalyzes the third step of the fatty acid β-oxidation cycle, which involves the NAD+-dependent oxidation of an L-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[1] This process is vital for energy production from fatty acids, particularly during periods of fasting or prolonged exercise. In humans, several isozymes with varying substrate specificities exist to efficiently process fatty acids of different chain lengths.[1][2] The primary mitochondrial enzymes are categorized based on their preference for short-, medium-, or long-chain fatty acyl-CoA substrates.
Comparative Analysis of Substrate Specificity
The substrate specificity of 3-hydroxyacyl-CoA dehydrogenases is determined by the length of the acyl chain of the fatty acid. While comprehensive side-by-side kinetic data from a single study is limited, a consensus from multiple studies allows for a clear differentiation of their preferences.
| Enzyme Class | Gene (Human) | Optimal Substrate Chain Length | Key Characteristics |
| Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) | HSD17B10 | C4-C6 (Short-chain) | Belongs to the short-chain dehydrogenase/reductase (SDR) superfamily, distinct from the HAD family.[3] Exhibits broad substrate specificity, acting on steroids and cholic acids in addition to a preference for short-chain methyl-branched acyl-CoAs.[3] |
| Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (MCHAD/HADH) | HADH | C6-C12 (Medium-chain) | Considered the "classical" 3-hydroxyacyl-CoA dehydrogenase. The protein encoded by the HADH gene shows the highest enzymatic activity with medium-chain-length fatty acids.[4][5][6] |
| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) | HADHA (alpha-subunit of MTP) | C12-C16 (Long-chain) | Part of the mitochondrial trifunctional protein (MTP), a multienzyme complex that also contains long-chain enoyl-CoA hydratase and long-chain 3-ketoacyl-CoA thiolase activities.[7] |
Quantitative Kinetic Data
The following table summarizes available kinetic data for pig heart L-3-hydroxyacyl-CoA dehydrogenase, which demonstrates a preference for medium-chain substrates. It is important to note that this data is from a single species and enzyme, and kinetic parameters can vary between species and under different experimental conditions.
| Substrate (3-hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| 3-Hydroxybutyryl-CoA | C4 | 16 | 12.5 |
| 3-Hydroxyhexanoyl-CoA | C6 | 5.6 | 20.0 |
| 3-Hydroxyoctanoyl-CoA | C8 | 3.3 | 25.0 |
| 3-Hydroxydecanoyl-CoA | C10 | 2.5 | 22.2 |
| 3-Hydroxydodecanoyl-CoA | C12 | 2.2 | 18.2 |
| 3-Hydroxytetradecanoyl-CoA | C14 | 2.0 | 14.3 |
| 3-Hydroxyhexadecanoyl-CoA | C16 | 2.0 | 10.0 |
Data adapted from a study on pig heart L-3-hydroxyacyl-CoA dehydrogenase.
Experimental Protocols
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol describes a continuous spectrophotometric rate determination for measuring the activity of 3-hydroxyacyl-CoA dehydrogenases. The principle of the assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ in the reverse reaction (reduction of a 3-ketoacyl-CoA).
Materials and Reagents:
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.3 at 37°C)
-
S-Acetoacetyl-CoA (or other 3-ketoacyl-CoA substrate of desired chain length) solution (e.g., 5.4 mM)
-
β-Nicotinamide Adenine Dinucleotide, Reduced Form (NADH) solution (e.g., 6.4 mM, prepared fresh)
-
Purified 3-Hydroxyacyl-CoA Dehydrogenase enzyme solution (concentration to be optimized)
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the potassium phosphate buffer, S-acetoacetyl-CoA solution, and NADH solution. The final concentrations should be optimized but can be based on published values (e.g., 97 mM potassium phosphate, 0.09 mM S-acetoacetyl-CoA, 0.1 mM NADH).
-
Equilibration: Mix the contents of the cuvette by inversion and equilibrate to 37°C in the spectrophotometer.
-
Baseline Reading: Monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Initiation of Reaction: Add the enzyme solution to the cuvette to initiate the reaction.
-
Measurement: Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Data Analysis: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Adaptation for Different Substrate Chain Lengths:
To compare the specificity for different substrates, the S-acetoacetyl-CoA can be replaced with 3-ketoacyl-CoA substrates of varying chain lengths (e.g., C4 to C16). The concentration of each substrate should be varied to determine the Michaelis-Menten kinetic parameters (Km and Vmax). It is important to ensure that the substrates are soluble in the assay buffer; long-chain substrates may require the addition of a carrier protein like bovine serum albumin (BSA).
Visualizations
Fatty Acid Beta-Oxidation Pathway
Caption: Overview of the mitochondrial fatty acid beta-oxidation cycle.
Experimental Workflow for Substrate Specificity Analysis
Caption: Workflow for determining the substrate specificity of HAD isozymes.
Regulation of HADH Gene Expression
Caption: Transcriptional regulation of HADH and HADHB genes.
References
- 1. aocs.org [aocs.org]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. Hydroxyacyl-Coenzyme A dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. HADH hydroxyacyl-CoA dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
A Researcher's Guide to Acyl-CoA Profiling in Response to Dietary Changes
For researchers, scientists, and drug development professionals, understanding the intricate metabolic shifts that occur in response to different diets is crucial. Acyl-Coenzyme A (acyl-CoA) profiles serve as a critical barometer of cellular metabolic status, directly linking dietary fat intake to key pathways like energy metabolism, lipid synthesis, and epigenetic regulation.[1][2] This guide provides a comparative overview of how dietary interventions, particularly high-fat diets, remodel the cellular acyl-CoA pool, supported by experimental data and detailed methodologies.
Quantitative Comparison of Acyl-CoA Profiles: Standard vs. High-Fat Diet
High-fat diets (HFD) have been shown to significantly alter the abundance of various acyl-CoA species in metabolically active tissues like the liver and white adipose tissue (WAT).[3][4] The following tables summarize quantitative data from key studies in mice, comparing a standard chow diet to a high-fat diet.
Table 1: Relative Abundance of Hepatic Acyl-CoAs in Mice on High-Fat Diet (HFD) vs. Standard Chow (SC)
This table showcases significant changes in liver acyl-CoA levels in mice fed a high-fat diet (63% fat) for 12 weeks compared to those on a standard chow (13% fat).[1][5] The data reveals a notable increase in acyl-CoAs derived from fatty acid metabolism.
| Acyl-CoA Species | Change in HFD vs. SC | P-value | Metabolic Relevance |
| Propionyl-CoA | Increased | 0.01 | Derived from odd-chain fatty acid and branched-chain amino acid catabolism. |
| Malonyl-CoA | Increased | 0.01 | A key building block for fatty acid synthesis and an inhibitor of beta-oxidation. |
| C10:3-CoA | Increased | <0.001 | Intermediate in unsaturated fatty acid metabolism. |
| C16-CoA (Palmitoyl-CoA) | Increased | <0.01 | A primary product of de novo lipogenesis and a substrate for beta-oxidation. |
| C18:1-CoA (Oleoyl-CoA) | Increased | <0.01 | A major monounsaturated fatty acyl-CoA, involved in triglyceride synthesis. |
| C18:2-CoA (Linoleoyl-CoA) | Increased | 0.01 | An essential polyunsaturated fatty acyl-CoA derived from diet. |
Data synthesized from studies on C57BL/6 mice.[1][5] Changes are statistically significant.
Table 2: Acyl-CoA Profile Changes in White Adipose Tissue (WAT) and Liver After 4 Weeks of HFD
This table summarizes findings from a 4-week high-fat diet (60% kcal from fat) study, highlighting the suppression of key short-chain acyl-CoAs in multiple tissues.[3]
| Tissue | Acyl-CoA Species | Change in HFD vs. Regular Chow | Metabolic Relevance |
| Liver | Acetyl-CoA | Significantly Suppressed | Central metabolic hub, crucial for energy and synthesis. |
| Propionyl-CoA | Reduced | Reflects changes in amino acid and odd-chain fatty acid oxidation. | |
| WAT | Acetyl-CoA | Suppressed | Key for de novo lipogenesis in adipose tissue. |
| Acetyl-CoA:CoA Ratio | Significantly Suppressed | Indicates a shift away from anabolic processes. | |
| Propionyl-CoA | Significantly Reduced | Suggests altered substrate utilization in fat cells. | |
| (Iso)butyryl-CoA | Significantly Reduced | Derived from branched-chain amino acid catabolism. | |
| Pancreas | Acetyl-CoA | Suppressed | Important for pancreatic function and insulin (B600854) secretion. |
Data derived from studies on C57BL/6 mice.[3][4]
Experimental Protocols
Accurate quantification of acyl-CoAs is challenging due to their low abundance and instability.[6][7] Below are detailed methodologies adapted from published studies for the analysis of tissue acyl-CoA profiles.
Animal Models and Dietary Intervention
-
Animal Model : C57BL/6 mice, typically 6 weeks old at the start of the study.[1][5]
-
Dietary Groups :
-
Sample Collection : At the end of the dietary intervention, mice are euthanized, and tissues (e.g., liver, perigonadal white adipose tissue) are rapidly excised and immediately freeze-clamped in liquid nitrogen to quench all enzymatic activity.[3] Samples are stored at -80°C until analysis.[8]
Acyl-CoA Extraction
This protocol is optimized for the extraction of a broad range of acyl-CoA species from powdered tissue.[1][9]
-
Tissue Pulverization : Frozen tissue samples (approx. 30-40 mg) are ground to a fine powder using a liquid nitrogen-chilled mortar and pestle.[9]
-
Extraction Solvent : A pre-chilled (-20°C) extraction solvent is prepared. A common solvent is a 2:2:1 mixture of acetonitrile (B52724), methanol, and water.[10] Another effective solvent is a 1:1 mix of 100 mM potassium phosphate (B84403) (KH2PO4) and an organic mixture of 3:1:1 acetonitrile, isopropanol, and methanol.[9]
-
Homogenization : The powdered tissue is rapidly transferred to a tube containing the extraction solvent and an internal standard (e.g., 20 ng/ml of C17-CoA).[9] The sample is then sonicated on ice.
-
Centrifugation : The homogenate is centrifuged at 4°C to pellet proteins and cell debris.[9]
-
Drying and Reconstitution : The resulting supernatant (clean extract) is transferred to a new tube and dried under a gentle stream of nitrogen gas. The dried sample is then reconstituted in a cold 1:1 methanol:water solution for LC-MS analysis.[9]
LC-MS/MS Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for acyl-CoA quantification.[6][10]
-
Chromatographic Separation :
-
System : An ultra-high-performance liquid chromatography (UHPLC) system (e.g., Agilent 1200 HPLC).[9]
-
Column : A C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 μm) is commonly used.[9]
-
Mobile Phases : Mobile Phase A typically consists of an aqueous solution with an ion-pairing agent (e.g., 15 mM ammonium (B1175870) hydroxide (B78521) in 10% acetonitrile), and Mobile Phase B is an organic solvent like acetonitrile with the same additive.[9]
-
Gradient : A gradient elution program is used to separate the acyl-CoA species based on the length and saturation of their acyl chains. The gradient starts with a low percentage of organic phase, which is gradually increased over the run.[9]
-
-
Mass Spectrometry Detection :
-
Method : Metabolites are quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7]
-
Analysis : Each acyl-CoA species is identified and quantified based on its specific precursor-to-product ion transition. The peak area of the metabolite is normalized to the peak area of its corresponding internal standard and the initial tissue weight.[9]
-
Visualizing Metabolic Processes
Diagrams generated using Graphviz provide a clear visual representation of the workflows and pathways involved in acyl-CoA metabolism research.
Caption: Experimental workflow for dietary acyl-CoA profiling.
Caption: Influence of dietary fat on acyl-CoA metabolic pathways.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet* | Semantic Scholar [semanticscholar.org]
- 3. Impact of a High-fat Diet on Tissue Acyl-CoA and Histone Acetylation Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2.6. Adipose tissue Acyl-CoAs extraction and quantification [bio-protocol.org]
- 10. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Hydroxypentadecanoyl-CoA: A Step-by-Step Guide for Laboratory Professionals
The proper handling and disposal of 6-Hydroxypentadecanoyl-CoA are critical to maintaining a safe laboratory environment. While this compound is a key intermediate in fatty acid metabolism research, its disposal requires adherence to standard chemical waste procedures due to its potential irritant properties, as suggested by safety data sheets for similar long-chain hydroxy fatty acids and coenzyme A derivatives.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar chemicals, this compound should be handled with care.
| Hazard Classification (Assumed) | Personal Protective Equipment (PPE) | First Aid Measures |
| Skin Irritant | Chemical-resistant gloves (e.g., nitrile) | Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2] |
| Eye Irritant | Safety glasses with side shields or goggles | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Seek medical attention.[1][2] |
| Respiratory Tract Irritant | Use in a well-ventilated area or with a fume hood | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2] |
Storage: this compound should be stored at -20°C in a tightly sealed container, protected from moisture, and preferably under an inert gas atmosphere to maintain its stability[1].
Step-by-Step Disposal Protocol
The disposal of this compound, whether in solid form or dissolved in a solvent, should be managed through your institution's hazardous waste program.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect any solid this compound and any contaminated consumables (e.g., weigh boats, pipette tips, gloves) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, do not dispose of it down the drain. The solvent will likely determine the specific waste stream. Segregate halogenated and non-halogenated solvent waste as per your institution's guidelines.
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), the solvent (if applicable), and the approximate concentration and quantity.
Step 2: Containerization
-
Use a chemically compatible container that can be securely sealed.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
Step 3: Storage of Waste
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
Ensure secondary containment is in place to prevent spills.
Step 4: Arrange for Pickup
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste. Follow their specific procedures for waste transfer.
Step 5: Documentation
-
Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal.
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound in a laboratory setting.
Biological Degradation Context
In biological systems, acyl-CoA molecules are subject to enzymatic degradation. Acyl-CoA thioesterases, for instance, hydrolyze fatty acyl-CoAs into free fatty acids and Coenzyme A[3]. While this provides insight into the compound's biological fate, it is not a recommended method for laboratory disposal. Chemical degradation methods should only be undertaken by trained personnel following a validated and approved protocol from their EHS department.
By adhering to these general best practices and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound.
References
Personal protective equipment for handling 6-Hydroxypentadecanoyl-CoA
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 6-Hydroxypentadecanoyl-CoA. The following procedures are based on best practices for handling similar long-chain fatty acyl-CoA compounds and should be implemented to ensure laboratory safety.
I. Personal Protective Equipment (PPE)
A risk assessment is the foundation for selecting the appropriate Personal Protective Equipment (PPE) for any laboratory task.[1] For handling this compound, a substance that may cause skin, eye, and respiratory irritation, the following minimum level of PPE is required.[2][3]
Summary of Required Personal Protective Equipment
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is required when there is a splash hazard. | Must meet ANSI Z87.1+ standards.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves for tears or degradation before use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat or coveralls. | Flame-retardant and antistatic protective clothing should be considered. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if generating dust or aerosols. | Air-purifying respirators with appropriate cartridges for organic vapors may be necessary.[5] |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is vital to minimize exposure and ensure the integrity of the compound.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Methodologies:
-
Donning PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Workspace Preparation: Ensure work is conducted in a chemical fume hood or a well-ventilated area to avoid inhalation of any potential dust or aerosols.[2]
-
Aliquoting: If working with a larger stock, carefully aliquot the required amount for your experiment to minimize contamination and degradation of the main stock.
-
Experimental Use: Proceed with your experimental protocol, avoiding direct contact with the substance.
-
Decontamination: After handling, thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, pipette tips, and empty vials, in a designated and approved waste container.[2]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands and face thoroughly after work.
III. Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Pathway
Caption: A decision-making diagram for the proper disposal of laboratory waste.
Disposal Protocol:
-
Contaminated Waste: All disposable materials that have come into contact with this compound, including gloves, absorbent pads, and plasticware, must be placed in a clearly labeled, sealed container for chemical waste.
-
Unused Compound: Unused or expired this compound should be disposed of as chemical waste. Do not allow the product to enter drains.[2]
-
Container Disposal: The empty container should be disposed of in an approved waste disposal plant.[2]
-
Consult Safety Officer: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
